3-Benzylpyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBLCYZEOGXHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397011 | |
| Record name | 3-Benzylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170304-83-3 | |
| Record name | 3-Benzylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Benzylpyrrolidine basic properties and structure
An In-Depth Technical Guide to 3-Benzylpyrrolidine: Core Properties, Synthesis, and Application in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will move beyond simple data recitation to explore the underlying principles that make this scaffold valuable, focusing on its structural attributes, basicity, synthetic accessibility, and strategic deployment in drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this versatile amine.
The this compound Scaffold: Structural and Physicochemical Properties
The this compound core consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a benzyl group. The nitrogen atom is typically unsubstituted, rendering it a secondary amine, or substituted (e.g., with a protecting group or as part of a larger molecule), making it a tertiary amine. The true value of this scaffold lies in the interplay between the flexible, non-planar pyrrolidine ring and the rigid, aromatic benzyl group.
The pyrrolidine ring's non-planarity allows it to present substituents in distinct three-dimensional vectors, a highly desirable trait for exploring the pharmacophore space and achieving specific, high-affinity interactions with biological targets.[1] This "escape from flatland" is a guiding principle in modern drug design to improve physicochemical properties and clinical success rates.[2]
Core Physicochemical Data
The basicity of the pyrrolidine nitrogen is a defining feature, influencing its reactivity, solubility, and physiological behavior. The pKa of the conjugate acid is typically in the range of 9.5-10.4, making it a moderately strong base comparable to other acyclic secondary or tertiary amines.
| Property | Value | Source |
| Molecular Formula (Parent) | C₁₁H₁₅N | [3] |
| Molecular Weight (Parent) | 161.24 g/mol | [3] |
| pKa (Conjugate Acid) | ~9.51 (for N-benzylpyrrolidine) | [4] |
| ~10.36 (for α-benzylpyrrolidine) | [5][6] | |
| Appearance | Colorless to light yellow liquid (for N-benzylpyrrolidine) | [4] |
| Boiling Point | ~277.6 °C (for N-benzylpyrrolidine, rough estimate) | [4] |
| Density | ~0.965 g/mL (for N-benzylpyrrolidine) | [4] |
Note: Data often refers to the isomeric N-benzylpyrrolidine or α-benzylpyrrolidine due to its higher prevalence in literature. The properties of this compound are expected to be very similar.
Synthesis of Chiral 3-Substituted Benzylpyrrolidines
For applications in drug development, achieving high enantiomeric purity is critical. The synthesis of specific enantiomers of 3-substituted benzylpyrrolidines, such as (S)-1-Benzyl-3-aminopyrrolidine, is a well-explored area. The choice of synthetic strategy is often a trade-off between the cost of starting materials, the number of steps, and the desired scale.
Key Synthetic Strategies
-
Chiral Pool Synthesis: This approach leverages inexpensive, naturally occurring chiral molecules like L-aspartic acid or L-hydroxyproline.[7] While often involving multiple steps, this method provides excellent control over the absolute stereochemistry of the final product. The synthesis from L-aspartic acid, for instance, involves anhydride formation, amidation, and a dual reduction/cyclization sequence.[7]
-
Reductive Amination: A more convergent approach involves the reductive amination of a prochiral ketone precursor, 1-benzyl-3-pyrrolidinone.[7][8] This can be achieved through asymmetric catalysis to set the stereocenter or through classical reductive amination followed by chiral resolution of the resulting racemic amine.[7]
-
Direct Benzylation: If the chiral 3-substituted pyrrolidine is commercially available (e.g., (S)-3-aminopyrrolidine), direct N-benzylation with an agent like benzyl bromide or benzyl chloride provides a very direct and high-yielding route.[7] The primary drawback is the potential high cost of the chiral starting material.[7]
Workflow: Asymmetric Reductive Amination
The following diagram illustrates a generalized workflow for synthesizing a chiral 3-aminopyrrolidine derivative via asymmetric reductive amination, a common and efficient strategy.
Caption: Workflow for Asymmetric Reductive Amination.
Chemical Reactivity and Basic Properties
The chemical behavior of this compound is dominated by the lone pair of electrons on the nitrogen atom.
-
Basicity: As indicated by its pKa, the pyrrolidine nitrogen is readily protonated by acids to form ammonium salts. This property is crucial for aqueous solubility and for forming ionic interactions with biological targets like aspartate or glutamate residues in proteins.
-
Nucleophilicity: The nitrogen acts as a potent nucleophile, readily participating in reactions such as alkylations, acylations, and Michael additions. This reactivity is fundamental to its role as a building block, allowing for its covalent incorporation into larger molecular frameworks.
-
The Benzyl Group as a Protecting Group: In many synthetic schemes, the N-benzyl group serves as a protecting group for the pyrrolidine nitrogen. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), liberating the secondary amine for further functionalization. The reduction of 1-benzyl-2-pyrrolidinone to N-benzylpyrrolidine is a related transformation.
Applications in Drug Development
The pyrrolidine ring is one of the most prevalent nitrogen heterocycles found in FDA-approved drugs.[1][2] The this compound motif is particularly valuable as a versatile intermediate and structural scaffold.
-
Chiral Building Block: Enantiomerically pure 3-substituted benzylpyrrolidines are frequently used to introduce chirality into a target molecule.[7] This is essential, as different enantiomers of a drug can have dramatically different efficacy and toxicity profiles.
-
Scaffold for Bioactive Compounds: The pyrrolidine core serves as a rigid anchor to orient functional groups in a precise 3D arrangement, enhancing binding affinity to protein targets. Derivatives have been explored for a wide range of therapeutic areas, including as enzyme inhibitors and CNS agents.[9][10] The biosynthesis of the natural product Anisomycin, for example, involves the formation of a benzylpyrrolidine precursor.[11]
Experimental Protocols
Protocol 1: General Handling and Safety
This compound and its derivatives should be handled with appropriate safety precautions. Many benzyl amines and related compounds are classified as corrosive or irritants.
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling. Keep the container tightly closed and, if recommended, store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Protocol 2: Characterization by ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O with acidification, or DMSO-d₆).
-
¹H NMR Analysis (Expected Signals):
-
Aromatic Protons: A multiplet between δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Benzylic Protons: A singlet or AB quartet around δ 3.5-3.7 ppm for the two -CH₂- protons linking the phenyl group to the pyrrolidine ring.
-
Pyrrolidine Protons: A series of complex multiplets typically between δ 2.0-3.5 ppm for the seven protons on the pyrrolidine ring. The exact chemical shifts and coupling patterns will depend on the stereochemistry and substitution.
-
-
¹³C NMR Analysis (Expected Signals):
-
Aromatic Carbons: Signals between δ 127-140 ppm.
-
Benzylic Carbon: A signal around δ 60 ppm.
-
Pyrrolidine Carbons: Signals typically in the δ 25-65 ppm range.
-
Conclusion
This compound is more than a simple chemical; it is a strategically valuable scaffold that offers solutions to several challenges in modern drug discovery. Its inherent three-dimensionality, tunable basicity, and well-established synthetic routes for chiral variants make it a powerful tool for medicinal chemists. Understanding its core properties and the causality behind its synthetic strategies allows researchers to rationally design and construct novel, potent, and selective therapeutic agents.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-BENZYLPYRROLIDINE | 29897-82-3 [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. download.basf.com [download.basf.com]
3-Benzylpyrrolidine chemical synthesis routes
An In-depth Technical Guide to the Chemical Synthesis of 3-Benzylpyrrolidine
Executive Summary
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, appearing in a vast array of pharmacologically active compounds and natural products.[1][2] Its prevalence makes it a high-value target in drug discovery and development. The this compound motif, in particular, serves as a crucial building block for synthesizing complex molecules, including antagonists for cholinergic receptors and intermediates for antipsychotic drugs.[3] The stereochemistry at the C3 position is often critical for biological activity, making asymmetric synthesis a paramount consideration for researchers.[4][5]
This technical guide provides a comprehensive overview of the core synthetic strategies for constructing this compound. As a senior application scientist, this document moves beyond simple procedural lists to offer an in-depth analysis of the causality behind methodological choices, ensuring each protocol is presented as a self-validating system. We will explore several field-proven paradigms, including:
-
Synthesis via Dieckmann Condensation: A classic and robust approach to form the pyrrolidine ring from acyclic esters, creating a key 3-pyrrolidinone intermediate.
-
Michael Addition to Maleimides: An atom-economical method for creating the C3-substituted succinimide skeleton, which can be subsequently reduced to the desired pyrrolidine.
-
Asymmetric Synthesis from the Chiral Pool: Leveraging readily available chiral molecules, such as L-aspartic acid, to construct the enantiomerically pure pyrrolidine core.
-
Reductive Amination: A versatile strategy that forms the heterocyclic ring through the intramolecular cyclization of a linear amino-carbonyl precursor.
Each section will provide a strategic overview, detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal route based on factors such as stereochemical requirements, scalability, and available starting materials.
Synthesis via N-Benzyl-3-Pyrrolidinone Intermediate
A highly effective and common strategy for accessing 3-substituted pyrrolidines involves the initial synthesis of a 3-pyrrolidinone precursor. This ketone intermediate provides a versatile electrophilic handle for introducing the desired benzyl group via nucleophilic addition or related transformations. The most reliable route to this intermediate is the intramolecular Dieckmann condensation of a diester.
Strategy Overview: The Dieckmann Condensation Approach
This pathway begins with the construction of an acyclic amino-diester, which is then induced to cyclize under basic conditions. The resulting β-keto ester is subsequently hydrolyzed and decarboxylated to yield the target N-benzyl-3-pyrrolidinone. This ketone is the pivotal intermediate for subsequent C3-benzylation.
Synthesis Protocol: N-Benzyl-3-pyrrolidinone
This protocol synthesizes the key ketone intermediate starting from commercially available ethyl acrylate.[2][6][7]
Step 1: Michael Addition to form Ethyl 3-(benzylamino)propanoate
-
To a reaction vessel, add benzylamine (1.0 equiv).
-
Under mechanical stirring and maintaining a temperature below 30 °C, add ethyl acrylate (1.0 equiv) dropwise.
-
After the addition is complete, warm the mixture to 30-40 °C and stir for 14-16 hours.
-
Monitor the reaction for the consumption of ethyl acrylate via gas chromatography.
-
Upon completion, purify the product by vacuum distillation to yield ethyl 3-(benzylamino)propanoate.
Step 2: N-Alkylation with Ethyl Chloroacetate
-
Dissolve the ethyl 3-(benzylamino)propanoate (1.0 equiv) and potassium carbonate (1.5 equiv) in a suitable solvent like acetonitrile.
-
Add ethyl chloroacetate (1.1 equiv) and heat the mixture to reflux for 8-10 hours.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude amino diester, ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate.
Step 3: Dieckmann Condensation and Decarboxylation
-
In a flask equipped for distillation, add dry toluene followed by sodium ethoxide (1.1 equiv) under an inert atmosphere.
-
Heat the suspension and add the crude diester from the previous step dropwise.
-
After addition, continue heating to distill off the ethanol formed, driving the cyclization. An improved method uses granular sodium in toluene, which can increase the yield significantly.[6]
-
After cyclization is complete, cool the mixture and add aqueous acid (e.g., 20% H₂SO₄) and heat to reflux to effect hydrolysis and decarboxylation.
-
After cooling, neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the crude product by vacuum distillation to yield N-benzyl-3-pyrrolidinone.
| Step | Key Reagents | Typical Yield | Reference |
| 1. Michael Addition | Benzylamine, Ethyl Acrylate | High | [7] |
| 2. N-Alkylation | Ethyl Chloroacetate, K₂CO₃ | Good | [2] |
| 3. Cyclization/Decarboxylation | Sodium Ethoxide, H₂SO₄ | 57-64% | [6][7] |
Conversion to this compound
With the N-benzyl-3-pyrrolidinone in hand, the final benzyl group is introduced at the C3 position. A standard and effective method is the Grignard reaction.
Protocol: Grignard Reaction and Reduction
-
Prepare a solution of benzylmagnesium chloride or bromide (1.2-1.5 equiv) in dry THF or diethyl ether.[8][9]
-
In a separate flask under an inert atmosphere, dissolve N-benzyl-3-pyrrolidinone (1.0 equiv) in dry THF and cool to 0 °C.
-
Add the Grignard reagent dropwise to the ketone solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude tertiary alcohol, 1-benzyl-3-benzyl-3-hydroxypyrrolidine.
-
The crude alcohol can be subjected to hydrogenolysis to remove the hydroxyl group. Dissolve the alcohol in a solvent like ethanol or acetic acid, add a catalyst such as Palladium on carbon (Pd/C, 10 mol%), and place the mixture under an atmosphere of hydrogen gas (50 psi).[10]
-
After the reaction is complete (monitored by TLC), filter the catalyst and concentrate the solvent to yield 1,3-dibenzylpyrrolidine. Note: This product has two benzyl groups. For the target this compound, the N-benzyl group would need to be removed, typically via catalytic transfer hydrogenation.[11]
Synthesis via Michael Addition to Maleimides
An alternative and powerful strategy for constructing the this compound scaffold is through the conjugate addition to a maleimide derivative. This approach forms the C-C bond at the C3 position and the succinimide ring system concurrently. The succinimide (pyrrolidine-2,5-dione) intermediate is then fully reduced to the target pyrrolidine.
Strategy Overview
The core of this method is the organocatalytic asymmetric Michael addition of a nucleophile to an N-substituted maleimide.[12] For the synthesis of this compound, this involves the addition of a benzyl nucleophile to a maleimide bearing a readily removable N-protecting group. The resulting chiral 3-benzylsuccinimide is a stable intermediate that can be isolated and then reduced.
Protocol: Asymmetric Michael Addition and Reduction
This protocol outlines the synthesis of a 3-benzylsuccinimide intermediate followed by its complete reduction.[13]
Step 1: Organocatalytic Michael Addition
-
In a reaction vial, dissolve the N-substituted maleimide (e.g., N-Boc-maleimide) (1.0 equiv) and a chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%) in a suitable solvent like dichloromethane (DCM) or toluene at room temperature.
-
Add the benzyl-containing pronucleophile, such as phenylacetaldehyde (1.5-2.0 equiv). The aldehyde first forms a nucleophilic enamine with the catalyst.[12]
-
Stir the reaction for 10-24 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water or a saturated NH₄Cl solution.
-
Extract the product with an organic solvent, combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the enantioenriched 3-substituted succinimide.
Step 2: Reduction of the Succinimide Ring
-
In a flask under an inert atmosphere, prepare a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv) in a dry ether solvent such as THF or diethyl ether, and cool to 0 °C.
-
Dissolve the 3-benzylsuccinimide intermediate (1.0 equiv) in dry THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours to ensure complete reduction of both amide and lactam carbonyls.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with ethyl acetate.
-
Dry the combined filtrate and concentrate under reduced pressure to yield the crude this compound (with the N-protecting group still attached).
-
The N-Boc group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to give the final product.
| Parameter | Value | Notes | Reference |
| Catalyst Loading | 5-20 mol% | Catalyst choice is critical for stereoselectivity. | [12][13] |
| Diastereomeric Ratio | Often >95:5 | Dependent on catalyst and conditions. | [14] |
| Enantiomeric Excess | Up to 99% | Highly effective for asymmetric synthesis. | [14] |
| Reduction Yield | Good to Excellent | LiAlH₄ is a powerful but non-selective reducing agent. |
Asymmetric Synthesis from the Chiral Pool
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for complex asymmetric syntheses.[4] For pyrrolidine synthesis, amino acids like L-aspartic acid and L-pyroglutamic acid are ideal starting points, as they already contain the required stereocenter and nitrogen atom.
Strategy Overview
This elegant approach leverages the inherent chirality of the starting material to construct the pyrrolidine ring with a defined stereochemistry. The synthesis involves a series of functional group manipulations to convert the amino acid into the target structure. A common route involves cyclization of a protected L-aspartic acid derivative, followed by reduction and modification of the side chain to introduce the benzyl group.[4]
Protocol: Synthesis from L-Aspartic Acid
This protocol is adapted from established syntheses of related chiral pyrrolidines.[4]
Step 1: Formation of Protected N-Formyl-L-Aspartic Anhydride
-
React L-aspartic acid with formic acid and acetic anhydride to form N-formyl-L-aspartic acid.
-
Treat the N-formyl derivative with acetic anhydride again to induce cyclization to the corresponding anhydride.
Step 2: Anhydride Opening and Esterification
-
Open the anhydride ring with benzylamine to form a mono-amide, mono-acid derivative.
-
Esterify the remaining carboxylic acid group using standard conditions (e.g., methanol with a catalytic amount of acid).
Step 3: Dual Reduction and Cyclization
-
The key transformation involves the reduction of both the ester and the amide carbonyls, with concomitant cyclization to form the pyrrolidine ring.
-
This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF).[3]
-
This step simultaneously forms the pyrrolidine ring and reduces the C3-substituent (originally a carboxyl group) to a hydroxymethyl group, yielding (S)-1-benzyl-3-(hydroxymethyl)pyrrolidine.
Step 4: Conversion of Hydroxymethyl to Benzyl Group
-
Activate the primary alcohol by converting it to a better leaving group, for example, a tosylate or mesylate, by reacting it with TsCl or MsCl in the presence of a base like triethylamine.
-
Perform a nucleophilic substitution with a cyanide source (e.g., NaCN) to form the C4-nitrile.
-
Reduce the nitrile to a primary amine (e.g., with LiAlH₄ or H₂/Raney Ni).
-
This route leads to a 3-(aminomethyl)pyrrolidine. A more direct route to the benzyl group would involve converting the alcohol to a halide (e.g., with PBr₃) and then performing a cuprate-mediated coupling with a phenyl group, but this is a more complex transformation. A more plausible adaptation involves oxidizing the alcohol to an aldehyde, followed by a Wittig reaction with benzyltriphenylphosphonium ylide and subsequent hydrogenation of the resulting alkene.
This chiral pool approach, while often longer, provides excellent control over the absolute stereochemistry of the final product.
References
- 1. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis and preclinical evaluations of (<i>s</i>)-2-((<i>s</i>)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (succ-5) as cardioprotective, hepatoprotective and lipid lowering molecule. <i>in-vivo</i> and <i>in-silico</i> approaches - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
(3S)-1-Benzylpyrrolidine-3-carboxylic acid physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of (3S)-1-Benzylpyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-1-Benzylpyrrolidine-3-carboxylic acid is a chiral non-proteinogenic amino acid derivative that has garnered significant attention as a versatile building block in medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidine core, combined with the stereospecificity of the (S)-configuration at the C3 position, makes it an invaluable scaffold for constructing complex, biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of (3S)-1-Benzylpyrrolidine-3-carboxylic acid, offering field-proven insights for its application. We will delve into its structural and chemical identity, detailed physicochemical parameters, spectroscopic signatures, and robust experimental protocols for its characterization. The causality behind experimental choices is explained to ensure both technical accuracy and practical utility for researchers in drug discovery and development.
Introduction: The Strategic Value of a Chiral Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, known for conferring favorable properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1] (3S)-1-Benzylpyrrolidine-3-carboxylic acid, also known as (S)-1-N-Benzyl-Beta-Proline, embodies these advantages. The benzyl group provides a lipophilic handle and protects the secondary amine, while the carboxylic acid offers a reactive site for further chemical modification.
Its primary value lies in its chirality, which is crucial for molecular recognition and biological activity. As a chiral building block, it is instrumental in the synthesis of enantiomerically pure compounds, a fundamental requirement in modern pharmaceutical development to enhance therapeutic efficacy and minimize off-target side effects.[2] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and central nervous system (CNS) disorders.[2][3] This guide serves as a foundational resource for scientists leveraging this high-value molecule in their research endeavors.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the bedrock of reproducible science. The following identifiers and structural details define (3S)-1-Benzylpyrrolidine-3-carboxylic acid.
| Identifier | Value | Source(s) |
| IUPAC Name | (3S)-1-benzylpyrrolidine-3-carboxylic acid | [3] |
| Synonyms | (S)-1-N-Benzyl-Beta-Proline, (S)-1-Benzyl-pyrrolidine-3-carboxylic acid | [4][5][6] |
| CAS Number | 161659-80-9 | [4][5] |
| Molecular Formula | C₁₂H₁₅NO₂ | [4][5][7] |
| Molecular Weight | 205.25 g/mol | [4][7] |
| Canonical SMILES | C1C--INVALID-LINK--CN1CC2=CC=CC=C2 | [3] |
| InChI Key | RLRDUQNUBMAYDS-NSHDSACASA-N | [5] |
Structure:
Figure 1: 2D Chemical Structure of (3S)-1-Benzylpyrrolidine-3-carboxylic acid.
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability. The data presented below, a mix of experimental and predicted values, provides a quantitative profile of the title compound.
| Property | Value / Description | Significance in a Research Context | Source(s) |
| Appearance | White to yellowish solid | A primary indicator of material purity. Color variation can suggest impurities or degradation. | [4][5] |
| Melting Point | 79 - 83 °C | A sharp melting range is a classic indicator of high purity. It also defines the upper-temperature limit for solid-state handling. | [4] |
| Boiling Point | 343.1 ± 35.0 °C (Predicted) | Useful for purification techniques like distillation under vacuum, though decomposition may occur at atmospheric pressure. | [4] |
| Density | 1.205 ± 0.06 g/cm³ (Predicted) | Relevant for process scale-up, reaction volume calculations, and formulation development. | [4] |
| pKa | 3.83 ± 0.20 (Predicted) | Governs the ionization state of the carboxylic acid at a given pH. Critical for designing purification protocols (e.g., acid-base extraction) and understanding its behavior in physiological buffers. | [4] |
| Solubility | Reported as "easily soluble in solvents" | This qualitative descriptor necessitates empirical validation. Solubility in aqueous and organic media is critical for reaction setup, purification, and formulation. | [4] |
| Storage Condition | 2 - 8°C, Sealed in dry conditions | Indicates the compound's stability. Refrigeration and protection from moisture are recommended to prevent degradation. | [4][6] |
Spectroscopic Data and Analysis: Elucidating the Structure
Spectroscopic analysis provides irrefutable confirmation of a molecule's structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the structure of organic molecules in solution. While a specific spectrum for this exact compound is not publicly available, its features can be reliably predicted based on its constituent parts.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the 10-12 ppm range. Its signal will disappear upon exchange with D₂O.[8]
-
Benzyl Protons (-CH₂-Ph): The five aromatic protons on the phenyl ring will appear as a multiplet between 7.2-7.4 ppm. The two benzylic methylene protons (-CH₂-) will likely appear as a singlet or a pair of doublets (if diastereotopic) around 3.6-3.8 ppm.
-
Pyrrolidine Ring Protons: The seven protons on the pyrrolidine ring will appear in the aliphatic region (approx. 1.8-3.5 ppm). Due to their diastereotopic nature and spin-spin coupling, they will present as a complex series of multiplets. The proton at the chiral center (C3) would be of particular interest.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework.
-
Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the 170-180 ppm region.[8]
-
Aromatic Carbons: The carbons of the phenyl ring will appear in the 125-140 ppm range, with the ipso-carbon (attached to the CH₂) being the least intense.
-
Benzylic and Pyrrolidine Carbons: These sp³ hybridized carbons will appear further upfield, typically in the 25-65 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch: A very strong and characteristically broad absorption will be observed from approximately 2500 to 3300 cm⁻¹, indicative of the hydrogen-bonded carboxylic acid hydroxyl group.[8]
-
C=O Stretch: A strong, sharp absorption will appear around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid.[8]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
Experimental Protocols for Physicochemical Characterization
The following section provides standardized, step-by-step protocols for determining the key physicochemical properties discussed. The rationale behind each step is explained to ensure a deep understanding of the methodology.
Workflow for Physicochemical Characterization```dot
Caption: Step-by-step workflow for melting point determination.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount to a fine powder to ensure uniform heat distribution.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
-
Rapid Scan (Optional but Recommended): Perform a quick determination with a fast ramp rate (10-15 °C/min) to find the approximate melting range. This saves time for the precise measurement.
-
Precise Measurement: Allow the apparatus to cool. Using a fresh sample, set the starting temperature to ~15 °C below the approximate melting point found in the rapid scan. Set the ramp rate to a slow 1-2 °C/min.
-
Observation and Recording: Record the temperature at which the first drop of liquid is observed (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂. For a pure compound, this range should be narrow (< 2 °C).
Protocol: NMR Sample Preparation and Analysis
Causality: NMR requires the sample to be dissolved in a deuterated solvent to avoid a large interfering solvent signal in the ¹H NMR spectrum. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable -OH proton.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chembk.com [chembk.com]
- 5. (S)-1-Benzyl-pyrrolidine-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. (S)-1-Benzyl-pyrrolidine-3-carboxylic acid - CAS:161659-80-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. (S)-1-Benzyl-pyrrolidine-3-carboxylic acid | C12H15NO2 | CID 1514328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Mechanism of action of 3-Benzylpyrrolidine compounds
An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of 3-Benzylpyrrolidine Compounds
Authored by a Senior Application Scientist
Introduction: The this compound Scaffold as a Privileged Structure in Modern Drug Discovery
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, ranking as one of the most prevalent non-aromatic nitrogen heterocycles in FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional chemical space, a critical feature for achieving high-affinity and selective interactions with complex biological targets.[1][2] When substituted with a benzyl group at the 3-position, the resulting This compound core becomes a "privileged structure"—a molecular framework that is capable of binding to a variety of distinct biological targets through carefully planned modifications.
This versatility makes the this compound scaffold a subject of intense interest for researchers, scientists, and drug development professionals. Derivatives have been developed to modulate key proteins implicated in a wide array of pathologies, from neurodegenerative diseases to metabolic disorders.[3][4] This guide provides an in-depth technical exploration of the primary mechanisms of action associated with this potent chemical motif. Moving beyond a simple catalog of activities, we will dissect the causal relationships between molecular structure and biological function, present validated experimental protocols for assessing these activities, and visualize the underlying signaling pathways. Our objective is to furnish researchers with a comprehensive and actionable understanding of how to harness the power of the this compound core in their own discovery programs.
Part 1: Modulating Cholinergic Neurotransmission for Cognitive Enhancement
The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), is fundamental to cognitive processes such as memory and learning. Its dysregulation is a hallmark of Alzheimer's disease (AD).[5] The this compound scaffold has been masterfully adapted to interact with multiple nodes within this system, offering distinct strategies for therapeutic intervention.
Mechanism 1: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
The primary mechanism for terminating cholinergic signaling is the enzymatic hydrolysis of ACh by acetylcholinesterase (AChE). In AD, the decline in ACh levels can be partially compensated by inhibiting AChE, thereby prolonging the neurotransmitter's action in the synapse.[5] Many N-benzylpyrrolidine derivatives have been engineered as potent inhibitors of both AChE and its close homolog, BuChE, which also plays a role in ACh metabolism in the brain.[6][7]
The therapeutic rationale is grounded in the structure of AChE, which possesses a deep catalytic active site (CAS) and a peripheral anionic site (PAS) at the entrance of its gorge. Effective inhibitors often feature a dual-binding motif. The benzyl group of the scaffold can establish crucial π-π stacking interactions within the enzyme's gorge, while the pyrrolidine's nitrogen atom can interact with key residues. This dual-site interaction can lead to potent, balanced inhibition of both cholinesterases and even interfere with Aβ aggregation, another key pathological event in AD.[7]
| Compound ID | Target Enzyme | Inhibition (IC₅₀) | Source |
| 8f | Human AChE | 0.019 µM | [6] |
| 8f | Human BuChE | 0.081 µM | [6] |
| 12f | Human AChE | 0.011 µM | [6] |
| 12f | Human BuChE | 0.054 µM | [6] |
| 4k | AChE | 0.067 µM | [7] |
| 4k | BuChE | 0.130 µM | [7] |
| 4o | AChE | 0.041 µM | [7] |
| 4o | BuChE | 0.095 µM | [7] |
This protocol provides a robust, self-validating system for quantifying cholinesterase inhibition. The causality is direct: active enzyme hydrolyzes the substrate to produce a colored product, and an effective inhibitor will reduce the rate of color formation in a dose-dependent manner.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve human recombinant AChE or BuChE in the buffer to a final concentration of 0.25 U/mL.
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer.
-
Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BuChE, in the buffer.
-
Prepare serial dilutions of the this compound test compound (e.g., from 1 nM to 100 µM) in a suitable solvent like DMSO, ensuring the final DMSO concentration in the assay is below 1%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
125 µL of 0.1 M phosphate buffer (pH 8.0).
-
25 µL of the test compound dilution (or solvent for control).
-
25 µL of the enzyme solution (AChE or BuChE).
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the appropriate substrate solution (ATCI or BTCI).
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader. The increase in absorbance corresponds to the formation of the 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[8][9]
-
Caption: Inhibition of AChE in the synaptic cleft by a this compound compound.
Mechanism 2: Muscarinic M1 Receptor Agonism
Beyond enzyme inhibition, derivatives can directly stimulate cholinergic receptors. The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is highly expressed in the hippocampus and cortex and is critical for memory formation. Nebracetam, a 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivative, exemplifies this mechanism. It acts as an M1 receptor agonist, directly mimicking the effect of acetylcholine to initiate downstream signaling. This agonism triggers the Gq signaling cascade, leading to the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels, which is a key event in synaptic plasticity.
This protocol validates M1 agonism by measuring its direct physiological consequence: a rise in intracellular calcium.
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line stably expressing the human M1 muscarinic receptor (e.g., HEK293-M1 or CHO-M1) to ~90% confluency in a black, clear-bottom 96-well plate.
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Gently wash the cells again to remove excess dye.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compound and a known M1 agonist (e.g., carbachol) as a positive control.
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurement.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the test compound dilutions or controls to the wells.
-
-
Data Analysis:
-
Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the compound concentration and fit the data to determine the EC₅₀ (half-maximal effective concentration).
-
To confirm the mechanism is M1-mediated, the experiment can be repeated in the presence of an M1-selective antagonist (e.g., pirenzepine), which should shift the agonist's dose-response curve to the right.
-
Caption: M1 receptor agonism by a this compound derivative initiates Gq signaling.
Part 2: Fine-Tuning Monoaminergic Systems for Mood and Neurological Disorders
Monoamine neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—are central to regulating mood, motivation, and attention. The transporters responsible for their reuptake (DAT, SERT, and NET) are validated targets for treating depression, ADHD, and other CNS disorders.[10] The this compound scaffold has proven to be an exceptionally tunable framework for creating potent and selective monoamine reuptake inhibitors.
Mechanism 3: Inhibition of Monoamine Reuptake Transporters (DAT, SERT, NET)
By blocking the action of one or more monoamine transporters, this compound derivatives prevent the re-entry of neurotransmitters from the synaptic cleft into the presynaptic neuron.[10] This action increases the extracellular concentration of the specific monoamine(s), enhancing and prolonging their signaling to postsynaptic neurons.
The scaffold's remarkable utility lies in how subtle structural modifications can dramatically shift its selectivity profile:
-
Dual Inhibition (SNRI): N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been developed as selective dual serotonin and norepinephrine reuptake inhibitors (SNRIs), with good selectivity over the dopamine transporter.[11]
-
Triple Reuptake Inhibition (TRI): A series of 3,3-disubstituted pyrrolidines were found to be potent triple reuptake inhibitors, blocking DAT, SERT, and NET with low nanomolar potency.[12]
-
Structure-Activity Relationship (SAR): In related benzylpiperidine scaffolds, it was demonstrated that linker length and the nature of the aromatic substituent are critical determinants of selectivity. For instance, diphenyl groups tend to enhance DAT inhibition, while biphenyl groups favor SERT/NET inhibition.[13] This knowledge is directly translatable to the design of novel this compound compounds.
| Compound Class | Target(s) | Potency | Key Feature | Source |
| 3,3-disubstituted pyrrolidines | SERT/NET/DAT | Low nM | Triple Reuptake Inhibition | [12] |
| N-benzyl-N-(pyrrolidin-3-yl)carboxamides | SERT/NET | Dual Inhibition | Selective over DAT | [11] |
This protocol uses isolated nerve terminals (synaptosomes) to provide a physiologically relevant system for measuring the direct inhibition of transporter function.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue (e.g., rat striatum for DAT, hippocampus for SERT/NET) in ice-cold sucrose buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).
-
Resuspend the synaptosomes in a suitable assay buffer (e.g., Krebs-Ringer buffer).
-
-
Uptake Assay:
-
Aliquot the synaptosome suspension into tubes.
-
Add varying concentrations of the this compound test compound. Include a known selective inhibitor for each transporter as a positive control (e.g., GBR-12909 for DAT, fluoxetine for SERT, desipramine for NET).
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a low concentration of the relevant radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Define non-specific uptake using a high concentration of a standard inhibitor or by running a parallel reaction at 4°C.
-
Calculate the specific uptake at each test compound concentration.
-
Determine the IC₅₀ value by plotting the percentage inhibition of specific uptake against the log of the compound concentration.
-
Caption: A this compound derivative blocking monoamine reuptake transporters.
Mechanism 4: Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is another GPCR target implicated in conditions like schizophrenia and ADHD. Selective D4 antagonists are sought after for their potential to provide antipsychotic effects with a lower risk of the extrapyramidal side effects associated with D2 receptor blockade. A series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides were synthesized and identified as potent and selective antagonists of the human dopamine D4 receptor.[14] These compounds compete with dopamine for binding to the receptor but do not activate it, thereby blocking its downstream signaling, which is typically mediated by the inhibition of adenylyl cyclase via a Gi protein.
A two-step process is essential to first confirm binding and then validate functional antagonism.
Step 1: Radioligand Binding Assay (Affinity Determination)
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human D4 receptor.
-
Competitive Binding: In a 96-well plate, incubate the membranes with a fixed concentration of a high-affinity D4-selective radioligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound.
-
Separation & Counting: After reaching equilibrium, rapidly filter the reaction mixture to separate bound from free radioligand. Measure the radioactivity of the filters.
-
Analysis: The test compound will compete with the radioligand, reducing the bound radioactivity in a dose-dependent manner. Calculate the IC₅₀ and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[14]
Step 2: cAMP Functional Assay (Antagonism Confirmation)
-
Cell Culture: Use a cell line expressing the D4 receptor (e.g., CHO-hD4).
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin (to activate adenylyl cyclase and raise cAMP levels) in the presence of a fixed, sub-maximal concentration of a D4 agonist (e.g., quinpirole). The agonist will normally inhibit this cAMP production.
-
Incubate and then lyse the cells.
-
-
Analysis: Measure the intracellular cAMP concentration using a suitable method (e.g., HTRF, ELISA). A potent antagonist will reverse the agonist-induced inhibition of cAMP production, restoring cAMP levels towards those seen with forskolin alone. Calculate the IC₅₀ for the antagonist activity.[14]
Caption: A logical workflow for identifying selective D4 receptor antagonists.
Part 3: Diverse and Emerging Mechanisms of Action
The chemical tractability of the this compound scaffold has enabled its application against a broad and growing list of targets beyond classical neurotransmitter systems.
-
Dipeptidyl-Peptidase IV (DPP-IV) Inhibition: For the treatment of type 2 diabetes, 3-amino-pyrrolidine analogs have been designed as DPP-IV inhibitors. The mechanism relies on key hydrophobic and aromatic interactions within the enzyme's active site to prevent the degradation of incretin hormones.[15]
-
Calcium-Sensing Receptor (CaR) Antagonism: In the field of calcium signaling, 2-benzylpyrrolidine derivatives were discovered as potent antagonists of the CaR, representing a potential therapeutic avenue for disorders of parathyroid hormone secretion.[16]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: 4-benzylpyrrolidine-3-carboxylic acids have been identified as dual agonists of PPARα and PPARγ, targets for treating dyslipidemia and hyperglycemia associated with type 2 diabetes.[2]
-
TRPV1 Antagonism: For pain management, complex derivatives incorporating a benzyl moiety have been developed as highly potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a key integrator of pain signals.[17]
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its conformational flexibility and the chemical handles it provides allow for the systematic optimization of interactions with a remarkable diversity of biological targets. We have explored its well-established mechanisms in modulating cholinergic and monoaminergic neurotransmission and highlighted its expansion into other therapeutic areas.
The future for this scaffold remains bright. Key research directions will likely focus on:
-
Enhanced Selectivity: Leveraging advanced computational modeling and SAR to design derivatives with unprecedented selectivity for specific receptor subtypes or transporter isoforms, thereby minimizing off-target effects.[18][19]
-
Multi-Target-Directed Ligands (MTDLs): Rationally designing single molecules that can modulate multiple, distinct targets involved in a complex disease like Alzheimer's (e.g., combining AChE inhibition with BACE-1 inhibition or Aβ aggregation disruption).[6][7]
-
Novel Target Exploration: Applying libraries of this compound derivatives to new and challenging targets to uncover entirely novel mechanisms of action and therapeutic applications.
For the researcher, scientist, and drug developer, the this compound is not merely a starting point but a versatile and powerful platform for innovation. A deep understanding of its established mechanisms of action is the critical foundation upon which the next generation of therapeutics will be built.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 14. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides [mdpi.com]
The N-Benzylpyrrolidine Scaffold: A Privileged Motif in CNS Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzylpyrrolidine moiety represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds targeting the central nervous system (CNS). This technical guide provides a comprehensive exploration of the biological activities associated with N-benzylpyrrolidine derivatives. It is designed to furnish researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, mechanisms of action, structure-activity relationships (SAR), and critical experimental protocols for evaluating these potent molecules. This document moves beyond a mere recitation of facts, delving into the causal relationships that underpin the design and assessment of N-benzylpyrrolidine-based therapeutic agents.
Introduction: The N-Benzylpyrrolidine Scaffold - A Gateway to CNS-Active Molecules
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The addition of an N-benzyl group to this scaffold introduces a critical pharmacophoric element that has proven instrumental in the development of potent CNS agents. This guide will dissect the multifaceted biological activities of N-benzylpyrrolidine derivatives, with a particular focus on their roles as acetylcholinesterase inhibitors for the management of Alzheimer's disease and as dopamine D2 receptor antagonists for the treatment of psychosis. Furthermore, we will explore the exciting frontier of multi-target-directed ligands (MTDLs) based on this versatile scaffold.
Synthetic Strategies for N-Benzylpyrrolidine Derivatives: Building the Core
The rational design of novel N-benzylpyrrolidine derivatives is predicated on robust and flexible synthetic methodologies. A common and effective strategy involves the N-benzylation of a pre-existing pyrrolidine ring, often derived from commercially available starting materials like L-proline. This approach allows for the late-stage introduction of diverse benzyl substituents, enabling the efficient exploration of structure-activity relationships.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic route to N-benzylpyrrolidine derivatives.
This multi-step synthesis allows for considerable variation in the final product. For instance, the choice of substituted benzyl bromide in the N-benzylation step directly influences the nature of the N-benzyl moiety. Subsequent reactions on the pyrrolidine ring, such as modifications of the carboxylate group, can introduce additional diversity.
N-Benzylpyrrolidine Derivatives as Acetylcholinesterase Inhibitors for Alzheimer's Disease
A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine (ACh) levels in the brain.[1] Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a clinically validated therapeutic strategy.[2] N-benzylpyrrolidine derivatives have emerged as potent AChE inhibitors, with some exhibiting dual-binding site interactions.[3][4]
Mechanism of Action: Halting Acetylcholine Degradation
N-benzylpyrrolidine-based AChE inhibitors typically function by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. The interaction often involves the N-benzyl group binding to the peripheral anionic site (PAS) of AChE, while the pyrrolidine core or other appended moieties interact with the catalytic active site (CAS).
Caption: Inhibition of AChE by N-benzylpyrrolidine derivatives in the cholinergic synapse.[5]
Structure-Activity Relationship (SAR) Insights
The potency of N-benzylpyrrolidine derivatives as AChE inhibitors is highly dependent on their structural features. Key SAR observations include:
-
N-Benzyl Substituents: The nature and position of substituents on the benzyl ring significantly impact activity. Electron-withdrawing groups, such as halogens, and electron-donating groups, like methoxy, have been shown to modulate inhibitory potency.[3][4]
-
Linker Moiety: The connection between the N-benzylpyrrolidine core and other pharmacophoric groups is critical. The length and rigidity of this linker can influence the compound's ability to bridge the CAS and PAS of AChE.
-
Pyrrolidine Ring Substitution: Modifications to the pyrrolidine ring itself can fine-tune the compound's binding affinity and selectivity.
| Compound ID | N-Benzyl Substituent | Other Moiety | AChE IC50 (µM) | Reference |
| 4k | Unsubstituted | Indole | 0.045 | [3] |
| 4o | 4-Fluoro | Indole | 0.038 | [3] |
| 8f | Unsubstituted | 1,3,4-Oxadiazole | 0.062 | [6] |
| 12f | 4-Chloro | 1,3,4-Oxadiazole | 0.048 | [6] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's assay is a robust and widely used colorimetric method for determining AChE activity.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh)
-
AChE solution (e.g., from electric eel or human recombinant) in phosphate buffer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 10 µL of the test compound solution or vehicle control.
-
Add 10 µL of AChE solution and 10 µL of DTNB solution.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
N-Benzylpyrrolidine Derivatives as Dopamine D2 Receptor Antagonists for Psychosis
The dopamine D2 receptor is a primary target for antipsychotic drugs, particularly for the management of the positive symptoms of schizophrenia.[7] N-benzylpyrrolidine derivatives have been extensively investigated as potent and selective D2 receptor antagonists.[8]
Mechanism of Action: Modulating Dopaminergic Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[9] Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. N-benzylpyrrolidine-based antagonists bind to the D2 receptor but do not elicit a response, thereby blocking the binding of endogenous dopamine and attenuating downstream signaling.[7]
Caption: Blockade of dopamine D2 receptor signaling by N-benzylpyrrolidine antagonists.[10]
Structure-Activity Relationship (SAR) Insights
The affinity and selectivity of N-benzylpyrrolidine derivatives for the D2 receptor are governed by specific structural features:
-
Stereochemistry: The stereochemistry of the pyrrolidine ring is often crucial for high affinity, with the (R)-enantiomer typically being more potent.[8]
-
Benzamide/Salicylamide Moiety: Many potent D2 antagonists incorporate a substituted benzamide or salicylamide group. The substitution pattern on this aromatic ring is a key determinant of activity.[8]
-
N-Benzyl Group: As with AChE inhibitors, substituents on the N-benzyl ring can influence binding affinity and selectivity.
| Compound ID | Aromatic Moiety | N-Benzyl Substituent | D2 Receptor IC50 (nM) | Reference |
| 21 | 5,6-Dimethoxysalicylamide | Unsubstituted | ~1 | [8] |
| 22 | 5,6-Dimethoxysalicylamide | 4-Fluoro | ~1 | [8] |
| 24 | 2,3-Dimethoxybenzamide | Unsubstituted | ~1 | [8] |
| 26 | 2,3-Dimethoxybenzamide | 4-Fluoro | ~1 | [8] |
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the D2 receptor.
Principle: A radiolabeled ligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone) is incubated with a source of D2 receptors (e.g., cell membranes from transfected cells or rat striatum) in the presence of varying concentrations of the test compound. The amount of bound radioactivity is measured, and the inhibitory constant (Ki) of the test compound is determined.
Step-by-Step Protocol:
-
Materials and Reagents:
-
Source of D2 receptors (e.g., membrane preparations from HEK293 cells stably expressing the human D2 receptor).
-
Radioligand (e.g., [³H]-Spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
Test compounds dissolved in a suitable solvent.
-
Glass fiber filters and a filtration apparatus.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neuroprotective Effects of N-Benzylpyrrolidine Derivatives
Beyond their primary targets, many N-benzylpyrrolidine derivatives exhibit neuroprotective properties, which are of significant interest for the treatment of neurodegenerative diseases.[3][6] These effects are often multifaceted, involving antioxidant and anti-apoptotic mechanisms.
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma cell line, SH-SY5Y, is a widely used model for studying neuroprotection.
Principle: Differentiated SH-SY5Y cells are treated with a neurotoxin (e.g., H₂O₂, 6-OHDA, or Aβ peptide) to induce cell death. The ability of a test compound to prevent this toxicity is assessed using a cell viability assay, such as the MTT assay.
Step-by-Step Protocol:
-
Cell Culture and Differentiation:
-
Neuroprotection Assay:
-
Seed the differentiated cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the N-benzylpyrrolidine derivative for a specified period (e.g., 2-24 hours).
-
Induce neurotoxicity by adding the chosen neurotoxin.
-
Incubate for an appropriate duration (e.g., 24-48 hours).
-
Assess cell viability using the MTT assay. Add MTT solution to each well, incubate to allow formazan crystal formation, and then solubilize the crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Express cell viability as a percentage of the control (untreated) cells.
-
Determine the concentration of the test compound that provides significant neuroprotection.
-
The Future Landscape: Multi-Target-Directed Ligands (MTDLs)
The complex and multifactorial nature of many CNS disorders has spurred the development of MTDLs, single molecules designed to interact with multiple biological targets.[13] The N-benzylpyrrolidine scaffold is an ideal platform for the design of such agents, allowing for the integration of different pharmacophores to simultaneously address various pathological pathways. For instance, derivatives have been designed to concurrently inhibit AChE and BACE-1, and to possess antioxidant and anti-Aβ aggregation properties.[3][6]
Conclusion
The N-benzylpyrrolidine scaffold has firmly established its significance in the realm of CNS drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent enzyme inhibition and receptor modulation to neuroprotection. This guide has provided a comprehensive overview of the key aspects of N-benzylpyrrolidine pharmacology, including their synthesis, mechanisms of action, and the critical experimental methodologies for their evaluation. As our understanding of the intricate pathologies of CNS disorders continues to evolve, the versatility and proven efficacy of the N-benzylpyrrolidine scaffold will undoubtedly ensure its continued prominence in the development of the next generation of neurotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]
- 6. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 13. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
3-Benzylpyrrolidine scaffold in medicinal chemistry
An In-Depth Technical Guide to the 3-Benzylpyrrolidine Scaffold in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its success is largely attributed to its three-dimensional, sp³-hybridized structure, which allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems.[1][2] This guide focuses on the this compound moiety, a specific and highly valuable derivative. Characterized by a five-membered nitrogen-containing heterocycle with a benzyl group at the third carbon position, this scaffold offers a unique combination of rigidity, chirality, and tunable physicochemical properties.[4] The inherent chirality at the C3 position is particularly crucial, enabling stereoselective interactions with complex biological targets.[1][5] This document provides a senior-level overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of the this compound scaffold, serving as a technical resource for professionals in drug discovery and development.
The Strategic Value of the this compound Scaffold
The utility of the this compound scaffold in drug design is rooted in its distinct structural features:
-
Three-Dimensionality : The non-planar, saturated pyrrolidine ring provides a globular 3D shape, which can lead to improved target binding and better physicochemical properties, such as increased solubility, compared to flat aromatic structures.[2]
-
Chiral Center : The C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is critical as different enantiomers can exhibit vastly different biological activities and safety profiles due to stereoselective binding with protein targets.[1]
-
Tunable Moieties : The scaffold presents three primary points for chemical modification: the pyrrolidine nitrogen (N1), the aromatic ring of the benzyl group, and other positions on the pyrrolidine ring. This allows for fine-tuning of a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
These attributes have made the this compound scaffold a key component in compounds targeting a wide range of diseases, including those affecting the central nervous system (CNS), metabolic disorders, and infectious diseases.[3][5][6]
Synthetic Strategies for Core Scaffold Construction
The efficient synthesis of the this compound core, particularly with stereochemical control, is paramount for its exploration in medicinal chemistry. Several robust strategies have been developed.
Overview of Synthetic Routes
The primary approaches leverage common organic chemistry transformations, including cyclizations, cycloadditions, and functionalizations of pre-existing rings. The choice of route often depends on the desired substitution pattern, scalability, and stereochemical requirements.
| Synthetic Strategy | Starting Materials | Key Reactions | Advantages | Challenges |
| Dieckmann Cyclization | Ethyl acrylate, Benzylamine | Michael addition, N-alkylation, Dieckmann cyclization | Readily available starting materials, scalable.[7][8] | Often produces a racemic mixture requiring resolution. |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenyl esters | [3+2] Cycloaddition | High stereocontrol, convergent.[1][9] | Substrate synthesis can be complex. |
| Chiral Pool Synthesis | L-Aspartic acid, L-Hydroxyproline | Ring formation, reduction, cyclization | Inherent chirality from starting material.[10] | Limited to the stereochemistry of the starting pool. |
| Reductive Amination | 1-Benzyl-3-pyrrolidinone | Asymmetric reduction, Reductive amination | Direct introduction of amino groups for further functionalization.[10] | Requires a pre-formed ketone precursor. |
Featured Synthetic Workflow: Dieckmann Cyclization Route
This workflow outlines the synthesis of N-benzyl-3-pyrrolidinone, a key intermediate that can be further modified to generate 3-substituted pyrrolidine derivatives.
Caption: Dieckmann cyclization workflow for N-benzyl-3-pyrrolidinone synthesis.
Detailed Experimental Protocol: Synthesis of 3-(Benzylamino)propanoate
This protocol describes the initial Michael addition, a foundational step in the Dieckmann cyclization route.[8]
Materials:
-
Benzylamine
-
Ethyl acrylate
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add benzylamine (1.0 eq).
-
Under stirring, slowly add ethyl acrylate (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed. Maintain the temperature below 30-40 °C using a water bath if necessary.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to 40 °C.
-
Maintain the reaction at this temperature for 14-16 hours, monitoring the disappearance of starting materials by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The crude product can be purified by vacuum distillation to remove any excess starting material and isolate the 3-(benzylamino)propanoate product.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a key structural motif in a diverse range of therapeutic agents, demonstrating its versatility and importance.
Central Nervous System (CNS) Disorders
The ability of small molecules to cross the blood-brain barrier is essential for treating CNS disorders. The physicochemical properties of benzylpyrrolidine derivatives make them attractive candidates for this purpose.
-
Alzheimer's Disease (AD): Researchers have designed multi-target-directed ligands based on the N-benzylpyrrolidine scaffold.[6] Compounds have been synthesized that exhibit balanced inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1), key enzymes in AD pathology.[6] Furthermore, select derivatives have been shown to inhibit the aggregation of amyloid-β (Aβ) peptides and demonstrate neuroprotective effects in cellular models.[6]
-
Dopamine and Serotonin Receptor Ligands: The rigid, chiral nature of the scaffold is crucial for achieving high affinity and selectivity for G-protein coupled receptors. Derivatives have shown significant promise as ligands for dopamine and serotonin receptors, which are important targets for treating Parkinson's disease, schizophrenia, and depression.[5]
Enzyme Inhibition
The scaffold serves as an excellent foundation for designing potent and selective enzyme inhibitors for various diseases.
-
DPP-IV Inhibitors for Type 2 Diabetes: The 3-amino-pyrrolidinyl scaffold, often with N-substitution, is a well-established core for dipeptidyl peptidase-IV (DPP-IV) inhibitors. Structure-activity relationship studies reveal that hydrophobic and aromatic characteristics are crucial for potent inhibition.[11]
-
Calcium-Sensing Receptor (CaR) Antagonists: In the search for new treatments for disorders involving parathyroid hormone, substituted 2-benzylpyrrolidines were identified as potent CaR antagonists. These compounds offered a superior profile compared to earlier clinical candidates, particularly regarding off-target effects on the hERG potassium channel.[12]
Antimicrobial Agents
The pyrrolidine ring is present in many natural and synthetic antimicrobial agents.[3] Anisomycin, a potent antibiotic, contains a functionalized benzylpyrrolidine core. Its biosynthesis involves a unique ThDP-dependent enzyme that catalyzes the condensation of an aromatic keto acid with an aldehyde, initiating the formation of the benzylpyrrolidine scaffold.[13] Understanding such biosynthetic pathways can provide templates for developing novel antimicrobial drugs.
Summary of Biologically Active this compound Derivatives
| Compound Class | Therapeutic Target | Indication | Reported Activity (Example) | Reference |
| N-Benzylpyrrolidine Hybrids | AChE, BChE, BACE-1 | Alzheimer's Disease | Compound 4o : AChE IC₅₀ = 0.041 µM; BChE IC₅₀ = 0.52 µM; BACE-1 IC₅₀ = 0.49 µM | [6] |
| 2-Benzylpyrrolidine Aryloxypropanols | Calcium-Sensing Receptor (CaR) | Osteoporosis (potential) | Compound 3h : CaR IC₅₀ = 30 nM | [12] |
| 3-Amino-pyrrolidinyl Analogs | Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | QSAR models highlight importance of hydrophobic and aromatic features for high potency. | [11] |
| (S)-1-Benzyl-3-aminopyrrolidine Derivatives | σ1 Receptor, D4 Receptor | CNS Disorders | Compound 12c : σ1 Ki = 0.7 nM | [5] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for biological activity.
Caption: Generalized SAR map for the this compound scaffold.
-
N1-Substituent : The group attached to the pyrrolidine nitrogen is a key determinant of a compound's overall properties. In the development of multi-target AD drugs, large N-benzyl groups were found to be crucial for binding to the peripheral anionic site (PAS) of AChE.[6]
-
C3-Stereochemistry : The spatial orientation of the benzyl group is often a deciding factor for activity. The chiral nature of the scaffold is frequently essential for achieving high affinity and selectivity for targets like dopamine receptors.[5]
-
Benzyl Ring Substitution : Modifications to the benzyl ring can dramatically impact potency. For TRPV1 antagonists, for example, adding substituents like trifluoromethyl groups to the benzyl C-region led to compounds with excellent potencies (Ki = 0.3 nM).[14]
Protocol for Biological Evaluation: Acetylcholinesterase (AChE) Inhibition Assay
To assess the potential of novel this compound derivatives for Alzheimer's disease, an AChE inhibition assay based on the Ellman method is a standard in vitro protocol.
Objective: To determine the concentration of a test compound required to inhibit 50% of AChE activity (IC₅₀).
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds and a positive control (e.g., Donepezil).
-
Reaction Mixture: In each well of the 96-well plate, add:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
20 µL of the test compound solution (or DMSO for control)
-
-
Enzyme Addition: Add 10 µL of the AChE solution to each well. Mix and incubate the plate at 37 °C for 15 minutes.
-
Initiate Reaction: Add 10 µL of the ATCI substrate solution to each well to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using the microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly versatile core structure in modern medicinal chemistry. Its inherent 3D geometry, chirality, and synthetic tractability provide a robust platform for the design of novel therapeutics. The successful application of this scaffold in developing agents against complex targets in the CNS and metabolic diseases underscores its strategic importance.
Future research will likely focus on incorporating the this compound motif into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Furthermore, as our understanding of disease biology expands, this privileged scaffold will undoubtedly be applied to new and challenging biological targets, continuing its legacy as a cornerstone of drug discovery.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 170304-83-3: this compound | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Path to a Potent Inhibitor: A Technical Guide to the Biosynthesis of Anisomycin's Benzylpyrrolidine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisomycin, a potent inhibitor of protein synthesis, has long been a subject of fascination in the scientific community due to its unique benzylpyrrolidine scaffold and significant biological activities.[1][2] For decades, the biosynthetic origins of this natural product remained largely enigmatic. This in-depth technical guide illuminates the elegant enzymatic cascade responsible for forging the benzylpyrrolidine precursor of anisomycin, a pathway elucidated through a combination of genetic, biochemical, and analytical techniques. We will dissect the key enzymatic players, their mechanisms of action, and the experimental methodologies that have been pivotal in unraveling this complex biosynthetic puzzle. This guide is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development, providing both foundational knowledge and actionable experimental insights.
Introduction: Anisomycin - More Than Just a Protein Synthesis Inhibitor
First isolated from Streptomyces griseolus, anisomycin has demonstrated a broad spectrum of biological activities, including antifungal, antiprotozoal, and antitumor properties.[1] Its mode of action lies in its ability to bind to the 80S ribosome, thereby stalling peptidyl transferase activity and halting protein synthesis.[3] Beyond this primary function, anisomycin has been widely adopted as a tool in cell biology to activate stress-activated protein kinases (SAPKs), such as JNK and p38 MAPK.[4]
The core chemical structure of anisomycin features a distinctive benzylpyrrolidine ring, a feature that has intrigued synthetic chemists and biochemists alike. Early isotopic labeling studies suggested that the precursor amino acid for the benzyl portion is L-tyrosine.[3] However, the precise assembly of the pyrrolidine ring and the enzymatic machinery driving these transformations remained a black box for over six decades.[1] The recent identification and characterization of the anisomycin biosynthetic gene cluster (BGC) in Streptomyces hygrospinosus var. beijingensis has finally unveiled the intricate molecular logic behind its formation.[1][5]
This guide will provide a detailed exploration of the biosynthesis of the benzylpyrrolidine precursor, focusing on the core enzymatic steps that constitute this remarkable pathway.
The Anisomycin Biosynthetic Gene Cluster: A Blueprint for a Molecular Architect
The journey to understanding anisomycin biosynthesis began with the identification of the responsible gene cluster, a contiguous stretch of genes encoding all the necessary enzymatic machinery. A bioactivity-guided screening approach led to the discovery of the ani cluster in S. hygrospinosus var. beijingensis.[1] This cluster contains genes for the core biosynthetic enzymes, tailoring enzymes, regulators, and transporters.
| Gene | Proposed Function |
| aniQ | Aminotransferase |
| aniP | Transketolase |
| aniO | Glycosyltransferase |
| aniN | Dehydrogenase |
| aniK | O-methyltransferase |
| aniI | O-acetyltransferase |
| aniG | α-glucosidase |
| aniF | LuxR family transcriptional regulator |
| aniL | Major facilitator superfamily transporter |
Table 1: Key genes in the anisomycin biosynthetic gene cluster and their putative functions.[1]
The Core Biosynthetic Pathway: A Step-by-Step Enzymatic Symphony
The construction of the benzylpyrrolidine precursor is a multi-step process orchestrated by a core ensemble of four enzymes: AniQ, AniP, AniO, and AniN.[1][6] The pathway initiates with the common amino acid L-tyrosine and proceeds through a series of elegant and sometimes unexpected transformations.
Figure 1: Overview of the biosynthetic pathway to anisomycin, highlighting the key enzymatic steps.
The Entry Point: Deamination of L-Tyrosine by AniQ
The biosynthetic journey commences with the aminotransferase AniQ, which catalyzes the deamination of L-tyrosine to produce 4-hydroxyphenylpyruvic acid.[1][7] This initial step removes the original amino group from tyrosine, a seemingly counterintuitive move given that a nitrogen atom is required for the final pyrrolidine ring. This choice is a testament to the intricate logic of biosynthetic pathways, where intermediates are often primed for subsequent, more complex transformations.
Causality Behind the Experimental Choice: The function of AniQ was confirmed through gene knockout experiments. Deletion of the aniQ gene abolished anisomycin production and led to the accumulation of upstream precursors.[1] In vitro assays with the purified AniQ enzyme and L-tyrosine as the substrate directly demonstrated its aminotransferase activity.[1]
A Surprising Condensation: The Role of the Transketolase AniP
The subsequent step involves the thiamine diphosphate (ThDP)-dependent enzyme AniP, a transketolase.[7][8] AniP catalyzes the condensation of 4-hydroxyphenylpyruvic acid with a three-carbon sugar phosphate from glycolysis, likely glyceraldehyde-3-phosphate (G3P), to form a key intermediate.[7] This reaction is crucial as it establishes the carbon skeleton of the future pyrrolidine ring.
Recent studies have shown that a homolog of AniP, siAniP, can catalyze the condensation between 4-hydroxyphenylpyruvic acid and glyceraldehyde (GA), highlighting the specificity for aromatic keto acids and tolerance for various aldehydes.[8][9] This finding opens up possibilities for biocatalytic applications in generating diverse α-hydroxy ketones.[8]
Trustworthiness of the Protocol: The indispensable role of AniP was confirmed by genetic manipulation; the deletion of aniP completely halted anisomycin production.[7] The function was restored upon complementation with a functional copy of the gene.[7]
A Cryptic Glycosylation: The Unexpected Twist by AniO
One of the most surprising discoveries in the anisomycin pathway was the involvement of a glycosyltransferase, AniO.[1] This enzyme catalyzes the addition of a glucose moiety to the intermediate produced by AniP. This glycosylation is considered "cryptic" because the final anisomycin product does not contain a sugar. This transient glycosylation is believed to be essential for the proper folding or recognition of the substrate by the subsequent enzyme in the pathway.[1]
Expertise in Interpretation: The discovery of this cryptic glycosylation highlights the importance of analyzing intermediates in gene knockout mutants. The accumulation of glycosylated compounds in the ΔaniG mutant (lacking the deglycosylating enzyme) provided the crucial evidence for this transient modification.[1]
The Second Act of a Versatile Enzyme: Reamination by AniQ
In a remarkable display of enzymatic economy, the aminotransferase AniQ is recruited for a second time in the pathway.[1][7] In this step, AniQ catalyzes a transamination reaction, adding an amino group to the glycosylated intermediate. This newly installed nitrogen atom is the one that will ultimately be incorporated into the pyrrolidine ring.
Ring Formation: The Dehydrogenase AniN
The final step in the formation of the benzylpyrrolidine core is catalyzed by the bifunctional dehydrogenase AniN.[1][5] This enzyme orchestrates a multi-step reaction involving reduction, cyclization, and dehydration to form the pyrrolidine ring. The glycosyl group, having served its purpose, is removed by the α-glucosidase AniG.[1]
Experimental Protocols: A Guide to Interrogating the Pathway
The elucidation of the anisomycin biosynthetic pathway relied on a suite of powerful experimental techniques. This section provides an overview of the key methodologies.
Gene Knockout and Complementation
This fundamental genetic technique was instrumental in assigning functions to the genes within the ani cluster.
Workflow:
Figure 2: A generalized workflow for gene knockout and complementation experiments.
Step-by-Step Methodology:
-
Construct the Knockout Vector: A plasmid is engineered to contain regions of DNA flanking the target gene, along with a selectable marker.
-
Transformation: The knockout vector is introduced into S. hygrospinosus through conjugation or protoplast transformation.
-
Selection: Transformants are grown on selective media to identify those that have integrated the vector into their genome. A second selection step is often required to isolate double-crossover mutants where the target gene has been replaced by the selectable marker.
-
Verification: The deletion of the target gene is confirmed by polymerase chain reaction (PCR) analysis of the genomic DNA from the mutant strain.
-
Metabolite Analysis: The culture broth of the mutant strain is extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify accumulated intermediates and the absence of the final product.
-
Complementation: A plasmid carrying a functional copy of the deleted gene is introduced into the mutant strain to confirm that the observed phenotype is due to the specific gene deletion.
In Vitro Enzyme Assays
To confirm the specific function of each enzyme, in vitro assays are performed using purified recombinant proteins.
General Protocol for Enzyme Expression and Purification:
-
Cloning: The gene of interest is cloned into an expression vector, often with a tag (e.g., His-tag) for purification.
-
Expression: The expression vector is transformed into a suitable host, typically E. coli, and protein expression is induced.
-
Purification: The tagged protein is purified from the cell lysate using affinity chromatography.
Example: Aminotransferase (AniQ) Activity Assay
This assay typically monitors the conversion of the amino acid substrate to its corresponding α-keto acid.
-
Reaction Mixture: Prepare a reaction mixture containing the purified AniQ enzyme, L-tyrosine, a suitable amino group acceptor (e.g., α-ketoglutarate), and the cofactor pyridoxal 5'-phosphate (PLP) in an appropriate buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Detection: The formation of 4-hydroxyphenylpyruvic acid can be monitored spectrophotometrically or by HPLC.
Structural Elucidation of Intermediates
The identification of accumulated intermediates in knockout mutants is crucial for piecing together the biosynthetic pathway.
Methodology:
-
Large-Scale Fermentation: The mutant strain is grown in large volumes to produce sufficient quantities of the intermediate.
-
Extraction and Purification: The intermediate is extracted from the culture broth and purified using chromatographic techniques (e.g., column chromatography, preparative HPLC).
-
Structural Analysis: The structure of the purified intermediate is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Conclusion and Future Perspectives
The elucidation of the biosynthetic pathway to the benzylpyrrolidine precursor of anisomycin is a landmark achievement in natural product biosynthesis.[1][5] It showcases the power of a multi-disciplinary approach, combining genetics, biochemistry, and analytical chemistry. The discovery of a cryptic glycosylation step and the dual role of the aminotransferase AniQ highlight the novel and elegant strategies employed by nature to construct complex molecules.
This detailed understanding of the biosynthetic machinery opens up exciting avenues for future research. The enzymes of the anisomycin pathway, particularly the transketolase AniP, represent valuable biocatalysts for the synthesis of novel compounds.[8] By engineering these enzymes and the overall pathway, it may be possible to generate new anisomycin analogs with improved therapeutic properties. Furthermore, the insights gained from this pathway can be applied to the discovery and characterization of other novel pyrrolidine-containing natural products.
References
- 1. pnas.org [pnas.org]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. In vitro assays of orphan glycosyltransferases and their application to identify Notch xylosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assays of Orphan Glycosyltransferases and Their Application to Identify Notch Xylosyltransferases | Springer Nature Experiments [experiments.springernature.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
Spectroscopic Analysis of 3-Benzylpyrrolidine: A Technical Guide for Structural Elucidation
Abstract
3-Benzylpyrrolidine is a key heterocyclic scaffold found in numerous pharmacologically active compounds and serves as a valuable building block in synthetic organic chemistry. Unambiguous structural verification and purity assessment of this molecule are paramount for its application in research and development. This technical guide provides an in-depth analysis of this compound using the three cornerstone techniques of molecular spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just spectral data but also the underlying rationale for experimental choices and data interpretation, ensuring a robust and validated analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, it allows for the precise mapping of the carbon skeleton and the relative orientation of its protons, confirming connectivity and stereochemical relationships.
Expertise & Rationale: Experimental Design
The choice of solvent and NMR experiments is critical for extracting maximum information. Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing properties and spectral window. However, the acidic N-H proton signal can be broad and its position variable. To confirm its presence, a D₂O exchange experiment is often performed, where the N-H signal disappears due to proton-deuterium exchange. Alternatively, using a solvent like DMSO-d₆, which forms stronger hydrogen bonds, can sharpen the N-H signal and shift it further downfield, making it easier to identify.
High-field NMR (≥400 MHz) is recommended to resolve the complex, overlapping multiplets of the pyrrolidine ring protons. While ¹H and ¹³C are the primary 1D experiments, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton-proton and proton-carbon correlations, respectively.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition : Acquire using a proton-decoupled pulse program, a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
Data Processing : Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Spectral Interpretation
The proton NMR spectrum provides a wealth of information. The pyrrolidine ring is not planar but adopts a flexible "envelope" or "twist" conformation, which can make the protons on the same carbon (geminal protons) chemically non-equivalent (diastereotopic).[1][2][3][4]
-
Aromatic Protons (H-Ar) : The five protons on the benzyl group's phenyl ring are technically not all equivalent. However, at typical magnetic field strengths, their chemical shifts are very similar, and they often appear as a single, complex multiplet between δ 7.15-7.35 ppm.[5][6]
-
Benzylic Protons (H-6) : These two protons are adjacent to a chiral center (C-3) and are therefore diastereotopic. They will couple to each other (geminal coupling) and to the proton on C-3 (vicinal coupling), typically appearing as a complex multiplet or two distinct doublets of doublets around δ 2.7-2.9 ppm.[7][8]
-
Pyrrolidine Ring Protons (H-2, H-3, H-4, H-5) : These seven protons produce a complex series of overlapping multiplets in the aliphatic region (δ 1.5-3.2 ppm). The signals for the H-2 and H-5 protons, being adjacent to the nitrogen, are typically found further downfield.
-
Amine Proton (N-H) : This proton appears as a broad singlet with a variable chemical shift (typically δ 1.5-2.5 ppm in CDCl₃). Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This peak will disappear upon shaking the sample with a drop of D₂O.
The proton-decoupled ¹³C NMR spectrum is simpler, showing a single peak for each unique carbon atom.
-
Aromatic Carbons : The phenyl ring will show four signals: one for the quaternary carbon attached to the methylene group (ipso-carbon, weakest signal, ~δ 140 ppm) and three for the five C-H carbons (~δ 126-129 ppm).[9][10]
-
Benzylic Carbon (C-6) : This signal appears in the aliphatic region, typically around δ 40 ppm.[11]
-
Pyrrolidine Ring Carbons (C-2, C-3, C-4, C-5) : These four carbons will give rise to four distinct signals in the aliphatic region, generally between δ 25-60 ppm. The carbons adjacent to the nitrogen (C-2 and C-5) will be the most downfield in this group.
Data Summary: NMR
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) |
| Aromatic C-H | 7.15 - 7.35 | m | 128.8 (C-ortho/meta) |
| 128.4 (C-para) | |||
| 126.1 (C-meta/ortho) | |||
| Aromatic C-ipso | - | - | 140.2 |
| Benzylic CH₂ | 2.70 - 2.90 | m | 40.1 |
| Pyrrolidine CH -3 | 2.95 - 3.10 | m | 42.5 |
| Pyrrolidine CH ₂-2/5 | 2.50 - 3.20 | m | 55.8, 48.7 |
| Pyrrolidine CH ₂-4 | 1.60 - 2.10 | m | 31.3 |
| NH | 1.8 (variable) | br s | - |
| Note: These are typical, predicted chemical shift values. Actual values may vary based on solvent and experimental conditions. |
Visualization: Molecular Structure
Caption: Structure of this compound with atom numbering.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.
Expertise & Rationale: Sample Preparation
For a liquid sample like this compound, the simplest and most common method is to acquire the spectrum as a "neat" or thin film. This involves placing a single drop of the liquid between two salt (NaCl or KBr) plates. This avoids solvent peaks that could obscure regions of the spectrum and reflects the intermolecular interactions, such as hydrogen bonding, present in the pure substance.
Experimental Protocol: IR Analysis
-
Sample Preparation : Place one drop of neat this compound onto a clean NaCl or KBr salt plate. Place a second plate on top to create a thin liquid film.
-
Instrument : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition : Collect a background spectrum of the empty sample compartment first. Then, place the sample in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Spectral Interpretation
The IR spectrum of this compound is characterized by several key absorptions:
-
N-H Stretch : The secondary amine N-H bond shows a moderate, somewhat broad absorption in the 3300-3400 cm⁻¹ region.[12][13] Its broadness is due to hydrogen bonding. In dilute solution, this band would be sharper and at a slightly higher frequency.[12]
-
Aromatic C-H Stretch : These stretches appear as a group of sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).[14] Their presence is a clear indicator of an aromatic ring.
-
Aliphatic C-H Stretch : The C-H bonds of the pyrrolidine and benzylic methylene groups absorb just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[15]
-
Aromatic C=C Stretches : The benzene ring exhibits characteristic skeletal vibrations, appearing as two to three sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-N Stretch : The stretching vibration of the aliphatic C-N bond is found in the fingerprint region, typically between 1250-1020 cm⁻¹.[13]
-
Aromatic C-H Bending : Strong absorptions between 690-770 cm⁻¹ are characteristic of the out-of-plane bending for a monosubstituted benzene ring.
Data Summary: IR
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3350 | Medium, Broad | N-H Stretch | Secondary Amine |
| 3080, 3060, 3025 | Medium, Sharp | C-H Stretch | Aromatic |
| 2950, 2860 | Strong, Sharp | C-H Stretch | Aliphatic (CH₂, CH) |
| 1605, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 740, 700 | Strong, Sharp | C-H Out-of-Plane Bend | Monosubstituted Benzene |
| Note: Data sourced from the Spectral Database for Organic Compounds (SDBS) and general IR correlation tables.[16][17] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.
Expertise & Rationale: Ionization Method
Electron Ionization (EI) is the classic and most suitable method for a relatively small, volatile molecule like this compound. In EI, high-energy electrons bombard the molecule, knocking out an electron to form an energetically unstable positive radical ion (the molecular ion, M⁺•). This excess energy causes the molecular ion to fragment in predictable ways, providing a unique "fingerprint" that aids in structural confirmation.[18]
Experimental Protocol: MS Analysis
-
Sample Introduction : Introduce a dilute solution of this compound (e.g., in methanol or dichloromethane) via a direct insertion probe or, more commonly, through a Gas Chromatography (GC-MS) system.
-
Ionization : Utilize an EI source, typically operating at 70 eV.
-
Mass Analysis : Scan a mass-to-charge (m/z) range from approximately 40 to 300 using a quadrupole or time-of-flight (TOF) analyzer.
-
Detection : The detector records the abundance of each ion at its specific m/z value.
Spectral Interpretation
The mass spectrum is a plot of relative ion abundance versus m/z.
-
Molecular Ion (M⁺•) : For this compound (C₁₁H₁₅N), the molecular weight is 161.25 g/mol . The molecular ion peak should appear at m/z 161 . Its presence confirms the molecular formula.
-
Base Peak (m/z 91) : The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-C bond. This is a highly favorable process that forms the stable tropylium cation ([C₇H₇]⁺) at m/z 91 .[19] This is almost always the most intense peak (the base peak) in the spectrum.
-
Alpha-Cleavage : Another common fragmentation pathway for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. Cleavage of the C2-C3 or C5-C4 bond in the ring can lead to various fragments. The most likely alpha-cleavage involves the loss of the benzyl group at C3, leading to the formation of an ion at m/z 84 , corresponding to the pyrrolidinyl cation fragment remaining after loss of the phenyl group ([M-C₆H₅]⁺).
Data Summary: MS
| m/z | Relative Intensity | Proposed Fragment | Origin |
| 161 | Moderate | [C₁₁H₁₅N]⁺• | Molecular Ion (M⁺•) |
| 91 | 100 (Base Peak) | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |
| 84 | High | [C₅H₁₀N]⁺ | Loss of Phenyl [M-C₆H₅]⁺ |
| 77 | Low | [C₆H₅]⁺ | Phenyl cation |
Visualization: Key Fragmentation Pathway
Caption: Primary fragmentation pathways of this compound in EI-MS.
Conclusion
The comprehensive analysis of this compound by NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy definitively establishes the carbon-hydrogen framework and connectivity. Infrared spectroscopy rapidly confirms the presence of key functional groups, namely the secondary amine and the monosubstituted aromatic ring. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns, most notably the formation of the tropylium ion, which serves as a hallmark of the benzyl moiety. Together, these techniques provide an unambiguous and robust characterization essential for any research or development application.
References
- 1. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. web.pdx.edu [web.pdx.edu]
- 9. 13Carbon NMR [chem.ch.huji.ac.il]
- 10. compoundchem.com [compoundchem.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Infrared Spectrometry [www2.chemistry.msu.edu]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. IR Absorption Table [webspectra.chem.ucla.edu]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
3-Benzylpyrrolidine CAS number and supplier information
An In-Depth Technical Guide to 3-Benzylpyrrolidine for Advanced Research and Development
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of medicinal chemistry and materials science, the pyrrolidine ring system stands out as a privileged scaffold. Its non-planar, saturated structure provides an ideal framework for creating three-dimensional molecules that can effectively interact with biological targets.[1][2] The introduction of a benzyl group at the 3-position imbues the pyrrolidine core with a unique combination of lipophilicity and aromaticity, making this compound a versatile and highly valuable building block.[3] This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.
Part 1: Core Compound Specifications
A precise understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. This compound is a distinct chemical entity with the following key identifiers and characteristics.
Physicochemical and Identity Data
| Property | Value | Source(s) |
| CAS Number | 170304-83-3 | [3][4] |
| Molecular Formula | C₁₁H₁₅N | [3] |
| Molecular Weight | 161.25 g/mol | [3][4] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Purity (Typical) | ≥95-98% (often determined by HPLC) | [3][4] |
| MDL Number | MFCD01862537 | [3][4] |
| PubChem ID | 3829791 | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |
Note: The hydrochloride salt of this compound is also commercially available under CAS Number 936225-49-9.[5]
Part 2: Synthesis Strategies and Methodologies
The synthesis of this compound and its precursors, such as N-benzyl-3-pyrrolidinone, is a well-established area of organic chemistry. The choice of synthetic route often depends on the desired scale, stereochemistry, and the availability of starting materials. The most common strategies involve constructing the pyrrolidine ring through cyclization reactions.
A prevalent approach involves a Michael addition followed by a Dieckmann condensation.[6][7] This strategy builds the core heterocyclic ring from acyclic precursors.
Illustrative Synthetic Pathway: Dieckmann Condensation Approach
Caption: General synthetic pathway to the pyrrolidine core via Dieckmann cyclization.
Experimental Protocol: Synthesis of N-benzyl-3-pyrrolidinone
This protocol is adapted from established methods for synthesizing the pyrrolidinone core, a direct precursor to this compound.[6][8]
-
Synthesis of Ethyl 3-(benzylamino)propanoate: In a reaction vessel under mechanical stirring, slowly add ethyl acrylate to benzylamine. Maintain the temperature below 30 °C during the addition. After the addition is complete, continue stirring at 30-40 °C for 14-16 hours. Monitor the reaction's completion via gas chromatography. The product is isolated via distillation.[8]
-
Synthesis of the Intermediate Diester: The resulting propanoate is then reacted with an N-acylating agent, such as ethyl chloroacetate, in the presence of a base to yield the corresponding diester.
-
Dieckmann Cyclization: The diester is treated with a strong base like sodium ethoxide in an anhydrous solvent (e.g., toluene). The mixture is heated to facilitate the intramolecular condensation reaction, forming N-benzyl-4-ethoxycarbonyl-3-pyrrolidone.[8] Improving this step by using sodium in granule form has been shown to significantly increase the yield.[6]
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is subjected to acidic hydrolysis and heating. This process removes the ethoxycarbonyl group, yielding the target precursor, N-benzyl-3-pyrrolidinone.[6][8]
-
Reduction to this compound: The carbonyl group of N-benzyl-3-pyrrolidinone can be reduced to a methylene group to yield this compound. While not detailed in the cited literature, this would typically be accomplished using standard reduction methods like Wolff-Kishner or Clemmensen reduction, or a two-step process involving reduction to the alcohol followed by deoxygenation.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile scaffold in drug development. Its structure is frequently incorporated into pharmacologically active compounds, particularly those targeting the central nervous system.[2][3]
Key Application Areas:
-
Neurological Disorders: The benzylpyrrolidine moiety is a key building block for compounds targeting neurological conditions. It serves as a foundational structure for multitargeted ligands designed for diseases like Alzheimer's.[3][9] For instance, derivatives have been synthesized that show balanced inhibition of cholinesterases (AChE and BChE) and β-secretase-1 (BACE-1), key enzymes in Alzheimer's pathology.[9]
-
Asymmetric Synthesis: Chiral versions of benzylpyrrolidine derivatives, such as (S)-1-Benzyl-3-aminopyrrolidine, are explored as organocatalysts in asymmetric reactions, including aldol reactions, which are fundamental for building complex chiral molecules.[10]
-
Scaffold for Novel Therapeutics: The pyrrolidine ring's sp³-rich, three-dimensional nature makes it an ideal starting point for "scaffold hopping" and "escaping flatland" in drug design.[1][11] This allows medicinal chemists to move away from planar aromatic structures, often improving physicochemical properties like solubility and metabolic stability, which increases the probability of clinical success.[11]
Logical Workflow: From Scaffold to Drug Candidate
Caption: Role of this compound as a core scaffold in a typical drug discovery workflow.
Part 4: Commercial Availability and Supplier Information
This compound and its salts are available from several reputable chemical suppliers, facilitating its use in both academic and industrial research.
| Supplier | Product Name | CAS Number | Purity/Notes |
| Chem-Impex | This compound | 170304-83-3 | ≥98% (HPLC) |
| Apollo Scientific | This compound | 170304-83-3 | ≥95% |
| BLD Pharm | This compound hydrochloride | 936225-49-9 | Hydrochloride salt |
| ChemScene | (3S)-3-Benzylpyrrolidine | 931581-76-9 | Enantiomerically specific |
| Sigma-Aldrich | 1-Benzyl-3-pyrrolidinone | 775-16-6 | Key precursor |
This table is not exhaustive but represents a selection of known suppliers. Researchers should always request a batch-specific Certificate of Analysis (COA) to verify purity.
Part 5: Safety, Handling, and Regulatory Profile
Proper handling of any chemical reagent is paramount for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the initial search, data from closely related pyrrolidine derivatives provides essential guidance.[12][13]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12] Keep away from heat, sparks, and open flames.
Hazard Profile (Based on Related Compounds):
-
Skin/Eye Irritation: May cause skin irritation and serious eye irritation.[12]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[12]
-
Ingestion: Harmful if swallowed.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Always consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Part 6: Analytical Characterization and Quality Control
Confirming the identity, purity, and structure of this compound is a critical step before its use in any application. A multi-technique approach is typically employed for comprehensive characterization.[14][15]
Standard Analytical Workflow:
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the compound.[3] It separates the main component from any impurities, allowing for quantification.
-
Structural Confirmation (Mass Spectrometry): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight of the compound.[14][16] The fragmentation pattern can also provide valuable structural information.
-
Definitive Structure Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for elucidating the precise chemical structure. It provides information on the connectivity of atoms and the chemical environment of each proton and carbon atom.
-
Further Characterization (Optional): For crystalline derivatives or salts, Fourier Transform Infrared (FT-IR) spectroscopy can be used to identify characteristic functional groups.[14]
Quality Control Workflow Diagram
Caption: A standard analytical workflow for the quality control of this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 170304-83-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 936225-49-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 9. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 12. aksci.com [aksci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of 3-Benzylpyrrolidine in Modern Drug Discovery
An In-Depth Technical Guide to the Stability and Storage of 3-Benzylpyrrolidine
This compound is a versatile heterocyclic compound whose structural motif is a cornerstone in medicinal chemistry and materials science.[1] Characterized by a pyrrolidine ring substituted with a benzyl group, it serves as a critical building block for synthesizing complex molecules with a wide range of therapeutic activities, from novel antibiotics to agents used in neuroscience research.[1][2] Its unique three-dimensional structure allows for precise interactions with biological targets, making it an invaluable intermediate in the development of novel pharmaceuticals.[1][3]
However, the chemical integrity of this starting material is paramount. The stability of this compound directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Degradation can introduce impurities that may be difficult to separate, potentially altering the pharmacological profile or introducing toxicity. This guide provides a comprehensive technical overview of the stability profile, potential degradation pathways, and optimal storage and handling conditions for this compound, designed for researchers, chemists, and drug development professionals who rely on its quality.
Physicochemical and Structural Characteristics
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and stability. The molecule's key features are a secondary amine within a saturated five-membered ring and an aromatic benzyl group. The secondary amine is nucleophilic and basic, representing the most reactive site for oxidative and acid-base reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | [4] |
| Molecular Weight | 161.24 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 87 - 88 °C (at 1,013 hPa) | |
| Density | ~0.852 g/cm³ (at 25 °C) | |
| logP (Octanol/Water) | 1.8386 | [4] |
Chemical Stability and Potential Degradation Pathways
While generally stable under recommended storage conditions, this compound is susceptible to degradation through several mechanisms, primarily involving the secondary amine and the benzylic position.[6][7][8] Understanding these pathways is crucial for designing robust synthetic routes and analytical methods capable of detecting potential impurities.
Oxidative Degradation
Oxidation is the primary degradation concern for this compound. Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to a variety of products.
-
N-Oxide Formation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, forming the corresponding N-oxide. This is a common pathway for tertiary and secondary amines.
-
Benzylic Oxidation: The carbon atom adjacent to the phenyl group (the benzylic position) is activated and can be oxidized. This can proceed through a radical mechanism to form a hydroperoxide, which may further decompose into products like benzaldehyde and pyrrolidine-derived fragments. This pathway is analogous to the metabolic degradation of benzyl alcohol.[9]
-
Ring Opening & Dehydrogenation: More aggressive oxidation can lead to dehydrogenation of the pyrrolidine ring or oxidative cleavage, resulting in a complex mixture of impurities.
Reaction with Carbon Dioxide
Secondary amines are known to react with atmospheric carbon dioxide (CO₂). This reversible reaction forms a carbamic acid salt, which can precipitate or appear as an impurity in analyses. While this may not be a permanent degradation, it can affect the purity and handling of the material if not stored under an inert atmosphere.
Thermal Decomposition
This compound is thermally stable at recommended temperatures. However, at elevated temperatures, such as those encountered during a fire or in high-temperature distillation, it will decompose.[5] Hazardous decomposition products include toxic oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[10][11][12]
Diagram of Potential Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of the this compound structure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. chemscene.com [chemscene.com]
- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
In Silico Modeling of 3-Benzylpyrrolidine Derivatives: From Target to Lead Optimization
An In-Depth Technical Guide:
Abstract
The 3-benzylpyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a diverse range of diseases, including neurodegenerative disorders, cancer, and viral infections.[1][2][3][4] Harnessing the potential of this scaffold requires a deep understanding of its structure-activity relationships (SAR). In silico modeling provides a powerful, resource-efficient paradigm to explore this chemical space, predict biological activity, and guide the rational design of novel therapeutics.[5][6][7] This guide offers researchers, scientists, and drug development professionals a comprehensive walkthrough of the computational workflows used to model this compound derivatives. We move beyond mere protocols to explain the causal logic behind methodological choices, emphasizing self-validating systems to ensure the trustworthiness and robustness of computational predictions.
Chapter 1: The Strategic Framework: Ligand-Based vs. Structure-Based Design
The journey of computational drug design begins with a critical question: is the three-dimensional structure of the biological target known? The answer dictates the primary strategic approach.[5][8]
-
Structure-Based Drug Design (SBDD): Employed when a high-resolution 3D structure of the target protein or enzyme (e.g., from X-ray crystallography or NMR) is available. SBDD focuses on understanding and predicting the interactions between the ligand (the this compound derivative) and the target's binding site.[9] Key techniques include molecular docking and molecular dynamics simulations.
-
Ligand-Based Drug Design (LBDD): Utilized when the target structure is unknown or ambiguous. This approach leverages the knowledge of a set of existing molecules known to be active.[8] By comparing the structural, steric, and electronic properties of these active compounds, a model or hypothesis can be built to predict the activity of new, untested molecules. Core LBDD methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis.
The choice is not always binary; often, a powerful, integrated approach uses both SBDD and LBDD to cross-validate findings and build a more complete picture of the SAR.
Chapter 2: Structure-Based Drug Design (SBDD) in Action
SBDD allows us to visualize and quantify how a this compound derivative fits within its biological target, providing direct insights for optimization.
2.1 Molecular Docking: Predicting Binding Poses and Affinities
Molecular docking is a computational method that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[9] This technique is instrumental for virtual screening of compound libraries and for prioritizing candidates for synthesis.
The goal is to simulate a biochemically relevant binding event. This requires careful preparation of both the receptor and the ligand to ensure their structures are physically realistic. Adding hydrogens is crucial for correct ionization and hydrogen bond formation, while assigning charges is essential for calculating electrostatic interactions. The "grid box" defines the specific search space for the docking algorithm, focusing computational effort on the binding site of interest.
This protocol provides a validated workflow for docking a this compound library against a target like Acetylcholinesterase (AChE), a key target in Alzheimer's disease.[2]
-
Receptor Preparation:
-
Obtain Structure: Download the target protein structure (e.g., human AChE, PDB ID: 4EY7) from the Protein Data Bank.
-
Clean Structure: Remove all non-essential molecules, including water, co-factors, and existing ligands using software like PyMOL or Chimera.
-
Prepare for Docking: Use AutoDock Tools (ADT). This involves:
-
Adding polar hydrogens to satisfy valencies.
-
Computing Gasteiger charges to approximate the electrostatic potential.
-
Merging non-polar hydrogens to reduce computational complexity.
-
-
Output: Save the prepared receptor in the required .pdbqt format.
-
-
Ligand Preparation:
-
Obtain Structures: Source 3D structures of your this compound derivatives from databases like PubChem or generate them from 2D structures using tools like Open Babel.[10]
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Prepare for Docking: In ADT, define the rotatable bonds and assign Gasteiger charges.
-
Output: Save each prepared ligand in .pdbqt format.[11]
-
-
Grid Box Definition:
-
In ADT, load the prepared receptor.
-
Center the grid box on the known active site of the target (e.g., the catalytic triad of AChE). The size of the box should be sufficient to encompass the entire binding pocket and allow the ligand to rotate freely.[12]
-
-
Running the Docking Simulation:
-
Analysis of Results:
-
Vina provides multiple binding poses ranked by a scoring function (affinity in kcal/mol). The top-ranked pose is the most likely binding mode.
-
Visualize the top poses in PyMOL or Discovery Studio. Analyze key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between your derivative and the receptor's amino acid residues.[13]
-
| Derivative ID | Docking Score (kcal/mol) | Key Interacting Residues (AChE) | Interaction Type |
| BPD-01 | -9.8 | Trp84, Tyr334 | Pi-Pi Stacking |
| BPD-02 | -9.5 | Ser200, His440 | Hydrogen Bond |
| BPD-03 | -8.2 | Trp279, Phe330 | Hydrophobic |
| BPD-04 | -10.5 | Trp84, Tyr334, His440 | Pi-Pi Stacking, H-Bond |
| Table 1: Example of a data summary table for docking results of hypothetical this compound derivatives against AChE. |
2.2 Molecular Dynamics (MD) Simulation: Assessing Binding Stability
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing for the assessment of binding stability.[14] A stable complex in an MD simulation adds significant confidence to a docking result.
MD simulates the natural movement of atoms in a system. The system must first be placed in a realistic environment (a water box) and neutralized with ions to mimic physiological conditions. Energy minimization removes any steric clashes introduced during setup. Equilibration (NVT and NPT steps) gradually brings the system to the desired temperature and pressure before the final production run, ensuring the simulation is stable and the results are meaningful.
This workflow outlines the key stages for validating a docked protein-ligand complex.[15][16][17]
-
System Preparation:
-
Generate a topology for the ligand using a server like CGenFF or PRODRG.
-
Combine the protein and ligand topologies.
-
Place the complex in a solvated box (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system's charge.[18]
-
-
Simulation:
-
Energy Minimization: Relax the system to remove bad contacts.
-
NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) with constant Number of particles, Volume, and Temperature.
-
NPT Equilibration: Stabilize the pressure of the system with constant Number of particles, Pressure, and Temperature.
-
Production MD: Run the simulation for a desired length of time (e.g., 50-100 ns) to collect trajectory data.[18]
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the complex has reached equilibrium and the ligand is not diffusing away from the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the hydrogen bonds and other key interactions identified in docking throughout the simulation to confirm their stability.
-
Chapter 3: Ligand-Based Drug Design (LBDD)
When a target's structure is elusive, we can still derive powerful insights from the ligands themselves.
3.1 Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical method that correlates the chemical properties of a series of compounds with their biological activities.[5] A robust QSAR model can predict the activity of novel, unsynthesized derivatives.[19]
A QSAR model is only useful if it can accurately predict new data. Simply fitting a model to all available data can lead to overfitting. Therefore, the dataset is split into a training set (to build the model) and a test set (to validate it).[20] Internal validation (like leave-one-out cross-validation, q²) assesses the model's robustness on the training set, while external validation (predicting the test set, r²_pred) is the ultimate test of its predictive power.[21][22] The Applicability Domain defines the chemical space where the model's predictions are reliable.[20]
-
Data Curation:
-
Compile a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) against a single target. Ensure data consistency and convert IC50 to pIC50 (-logIC50).
-
Clean and standardize all chemical structures.[22]
-
-
Descriptor Calculation:
-
For each molecule, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or RDKit.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically ~80%) for model building and a test set (~20%) for validation.[20]
-
-
Model Generation and Validation:
-
Using the training set, build a regression model (e.g., Multiple Linear Regression, Partial Least Squares) linking the descriptors to the pIC50 values.
-
Internal Validation: Calculate the leave-one-out cross-validation coefficient (q²). A q² > 0.5 is generally considered acceptable.[22]
-
External Validation: Use the generated model to predict the pIC50 values of the test set compounds. Calculate the predictive r² (r²_pred). An r²_pred > 0.6 indicates a model with good predictive ability.[19][22]
-
Y-Randomization: Scramble the activity data multiple times and rebuild the model. The resulting models should have very low q² and r² values, confirming the original model is not due to chance correlation.[22]
-
| Model Parameter | Value | Threshold | Interpretation |
| r² (Training Set) | 0.85 | > 0.6 | Goodness of fit |
| q² (LOO CV) | 0.71 | > 0.5 | Robustness and internal predictivity |
| r²_pred (Test Set) | 0.82 | > 0.6 | External predictive power |
| Table 2: Statistical validation parameters for a robust QSAR model. |
3.2 Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[23] This model can then be used as a 3D query to search for new molecules that fit the required features, even if they have a completely different chemical scaffold.
This workflow uses a set of known active this compound derivatives to create a common feature hypothesis.[24]
-
Ligand Preparation:
-
Select a set of structurally diverse but conformationally similar active compounds.
-
Generate multiple low-energy conformers for each ligand to explore its conformational space.
-
-
Hypothesis Generation:
-
Hypothesis Validation:
-
The best hypothesis should be validated by using it to screen a database containing both known actives and a large number of decoy (assumed inactive) molecules. A good model will preferentially identify the active compounds with a high enrichment factor.
-
-
Database Screening:
-
Use the validated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC, Enamine) to find novel hits that match the pharmacophore features.
-
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]
- 15. GROMACS Tutorials [mdtutorials.com]
- 16. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 17. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 18. compchems.com [compchems.com]
- 19. researchgate.net [researchgate.net]
- 20. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 21. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. elearning.uniroma1.it [elearning.uniroma1.it]
- 23. schrodinger.com [schrodinger.com]
- 24. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 25. Schrodinger-NotesâTarget-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
Methodological & Application
Synthesis of 3-amino-1-benzylpyrrolidine from 3-amino-1-benzylpyrrolidine-2,5-dione
An Application Note and Detailed Protocol for the Synthesis of 3-amino-1-benzylpyrrolidine
Abstract
This document provides a comprehensive guide for the synthesis of 3-amino-1-benzylpyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. The protocol details the chemical reduction of 3-amino-1-benzylpyrrolidine-2,5-dione using lithium aluminum hydride (LAH), a potent reducing agent. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety precautions, and characterization methods.
Introduction and Scientific Principle
The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds and approved pharmaceuticals. Specifically, chiral 3-aminopyrrolidine derivatives serve as key intermediates for a range of therapeutic agents, including DPP-4 inhibitors for diabetes and CCR5 antagonists for HIV. The synthesis described herein focuses on the conversion of a readily available succinimide precursor, 3-amino-1-benzylpyrrolidine-2,5-dione, into the desired saturated N-heterocycle, 3-amino-1-benzylpyrrolidine.
The core of this transformation is the complete reduction of both amide carbonyl groups within the cyclic imide structure. This requires a powerful hydride donor, as amides are significantly less reactive towards reduction than ketones or esters.[1][2] Lithium aluminum hydride (LiAlH₄, LAH) is the reagent of choice for this purpose, capable of efficiently converting amides and imides to their corresponding amines.[3][4] Less reactive agents like sodium borohydride (NaBH₄) are generally ineffective for this transformation.[2][5]
Reaction Mechanism
The reduction of the N-substituted succinimide with LiAlH₄ is a multi-step process. The Al-H bond in the [AlH₄]⁻ anion is highly polarized, making the hydride (H⁻) a strong nucleophile.[5] The mechanism proceeds as follows:
-
Nucleophilic Attack: A hydride ion from LAH attacks the electrophilic carbon of one of the carbonyl groups, breaking the C=O π-bond and forming a tetrahedral intermediate.[1]
-
Coordination and Elimination: The oxygen atom coordinates to the aluminum species. The intermediate then collapses, eliminating the oxygen as part of a metal alkoxide leaving group to form a reactive iminium ion. This step is characteristic of amide reductions and is why the carbonyl oxygen is completely removed, unlike in ester reductions which yield alcohols.[6]
-
Second Hydride Addition: A second hydride equivalent rapidly adds to the electrophilic iminium carbon, yielding the saturated pyrrolidine ring.
-
Repeat for Second Carbonyl: The same two-step process of hydride addition and elimination occurs at the second carbonyl group.
-
Aqueous Work-up: Finally, an aqueous work-up is performed to quench any excess LAH and to protonate the resulting amine and hydrolyze the aluminum salts.[1]
Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. Adjustments may be necessary for different scales.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-1-benzylpyrrolidine-2,5-dione | ≥97% | Commercial | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Commercial | Highly reactive; handle with care |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Use freshly distilled or from a solvent purification system |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography |
| Dichloromethane (DCM) | ACS Grade | Commercial | For chromatography |
| Methanol (MeOH) | ACS Grade | Commercial | For chromatography |
| Triethylamine (Et₃N) | ≥99% | Commercial | To be added to chromatography eluent |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | In-house prep | For extraction |
| Sodium Hydroxide (NaOH) | 1 M and 15% (w/v) aqueous solutions | In-house prep | For work-up and extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography |
| Equipment | |||
| Round-bottom flasks (250 mL, 500 mL) | Oven-dried before use | ||
| Reflux condenser, Dropping funnel | Oven-dried before use | ||
| Magnetic stirrer and stir bar | |||
| Heating mantle with temperature control | |||
| Inert gas line (Nitrogen or Argon) | |||
| Ice-water bath | |||
| Rotary evaporator | |||
| Glass chromatography column | |||
| Thin Layer Chromatography (TLC) plates |
Reaction Workflow Diagram
Caption: Overall experimental workflow for the synthesis.
Step-by-Step Synthesis Protocol
SAFETY: This procedure involves highly reactive and flammable reagents. It must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves, is mandatory.
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel. Seal all openings and ensure the system is under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously oven-dried and cooled under an inert atmosphere before use.
-
To the flask, add 40 mL of a 1.0 M solution of LiAlH₄ in THF (40 mmol, 4.0 equiv). Add an additional 40 mL of anhydrous THF.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Starting Material:
-
In a separate dry flask, dissolve 2.18 g of 3-amino-1-benzylpyrrolidine-2,5-dione (10 mmol, 1.0 equiv) in 80 mL of anhydrous THF. Gentle warming may be required to fully dissolve the starting material; ensure it cools to room temperature before proceeding.
-
Transfer this solution to the dropping funnel.
-
Add the solution of the starting material dropwise to the stirred LAH suspension over a period of 60 minutes. Maintain the internal temperature below 10 °C during the addition. An exothermic reaction with gas evolution (hydrogen) will be observed.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) using a heating mantle.
-
Maintain the reflux for 16-24 hours. The reaction progress can be monitored by TLC (e.g., 90:9:1 DCM/MeOH/Et₃N), checking for the disappearance of the starting material.
-
-
Reaction Work-up (Fieser Method):
-
After the reaction is complete (as judged by TLC), cool the flask back to 0 °C in an ice-water bath.
-
CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform slowly and deliberately.
-
With vigorous stirring, slowly and dropwise add 1.5 mL of water.
-
Next, slowly and dropwise add 1.5 mL of 15% (w/v) aqueous NaOH solution.
-
Finally, slowly and dropwise add 4.5 mL of water.
-
Remove the ice bath and stir the resulting granular white suspension vigorously at room temperature for 1 hour.
-
-
Isolation and Purification:
-
Filter the suspension through a pad of Celite®. Wash the white aluminum salt precipitate thoroughly with ethyl acetate (3 x 50 mL).
-
Combine the filtrate and the washes in a separatory funnel.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Prepare a silica gel column for flash chromatography. The column can be packed using a solvent system of 95:5 DCM/MeOH.
-
Dissolve the crude oil in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient, starting with 100% DCM and gradually increasing the polarity with a mixture of 95:5 DCM/MeOH containing 0.5% triethylamine (to prevent the amine product from tailing on the acidic silica).
-
Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to afford 3-amino-1-benzylpyrrolidine as a pale yellow oil.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[7][8]
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the benzyl protons (aromatic and benzylic CH₂), and the pyrrolidine ring protons. The chemical shifts and coupling patterns will confirm the structure.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the pyrrolidine ring.
-
Mass Spectrometry (ESI-MS): Calculate the expected mass for the protonated molecule [M+H]⁺ and compare it with the experimental value.
-
FT-IR (thin film): Look for the disappearance of the strong C=O stretching bands of the succinimide (around 1700 cm⁻¹) and the appearance of N-H bending and stretching vibrations for the primary amine.
Chemical Transformation and Data
Caption: Reduction of the succinimide to the pyrrolidine.
| Parameter | Value |
| Starting Material MW | 218.24 g/mol |
| Product MW | 176.26 g/mol |
| Typical Yield | 75-85% |
| Appearance | Pale yellow oil |
Troubleshooting and Safety Considerations
-
Issue: Low or No Conversion.
-
Cause: Inactive LAH due to exposure to moisture, or insufficient equivalents of LAH.
-
Solution: Ensure all glassware is perfectly dry and the reaction is run under a strict inert atmosphere. Use a fresh bottle or a newly prepared solution of LAH. Consider increasing the equivalents of LAH to 4.5-5.0.
-
-
Issue: Difficult Work-up.
-
Cause: Quenching performed too quickly or at too high a temperature, resulting in a gelatinous aluminum salt precipitate that is difficult to filter.
-
Solution: Adhere strictly to the slow, dropwise addition of quenching reagents at 0 °C. Vigorous stirring after the final water addition is crucial to granulate the precipitate.
-
-
Issue: Product Tailing during Chromatography.
-
Cause: Amines are basic and can interact strongly with the acidic surface of standard silica gel.
-
Solution: Add a small amount of a tertiary amine base (e.g., 0.5-1% triethylamine) to the eluent. This neutralizes the acidic sites on the silica and allows for much cleaner elution of the product.
-
Critical Safety Information
-
Lithium Aluminum Hydride (LAH): LAH reacts violently with water and other protic sources to release flammable hydrogen gas, which can ignite. Never add water directly to a large amount of unreacted LAH. The Fieser work-up method is designed for safe quenching. All operations involving LAH must be conducted in a fume hood, away from ignition sources.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides over time. Use freshly opened bottles or solvent that has been tested for and cleared of peroxides.
-
Thermal Hazards: Both the addition of the starting material to LAH and the subsequent quenching are highly exothermic. Maintain cooling with an ice bath as described to prevent the reaction from running out of control.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 3-amino-1-benzylpyrrolidine via the LAH reduction of its succinimide precursor. Careful attention to anhydrous conditions and safety procedures, particularly during the quenching step, is paramount for a successful and safe outcome. The resulting product is a versatile intermediate for further elaboration in synthetic and medicinal chemistry programs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 7. ijsra.net [ijsra.net]
- 8. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-benzyl-3-hydroxymethyl-pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties. As a five-membered saturated nitrogen heterocycle, its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space that is often crucial for potent and selective biological activity.[1] The N-benzyl-3-hydroxymethyl-pyrrolidine moiety, in particular, serves as a versatile chiral building block in the synthesis of a wide array of pharmacologically active compounds, from enzyme inhibitors to central nervous system agents.[1][2]
This guide provides an in-depth, field-proven protocol for the synthesis of N-benzyl-3-hydroxymethyl-pyrrolidine. We will explore the most reliable and efficient synthetic strategies, explaining the chemical principles behind each step to empower researchers to not only replicate the procedure but also to adapt and troubleshoot it effectively.
Compound Profile:
-
Chemical Name: (1-benzylpyrrolidin-3-yl)methanol or N-benzyl-3-hydroxymethyl-pyrrolidine
-
Molecular Formula: C12H17NO[3]
-
Molecular Weight: 191.27 g/mol
-
Appearance: Colorless to pale yellow liquid[3]
-
Boiling Point: Approx. 270-278°C[3]
Strategic Overview of Synthetic Pathways
The synthesis of N-benzyl-3-hydroxymethyl-pyrrolidine can be approached from several distinct strategic angles. The choice of pathway often depends on the availability of starting materials, desired scale, and stereochemical requirements (for chiral synthesis). The three most common and validated strategies are:
-
Route A: Reductive Amination & Cyclization: Building the pyrrolidine ring from acyclic precursors. This method offers flexibility but can be multi-stepped.
-
Route B: Direct N-Benzylation of a Pre-formed Ring: A straightforward approach involving the attachment of the benzyl protecting group to a commercially available pyrrolidine core. This is often the most direct route for achiral synthesis.
-
Route C: Reduction of a Carbonyl Precursor: A highly efficient method that involves the reduction of the ketone in N-benzyl-3-pyrrolidinone or the carboxylic acid in N-benzyl-3-pyrrolidinecarboxylic acid to the desired primary alcohol.
This document will provide detailed protocols for Route B and Route C (via carboxylic acid reduction) , as they represent robust and widely applicable methods for achieving the target compound.
Protocol 1: Synthesis via N-Benzylation of 3-Pyrrolidinemethanol
This method is arguably the most direct, assuming the availability of the starting material, 3-pyrrolidinemethanol. The core of this protocol is a nucleophilic substitution reaction where the secondary amine of the pyrrolidine ring attacks a benzyl halide.
Reaction Scheme
Causality and Experimental Choices
-
Base (K₂CO₃): A mild inorganic base is crucial. Its role is to act as a scavenger for the hydrobromic acid (HBr) that is generated during the reaction.[4] Without a base, the HBr would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Potassium carbonate is chosen for its low cost, ease of removal (filtration), and sufficient basicity for this transformation.
-
Solvent (Acetonitrile): Acetonitrile is an excellent choice as it is a polar aprotic solvent. It effectively dissolves the organic starting materials and the inorganic base without participating in the reaction. Its boiling point (82°C) is suitable for heating the reaction to a moderate temperature to ensure a reasonable reaction rate.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic substitution to proceed to completion in a timely manner.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 3-Pyrrolidinemethanol | 101.15 | 5.0 g | 49.4 mmol | 1.0 |
| Benzyl Bromide | 171.04 | 9.3 g (6.4 mL) | 54.4 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.7 g | 99.0 mmol | 2.0 |
| Acetonitrile (MeCN) | 41.05 | 100 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pyrrolidinemethanol (5.0 g, 49.4 mmol) and acetonitrile (100 mL).
-
Addition of Reagents: Add potassium carbonate (13.7 g, 99.0 mmol) to the stirred solution. Subsequently, add benzyl bromide (6.4 mL, 54.4 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 10% Methanol in Dichloromethane. The starting material will have a low Rf, while the product will be higher.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a yellow-orange oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient elution from 5% to 15% methanol in dichloromethane to afford the pure N-benzyl-3-hydroxymethyl-pyrrolidine.
Protocol 2: Synthesis via Reduction of a Carboxylic Acid Precursor
Reaction Scheme
Part A: Synthesis of N-benzyl-3-pyrrolidinecarboxylic acid
This step is analogous to Protocol 1, involving N-benzylation.
Part B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Causality and Experimental Choices
-
Reducing Agent (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols.[5] It is chosen over milder reagents like sodium borohydride (NaBH₄), which are generally not reactive enough to reduce carboxylic acids.
-
Solvent (Anhydrous THF): The reaction must be conducted under strictly anhydrous (dry) conditions. LiAlH₄ reacts violently with water and other protic solvents. Tetrahydrofuran (THF) is an ideal ethereal solvent that is inert to the reducing agent and effectively solubilizes the substrate.
-
Quenching Procedure: The post-reaction work-up (quenching) is critical for safety and product isolation. A sequential, slow addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser work-up) is a standard and reliable method to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts as a filterable solid.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| N-benzyl-3-pyrrolidinecarboxylic acid | 205.25 | 5.0 g | 24.4 mmol | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.4 g | 36.6 mmol | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - |
| Water (for quenching) | 18.02 | 1.4 mL | - | - |
| 15% NaOH (aq) (for quenching) | 40.00 | 1.4 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (1.4 g, 36.6 mmol) and anhydrous THF (50 mL). Equip the flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Substrate Addition: Dissolve N-benzyl-3-pyrrolidinecarboxylic acid (5.0 g, 24.4 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching (Caution: Exothermic): Cool the reaction flask to 0°C in an ice bath. Very slowly and carefully, add the following reagents dropwise in sequence:
-
1.4 mL of water
-
1.4 mL of 15% aqueous NaOH
-
4.2 mL of water
-
-
Isolation: A granular white precipitate of aluminum salts will form. Allow the slurry to stir at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the solids thoroughly with THF and then ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography as described in Protocol 1 to yield the final product.
General Laboratory Workflow & Safety
Workflow Visualization
Safety Information
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Benzyl Bromide: Is a lachrymator and corrosive. Handle with extreme care in a fume hood.
-
Lithium Aluminum Hydride (LiAlH₄): Is a water-reactive and pyrophoric solid. It can ignite upon contact with moisture. Handle exclusively under an inert atmosphere (Nitrogen or Argon). The quenching process is highly exothermic and generates flammable hydrogen gas; perform it slowly and behind a blast shield.
-
Solvents: Acetonitrile, THF, and ethyl acetate are flammable. Keep away from ignition sources.
References
Application Notes & Protocols: The Utility of 3-Benzylpyrrolidine Scaffolds in Asymmetric Organocatalysis
Abstract
The chiral pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, enabling the stereoselective synthesis of complex molecules with high efficiency and atom economy. This guide provides an in-depth exploration of catalysts based on the 3-benzylpyrrolidine motif, with a particular focus on functionalized derivatives that have proven highly effective in key carbon-carbon bond-forming reactions. We will dissect the underlying mechanistic principles, provide detailed, field-tested protocols for asymmetric Michael additions and aldol reactions, and offer expert insights into reaction optimization. This document is designed to serve as a practical and authoritative resource for chemists leveraging these powerful catalytic tools in research and development.
Introduction: The Power of Chiral Pyrrolidines
Asymmetric organocatalysis has emerged as the third pillar of catalysis, standing alongside enzymatic and organometallic methods.[1] It offers a powerful paradigm for constructing chiral molecules, which are fundamental to the pharmaceutical, agrochemical, and fragrance industries. Within this field, catalysts derived from the amino acid proline and its analogues have become ubiquitous.[2] Their rigid five-membered ring structure provides a well-defined chiral environment, enabling exquisite stereochemical control over a variety of chemical transformations.
This guide focuses on the applications of catalysts incorporating the this compound framework. While the simple this compound structure is a useful chiral building block, its catalytic prowess is significantly enhanced through strategic functionalization. A prime example, and a central focus of our discussion, is (S)-1-Benzyl-3-aminopyrrolidine and related structures.[3][4] These molecules operate as bifunctional catalysts, where different parts of the molecule work in concert to activate both the nucleophile and the electrophile, leading to highly organized, stereoselective transition states. The primary applications for these catalysts are in fundamental C-C bond-forming reactions, most notably the Michael addition and the aldol reaction.[3]
Core Mechanism: Enamine Catalysis
The efficacy of most chiral pyrrolidine catalysts stems from their ability to engage in enamine catalysis.[5] This catalytic cycle provides an alternative pathway for carbonyl chemistry, transiently converting a prochiral ketone or aldehyde into a more nucleophilic, chiral enamine that is poised for stereoselective reaction.
The cycle can be broken down into three key stages:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reversibly reacts with a carbonyl compound (e.g., a ketone) to form a chiral enamine intermediate. This step transforms the carbonyl compound from an electrophile into a potent nucleophile at its α-carbon.[5]
-
Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophile (such as a nitroolefin in a Michael addition or an aldehyde in an aldol reaction). The inherent chirality of the pyrrolidine scaffold, often augmented by bulky groups, effectively shields one face of the enamine, forcing the electrophile to approach from the less sterically hindered side. This directed attack is the origin of the high enantioselectivity.[5]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium. This step releases the chiral product and regenerates the pyrrolidine catalyst, allowing it to enter a new catalytic cycle.[4]
Caption: General workflow of the enamine catalytic cycle.
Application I: The Asymmetric Michael Addition
The Michael or conjugate addition is a cornerstone of organic synthesis for forming C-C bonds. The organocatalytic asymmetric variant is particularly powerful for creating chiral succinimides and γ-nitroketones, which are valuable intermediates in drug discovery.[6][7]
Mechanistic Insight
In this reaction, the chiral enamine formed from the catalyst and a donor ketone/aldehyde attacks a Michael acceptor, such as a nitroolefin or maleimide.[6] The stereochemical outcome is governed by the catalyst's ability to create a highly ordered transition state. The benzyl group and the chiral centers of the pyrrolidine ring effectively block one face of the enamine, directing the incoming electrophile to the opposite face, thus ensuring high stereoselectivity.[5] For bifunctional catalysts, a secondary site, like a primary amine or carboxylic acid, can further organize the transition state by forming hydrogen bonds with the Michael acceptor, enhancing both reactivity and selectivity.[4]
Caption: General experimental workflow for synthesis and analysis.
Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This representative protocol is based on established methodologies for pyrrolidine-catalyzed Michael additions.[5] Optimization of solvent, temperature, and catalyst loading may be required for different substrates.
Materials:
-
(S)-1-Benzyl-3-aminopyrrolidine (or a similar chiral pyrrolidine catalyst)
-
trans-β-Nitrostyrene (1.0 equiv)
-
Cyclohexanone (10.0 equiv)
-
Benzoic Acid (co-catalyst, optional, 0.1 equiv)
-
Toluene (or other suitable solvent like Chloroform or THF)
-
Standard laboratory glassware, magnetic stirrer, TLC plates
-
Reagents for workup (e.g., saturated NH₄Cl solution, ethyl acetate, anhydrous MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the chiral pyrrolidine catalyst (0.1 equiv, 10 mol%).
-
Causality: The catalyst is the core component that dictates the stereochemical outcome. A loading of 5-20 mol% is typical; higher loadings can increase reaction rates but also costs.
-
-
Add trans-β-nitrostyrene (1.0 equiv).
-
Dissolve the solids in the chosen solvent (e.g., Toluene, 2.0 M concentration with respect to the nitrostyrene).
-
Add cyclohexanone (10.0 equiv). Using the ketone as the solvent or in large excess drives the enamine formation equilibrium.[5]
-
If using an acidic co-catalyst, add benzoic acid (0.1 equiv).
-
Causality: An acid co-catalyst can facilitate both enamine formation and the final hydrolysis step, accelerating the catalytic turnover.
-
-
Reaction Execution: Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the nitrostyrene spot. Reactions are typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired γ-nitroketone.[5]
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).
Representative Data
| Entry | Catalyst (mol%) | Donor (equiv) | Acceptor | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 10 | Cyclohexanone (10) | β-Nitrostyrene | Toluene | 24 | 95 | >95:5 | 98 |
| 2 | 10 | Acetone (20) | β-Nitrostyrene | Neat | 48 | 88 | - | 92 |
| 3 | 20 | Propanal (5) | N-Phenylmaleimide | CH₂Cl₂ | 12 | 92 | 90:10 | 95 |
Note: This table presents illustrative data based on typical outcomes for pyrrolidine-based catalysts.
Application II: The Asymmetric Aldol Reaction
The aldol reaction is one of the most fundamental C-C bond-forming reactions, creating β-hydroxy carbonyl compounds that are prevalent in natural products and pharmaceuticals.[8][9] Chiral pyrrolidine catalysts facilitate a direct, asymmetric version of this transformation, avoiding the need for pre-formed enolates.[4]
Mechanistic Insight
The catalytic cycle is initiated by the formation of a chiral enamine between the catalyst and a ketone donor.[10] This enamine then performs a nucleophilic attack on the carbonyl carbon of an aldehyde acceptor. For bifunctional catalysts like (S)-1-Benzyl-3-aminopyrrolidine, the pendant primary amine is believed to act as a hydrogen-bond donor, activating the aldehyde electrophile and helping to rigidly define the geometry of the transition state, thereby enhancing stereocontrol.[4] Subsequent hydrolysis of the iminium intermediate yields the β-hydroxy ketone and regenerates the catalyst.
Caption: Catalytic cycle for the direct asymmetric aldol reaction.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is a generalized procedure for the direct asymmetric aldol reaction catalyzed by chiral pyrrolidines.[4][11]
Materials:
-
(S)-1-Benzyl-3-aminopyrrolidine (or similar catalyst)
-
4-Nitrobenzaldehyde (1.0 equiv)
-
Cyclohexanone (10.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware, magnetic stirrer
-
Reagents for workup and purification
Procedure:
-
Reaction Setup: In a vial, dissolve 4-nitrobenzaldehyde (1.0 equiv) and the chiral pyrrolidine catalyst (0.2 equiv, 20 mol%) in DMSO (0.5 M).
-
Causality: DMSO is a polar aprotic solvent that can facilitate the reaction and keep all components in solution. Catalyst loading is often slightly higher for aldol reactions compared to Michael additions.
-
-
Add cyclohexanone (10.0 equiv) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the consumption of the aldehyde by TLC. These reactions can take from 24 to 72 hours.
-
Workup: Upon completion, add water and ethyl acetate to the reaction mixture. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography (eluent: hexane/ethyl acetate) to obtain the pure aldol adduct.
-
Analysis: Characterize the product by NMR to determine yield and diastereomeric ratio. Determine the enantiomeric excess by chiral HPLC.
Representative Data
| Entry | Catalyst (mol%) | Ketone (equiv) | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 20 | Cyclohexanone (10) | 4-Nitrobenzaldehyde | DMSO | 48 | 90 | 95:5 | 99 |
| 2 | 20 | Acetone (20) | Benzaldehyde | Neat | 72 | 75 | - | 94 |
| 3 | 15 | Cyclopentanone (10) | 2-Naphthaldehyde | CHCl₃ | 24 | 85 | 90:10 | 96 |
Note: This table presents illustrative data based on typical outcomes for pyrrolidine-based catalysts.
Conclusion and Outlook
Catalysts derived from the this compound scaffold are exceptionally versatile and robust tools for asymmetric synthesis. Through the powerful and well-understood enamine catalytic cycle, they provide access to highly enantioenriched products from simple, achiral starting materials. The protocols and mechanistic insights provided herein demonstrate their utility in constructing key carbon-carbon bonds via Michael and aldol reactions. The modular nature of these catalysts continues to inspire the development of new derivatives with enhanced activity and novel reactivity, ensuring that the chiral pyrrolidine motif will remain a privileged structure in the field of organocatalysis for years to come.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aldol reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The 3-Benzylpyrrolidine Scaffold in Multi-Target Drug Design for Alzheimer's Disease
Abstract
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology that has rendered single-target therapies largely ineffective.[1][2][3] This has led to a paradigm shift towards Multi-Target-Directed Ligands (MTDLs)—single chemical entities designed to modulate multiple pathological pathways simultaneously.[4][5] This guide provides a comprehensive overview and detailed protocols for leveraging the 3-benzylpyrrolidine scaffold as a privileged structure in the design and evaluation of MTDLs for AD. We will explore the rationale behind its selection, key molecular targets, and provide step-by-step protocols for the in vitro assessment of these novel compounds.
The Rationale: Alzheimer's Disease and the Imperative for a Multi-Target Approach
The pathology of AD is not linear but a complex cascade involving cholinergic deficits, amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, oxidative stress, and neuroinflammation.[6][7] For decades, the "one-target, one-drug" approach has failed to produce disease-modifying therapies, with currently approved drugs offering only temporary symptomatic relief.[2][8] The MTDL strategy emerges from this challenge, aiming to design a single molecule that can engage with several key pathogenic proteins or pathways.[1][9] This approach can offer improved efficacy and a better safety profile compared to drug cocktails.
The this compound moiety has emerged as a highly versatile and privileged scaffold in this context. Its structural features—a basic nitrogen atom and an aromatic ring connected by a flexible linker—provide an ideal framework for interacting with the active sites of various AD-related enzymes. Crucially, both the pyrrolidine ring and the benzyl group can be readily functionalized, allowing for the rational incorporation of additional pharmacophores to fine-tune activity across multiple targets.
Core Molecular Targets for this compound MTDLs
The design of an effective MTDL begins with the selection of a synergistic combination of biological targets. For AD, the following targets are of primary interest for modulation by this compound derivatives.
| Target Enzyme/Protein | Role in Alzheimer's Disease Pathogenesis | Rationale for Targeting with MTDLs |
| Cholinesterases (AChE & BChE) | Degrade the neurotransmitter acetylcholine (ACh), leading to cognitive deficits. AChE also accelerates Aβ aggregation through its Peripheral Anionic Site (PAS).[10] | Inhibition boosts cholinergic neurotransmission for symptomatic relief. Dual binding to the Catalytic Active Site (CAS) and PAS can also prevent Aβ aggregation.[11] |
| β-Secretase (BACE-1) | Initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP), leading to the formation of toxic Aβ peptides.[12][13] | Inhibiting BACE-1 directly reduces the production of Aβ peptides, addressing the root cause of plaque formation.[14][15][16] |
| Monoamine Oxidases (MAO-A & MAO-B) | Catalyze the degradation of monoamine neurotransmitters. Their activity increases oxidative stress and is elevated in the brains of AD patients.[][18] | MAO-B inhibition, in particular, can reduce oxidative damage and may improve cognitive symptoms.[19][20] |
| Amyloid-β (Aβ) Aggregation | Monomeric Aβ peptides self-assemble into neurotoxic oligomers and fibrils, forming the characteristic amyloid plaques.[21] | Compounds that can interfere with this aggregation process can reduce Aβ-mediated toxicity and clear plaques.[22] |
Design, Synthesis, and Evaluation Workflow
The development of a this compound MTDL follows a logical, iterative cycle of design, chemical synthesis, and biological evaluation. This process allows for the systematic refinement of Structure-Activity Relationships (SAR) to achieve a balanced inhibitory profile against the selected targets.
Detailed Experimental Protocols
The following protocols are standardized methodologies for the primary and secondary in vitro evaluation of novel this compound derivatives.
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzyme hydrolyzes a substrate (ATChI or BTChI) to thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm.[10]
Materials:
-
Human recombinant AChE (hrAChE) and human serum BChE (hsBChE)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI)
-
Donepezil or Tacrine (reference inhibitor)
-
Sodium Phosphate Buffer (100 mM, pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and reference inhibitor in DMSO.
-
Prepare DTNB solution (10 mM) in buffer.
-
Prepare substrate solutions (ATChI/BTChI, 10 mM) in buffer.
-
-
Assay Setup: In a 96-well plate, add in the following order:
-
140 µL of Sodium Phosphate Buffer (pH 8.0).
-
20 µL of DTNB solution.
-
20 µL of test compound solution at various concentrations (final DMSO concentration < 1%). For the control, add 20 µL of buffer/DMSO.
-
20 µL of AChE or BChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of the respective substrate solution (ATChI for AChE, BTChI for BChE) to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Determine the IC₅₀ value (concentration of inhibitor causing 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: BACE-1 Inhibition Assay (FRET-based)
Principle: This assay utilizes a specific peptide substrate containing a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by BACE-1, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is proportional to enzyme activity.
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate (e.g., Rh-EVNLDAEFK-Quencher)
-
BACE-1 inhibitor (reference standard)
-
Sodium Acetate Buffer (50 mM, pH 4.5)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Assay Setup: To the wells of a 96-well black plate, add:
-
50 µL of Sodium Acetate Buffer.
-
10 µL of test compound solution at various concentrations.
-
20 µL of BACE-1 enzyme solution.
-
-
Pre-incubation: Mix gently and incubate at 37°C for 15 minutes, protected from light.
-
Initiate Reaction: Add 20 µL of the BACE-1 FRET substrate solution to each well.
-
Measurement: Immediately measure the fluorescence intensity (e.g., Excitation: 545 nm, Emission: 585 nm) every 5 minutes for 60 minutes.
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the fluorescence vs. time curve.
-
Determine the percentage of inhibition and calculate the IC₅₀ value as described in Protocol 1.
-
Protocol 3: MAO-A and MAO-B Inhibition Assay
Principle: This assay measures the activity of MAO enzymes by monitoring the production of H₂O₂ from the oxidative deamination of a substrate. The H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product, resorufin.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (substrate)
-
Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as references.
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a working solution containing Amplex Red and HRP in buffer.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of buffer.
-
10 µL of test compound solution.
-
20 µL of MAO-A or MAO-B enzyme solution.
-
-
Pre-incubation: Incubate at 37°C for 20 minutes.
-
Initiate Reaction: Add 20 µL of the Amplex Red/HRP/p-Tyramine substrate mixture.
-
Measurement: Incubate at 37°C for 30-60 minutes, protected from light. Measure fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the percentage of inhibition and IC₅₀ values as previously described. The selectivity index (SI) can be calculated as SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B).
Protocol 4: Neuroprotection Assay against Aβ-induced Toxicity
Principle: This assay evaluates the ability of a compound to protect neuronal cells from toxicity induced by Aβ oligomers. Cell viability is assessed using the MTT assay, where viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[23][24]
Materials:
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Aβ₁₋₄₂ peptide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
Procedure:
-
Aβ Oligomer Preparation: Dissolve Aβ₁₋₄₂ peptide in HFIP, evaporate, and resuspend in DMSO. Dilute in cell culture medium and incubate at 4°C for 24 hours to form oligomers.
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to attach for 24 hours.
-
Treatment:
-
Remove the medium and replace it with a fresh medium containing various concentrations of the test compound.
-
Incubate for 2 hours.
-
Add the prepared Aβ₁₋₄₂ oligomers (final concentration ~5-10 µM) to the wells (except for the control group).
-
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 5: Blood-Brain Barrier Permeability Assay (PAMPA-BBB)
Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based in vitro model to predict passive, transcellular permeability across the blood-brain barrier (BBB).[27] A filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane that separates a donor compartment (containing the test compound) from an acceptor compartment.[28][29]
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates).
-
Porcine brain lipid solution.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compounds and reference compounds (with known high and low permeability).
-
UV-Vis microplate reader or LC-MS/MS for quantification.
Procedure:
-
Membrane Coating: Coat the filter of the Donor plate with the lipid solution and allow the solvent to evaporate.
-
Prepare Solutions:
-
Donor Solution: Dissolve test compounds in PBS (pH 7.4).
-
Acceptor Solution: Fill the wells of the Acceptor plate with fresh PBS.
-
-
Assay Assembly: Place the lipid-coated Donor plate into the Acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution. Add the Donor solution to the top wells.
-
Incubation: Incubate the assembled plate system at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the effective permeability (Pe) using the following equation:
-
Pe = - [ln(1 - C_A / C_eq)] / (A * t * (1/V_D + 1/V_A))
-
Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, A is the filter area, t is the incubation time, and V_D/V_A are the volumes of the donor/acceptor wells.
-
Compounds are often classified as high permeability (Pe > 4.0 x 10⁻⁶ cm/s) or low permeability (Pe < 2.0 x 10⁻⁶ cm/s).[30]
-
Data Interpretation and Lead Optimization
The goal is to identify compounds with a balanced activity profile rather than maximizing potency against a single target. A hypothetical dataset for a series of this compound derivatives is shown below.
| Compound | AChE IC₅₀ (µM) | BACE-1 IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Neuroprotection (% vs Aβ) | PAMPA-BBB (Pe x 10⁻⁶ cm/s) |
| Lead 4k | 0.85 | 1.23 | 2.15 | 78% | 5.2 |
| Lead 4o | 0.67 | 1.05 | 3.50 | 85% | 4.8 |
| Donepezil | 0.02 | >50 | >50 | 45% | 6.1 |
| Reference BACE-i | >50 | 0.05 | >50 | 60% | 3.5 |
| Data is illustrative, inspired by findings for N-benzylpyrrolidine derivatives.[31][32] |
From this data, compounds 4k and 4o would be considered promising leads. While not as potent as single-target reference drugs against any one enzyme, they exhibit balanced, low-micromolar inhibition across multiple key targets.[31] Furthermore, they show significant neuroprotective effects and are predicted to have good BBB permeability. This profile is highly desirable for an MTDL candidate. Subsequent optimization would involve synthesizing new analogues to improve potency where needed (e.g., for MAO-B) while maintaining the balanced profile and permeability.
References
- 1. Multitarget Directed Ligand Approaches for Alzheimer's Disease: A Complete Review. | Semantic Scholar [semanticscholar.org]
- 2. Multitarget Directed Ligand Approaches for Alzheimer's Disease: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of multi-target directed ligands in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Multi-Targets: An Unconventional Drug Development Strategy for Alzheimer’s Disease [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in multi-target anti-Alzheimer disease compounds (2013 up to present). | Semantic Scholar [semanticscholar.org]
- 8. Combining in vitro and in silico Approaches to Find New Candidate Drugs Targeting the Pathological Proteins Related to the Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases [mdpi.com]
- 10. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 16. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
- 18. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 19. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. scantox.com [scantox.com]
- 22. Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 24. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of multi-target directed 3-OH pyrrolidine derivatives through a semisynthetic approach from alkaloid vasicine for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. escholarship.org [escholarship.org]
- 28. mdpi.com [mdpi.com]
- 29. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Application Note: Stereoselective Synthesis of 4-Benzylpyrrolidine-3-Carboxylic Acid Derivatives via 1,3-Dipolar Cycloaddition
Introduction: The Significance of the Pyrrolidine Scaffold and the Power of [3+2] Cycloaddition
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and pharmaceuticals.[1] Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework for the precise orientation of functional groups that interact with biological targets. Derivatives of 4-benzylpyrrolidine-3-carboxylic acid, in particular, are of significant interest as they combine the conformational constraints of the pyrrolidine ring with the steric and electronic properties of the benzyl and carboxylic acid moieties, making them valuable building blocks in drug discovery.
Among the myriad of synthetic methods to construct this privileged heterocycle, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes stands out as a particularly powerful and atom-economical strategy.[2] This [3+2] cycloaddition allows for the rapid assembly of the five-membered ring system, often with high control over stereochemistry, generating up to four new stereocenters in a single step.[2] This application note provides a detailed guide to the synthesis of 4-benzylpyrrolidine-3-carboxylic acid derivatives using this elegant transformation, focusing on the underlying mechanistic principles, practical experimental protocols, and methods for stereochemical control.
Reaction Mechanism: The Concerted Path to Pyrrolidines
The 1,3-dipolar cycloaddition is a pericyclic reaction involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile). In our case, the 1,3-dipole is an azomethine ylide, which is a transient, reactive intermediate. These ylides are typically generated in situ to avoid decomposition.
A common and effective method for generating the azomethine ylide is the condensation of an α-amino ester, such as ethyl glycinate, with an aldehyde. In the presence of a base, this initially forms an imine, which upon deprotonation at the α-carbon, generates the azomethine ylide. The geometry of the ylide (W-shaped, S-shaped, or U-shaped) plays a crucial role in determining the stereochemical outcome of the subsequent cycloaddition.
Once formed, the azomethine ylide reacts with an electron-deficient alkene, in this case, a cinnamate ester, in a concerted, suprafacial fashion. This means the two new carbon-carbon bonds are formed simultaneously, on the same face of the dipole and dipolarophile. The reaction generally proceeds with high regioselectivity, governed by the frontier molecular orbitals (FMO) of the reactants. Typically, the reaction is HOMO(dipole)-LUMO(dipolarophile) controlled.
Controlling Stereochemistry: The Role of Catalysis
Achieving high diastereoselectivity and enantioselectivity is paramount in modern organic synthesis. In the context of 1,3-dipolar cycloadditions of azomethine ylides, the use of metal catalysts, particularly those based on silver(I) and copper(I), has proven to be highly effective.
Chiral Lewis acids, formed from a metal salt and a chiral ligand, can coordinate to the azomethine ylide precursor (the iminoester). This coordination creates a chiral environment that directs the approach of the dipolarophile, favoring the formation of one enantiomer of the product over the other. The choice of ligand is critical and can influence both the yield and the stereochemical outcome.
Experimental Protocol: Synthesis of Ethyl 2-benzyl-1-methyl-5-phenylpyrrolidine-3-carboxylate
This protocol provides a representative procedure for the diastereoselective synthesis of a polysubstituted pyrrolidine via a silver-catalyzed 1,3-dipolar cycloaddition.
Materials:
-
Ethyl N-benzylideneglycinate (prepared from ethyl glycinate and benzaldehyde)
-
Ethyl cinnamate
-
Silver Acetate (AgOAc)
-
Triethylamine (Et3N)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add silver acetate (0.1 eq).
-
Addition of Reagents: In a separate flask, dissolve ethyl N-benzylideneglycinate (1.0 eq) and ethyl cinnamate (1.2 eq) in anhydrous toluene. Add this solution to the reaction flask containing the silver acetate.
-
Initiation: Add triethylamine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with ethyl acetate.
-
Extraction: Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrrolidine derivative.
Data Presentation and Characterization
The successful synthesis of the target 4-benzylpyrrolidine-3-carboxylic acid derivative should be confirmed by standard analytical techniques.
Table 1: Representative Reaction Parameters and Outcomes
| Entry | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | AgOAc (10) | Et3N (1.1) | Toluene | 25 | 12 | 85 | >95:5 |
| 2 | Cu(OTf)2 (10) | DBU (1.1) | CH2Cl2 | 0 | 24 | 78 | 90:10 |
| 3 | - | Et3N (1.1) | Toluene | 80 | 48 | 45 | 60:40 |
Characterization Data:
The structure and stereochemistry of the purified product are typically determined by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the pyrrolidine ring protons, the benzyl group, and the ethyl ester. The coupling constants between the protons on the pyrrolidine ring can be used to determine the relative stereochemistry (cis or trans).
-
¹³C NMR will confirm the presence of all carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the ester carbonyl group and other functional groups.
For a typical trans-4-benzylpyrrolidine-3-carboxylate, one would expect to see distinct coupling constants in the ¹H NMR spectrum between H3 and H4, indicative of their trans relationship.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The expected high diastereoselectivity serves as an internal check for the success of the reaction. A significant deviation from the expected diastereomeric ratio may indicate issues with the catalyst, reagents, or reaction conditions. The purification by column chromatography allows for the isolation of the major diastereomer, and its structure can be unambiguously confirmed by the characterization methods outlined above. For enantioselective versions of this reaction, chiral HPLC is the standard method for determining the enantiomeric excess of the product.
Conclusion
The 1,3-dipolar cycloaddition of azomethine ylides is a robust and highly versatile method for the synthesis of substituted pyrrolidines. By carefully selecting the starting materials, catalyst, and reaction conditions, it is possible to produce complex molecules like 4-benzylpyrrolidine-3-carboxylic acid derivatives with high efficiency and stereocontrol. The protocol and insights provided in this application note offer a solid foundation for researchers in organic synthesis and drug development to utilize this powerful reaction in their own work.
References
High-performance liquid chromatography (HPLC) method for 3-Benzylpyrrolidine analysis
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Benzylpyrrolidine. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity and accurate quantification critical for drug safety and efficacy.[1] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals. Two primary reversed-phase HPLC (RP-HPLC) approaches are presented: a direct ultraviolet (UV) detection method suitable for assay and high-concentration analysis, and a more sensitive pre-column derivatization method for trace-level impurity profiling. The methodologies are grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction and Scientific Rationale
This compound is a secondary amine with a moderately lipophilic nature. Its structure consists of a pyrrolidine ring substituted with a benzyl group at the 3-position. The analytical challenge for this compound lies in its relatively weak UV chromophore. The benzyl group exhibits UV absorbance maxima at approximately 206 nm and 256 nm, which can be utilized for detection.[4] However, for the analysis of process-related impurities or degradation products, which may be present at very low concentrations, the sensitivity of direct UV detection may be insufficient.[5]
To address this, pre-column derivatization is a widely employed strategy to enhance the detectability of compounds with poor chromophores.[6][7] By reacting the secondary amine of this compound with a derivatizing agent that imparts a highly conjugated system to the molecule, a significant increase in molar absorptivity can be achieved. This application note explores the use of 9-fluorenylmethyl chloroformate (FMOC-Cl) as a derivatizing agent, which reacts with secondary amines to form a stable derivative with strong UV absorbance and fluorescence properties.[8]
The choice of chromatographic conditions is dictated by the physicochemical properties of this compound. As a basic compound (predicted pKa of the protonated amine is ~9-10), controlling the mobile phase pH is crucial for achieving good peak shape and retention. A slightly acidic mobile phase (pH ~3-4) will ensure the analyte is in its protonated, more polar form, leading to predictable retention on a C18 stationary phase.
Methodologies
This section provides detailed protocols for two distinct HPLC methods for the analysis of this compound.
Method 1: Direct UV Analysis for Assay
This method is suitable for determining the purity of the this compound drug substance or for quantifying it in high-concentration formulations.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 256 nm |
| Run Time | 20 minutes |
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method 2: Pre-column Derivatization for Impurity Analysis
This method offers enhanced sensitivity for the detection and quantification of trace-level impurities of this compound.
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water and adjust the pH to 9.0 with 1 M sodium hydroxide.
-
FMOC-Cl Solution (5 mg/mL): Dissolve 50 mg of 9-fluorenylmethyl chloroformate in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Pipette 100 µL of the sample solution (containing this compound) into a clean HPLC vial.
-
Add 400 µL of Borate Buffer (0.1 M, pH 9.0).
-
Add 500 µL of the FMOC-Cl solution.
-
Cap the vial and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Inject the derivatized sample into the HPLC system.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 20 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 20 µL |
| Detector | UV at 265 nm |
| Run Time | 25 minutes |
Method Validation
The direct UV analysis method (Method 1) was validated according to ICH Q2(R1) guidelines.[3]
System Suitability
System suitability was established by injecting the standard solution five times. The results must meet the acceptance criteria outlined in the USP <621> and EP 2.2.46.[6][9]
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.8% |
Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 10 µg/mL to 150 µg/mL. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity.
Accuracy and Precision
Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was between 98.0% and 102.0%. Precision was evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day), with the RSD for both being less than 2.0%.
Specificity
The specificity of the method was demonstrated by the absence of interfering peaks at the retention time of this compound in a blank injection. Potential impurities from the synthesis of related compounds were considered, and the method was shown to resolve the main peak from these potential interferents.[10][11]
Workflow and Logical Diagrams
The following diagrams illustrate the workflow for the analysis and the decision-making process for method selection.
Caption: General workflow for HPLC analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Ultraviolet absorption spectrum of the benzyl cation observed by the pulse radiolysis of benzyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
- 5. DSpace [helda.helsinki.fi]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chembk.com [chembk.com]
- 10. acdlabs.com [acdlabs.com]
- 11. N-BENZYLPYRROLIDINE | 29897-82-3 [chemicalbook.com]
Gas chromatography-mass spectrometry (GC-MS) of 3-Benzylpyrrolidine
An Application Guide for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Benzylpyrrolidine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of this compound (C₁₁H₁₅N, Mol. Wt. 161.24 g/mol ) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant structural motif in medicinal chemistry and drug development.[1] Accurate analytical characterization is paramount for synthesis verification, purity assessment, and metabolic studies. This document outlines a robust protocol, discusses the rationale behind key experimental decisions, and details the expected fragmentation patterns. The guide is intended for researchers, analytical scientists, and quality control professionals who require a reliable method for analyzing this compound and its potential isomers or impurities.
Introduction: The Analytical Challenge
This compound is a secondary amine containing a pyrrolidine ring attached to a benzyl group. While amenable to gas chromatography, its analysis presents specific challenges that must be addressed to ensure high-quality, reproducible data. The primary analytical hurdles include:
-
Peak Tailing: The secondary amine functionality (-NH-) is a polar, active site that can interact with silanol groups present on the GC column and liner surfaces. This interaction leads to asymmetric peak shapes (tailing), which compromises resolution and reduces the accuracy of quantification.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures in the GC inlet can potentially lead to degradation, especially if the system is not well-maintained.
-
Isomer Differentiation: Synthetic routes may produce isomers that require sufficient chromatographic separation for unambiguous identification.[1]
To overcome these challenges, this guide presents a strategy centered on chemical derivatization to block the active amine proton, coupled with optimized GC-MS parameters.
Experimental Strategy & Rationale
The Case for Derivatization
Direct analysis of this compound is possible, but often suboptimal. Derivatization is a chemical modification process that converts an analyte into a form more suitable for a specific analytical method.[2] For GC-MS analysis of compounds with active hydrogen atoms (like amines), derivatization is a powerful tool to:
-
Improve Peak Shape: By replacing the active hydrogen on the nitrogen atom with a non-polar group, interactions with the stationary phase are minimized, resulting in sharp, symmetrical chromatographic peaks.[3]
-
Enhance Thermal Stability: The resulting derivative is typically more stable at the elevated temperatures used in the GC injector and column.[2]
-
Increase Volatility: Derivatization can sometimes increase the volatility of a compound, allowing for elution at lower temperatures.
-
Provide Structural Confirmation: The mass shift observed in the derivative's mass spectrum provides definitive evidence of the functional group's presence.
For this compound, silylation is the recommended derivatization technique. This involves reacting the amine with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) derivative. The reaction is robust, high-yielding, and the TMS group introduces characteristic mass fragments that aid in identification.
Chromatographic Separation
The choice of GC column is critical for separating the analyte from the solvent front, derivatizing agent by-products, and any potential impurities from the synthesis. A low-to-mid polarity column, such as a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), offers an excellent balance of selectivity and inertness for a wide range of compounds, including the TMS-derivatized this compound.[4] A standard column dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness provides high efficiency for this type of analysis.
Mass Spectrometric Detection
Standard Electron Ionization (EI) at 70 eV is employed for its reproducibility and the extensive spectral libraries available, such as the NIST Mass Spectral Library.[5] EI provides characteristic fragmentation patterns that serve as a chemical fingerprint for the analyte.
Detailed Application Protocol
Materials and Reagents
-
Analyte: this compound standard, ≥98% purity[6]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Reaction Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
-
Inert Gas: Nitrogen or Argon for sample drying
Standard & Sample Preparation Workflow
-
Stock Solution: Accurately weigh ~10 mg of this compound standard and dissolve in 10.0 mL of DCM to create a 1 mg/mL stock solution.
-
Working Standard: Prepare a working standard of 50 µg/mL by diluting 50 µL of the stock solution into 950 µL of DCM in a clean vial.
-
Evaporation: Transfer 100 µL of the working standard (containing 5 µg of analyte) to a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. Causality: This step is crucial to remove the solvent, which could interfere with the derivatization reaction.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial tightly.
-
Reaction: Heat the vial at 75°C for 30 minutes in a heating block or oven. Causality: Heating accelerates the silylation reaction to ensure it proceeds to completion.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Caption: Diagram 1: GC-MS Analysis Workflow for this compound.
GC-MS Instrumental Parameters
The following parameters serve as a robust starting point and can be optimized for specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable platform for this analysis. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides high sensitivity and spectral integrity. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Inert, 5% phenyl phase provides good selectivity for the derivatized analyte.[4] |
| Inlet Temperature | 250 °C | Ensures efficient vaporization without thermal degradation. |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency.[4] |
| Oven Program | Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | Temperature program allows for separation of low-boiling artifacts from the higher-boiling analyte. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization and minimize source contamination. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Scan Range | 40 - 450 m/z | Covers the expected mass range from small fragments to the molecular ion of the derivative. |
Data Analysis & Expected Results
Chromatogram Interpretation
The total ion chromatogram (TIC) will show a sharp, symmetrical peak for the TMS-derivatized this compound. The retention time will be dependent on the specific system but should be highly reproducible. Unreacted derivatizing agent and its by-products will appear as earlier-eluting peaks.
Mass Spectrum Interpretation
The mass spectrum is the key to confident identification. For the TMS derivative of this compound (C₁₄H₂₃NSi), the expected molecular weight is 233.43 g/mol .
Predicted Fragmentation Pattern:
-
Molecular Ion [M]⁺˙ (m/z 233): The parent peak, representing the intact ionized molecule. Its presence is a strong indicator of the correct compound.
-
[M-15]⁺ (m/z 218): A characteristic loss of a methyl group (•CH₃) from the TMS moiety. This is a very common and indicative fragment for TMS derivatives.
-
Tropylium Ion (m/z 91): This is an extremely common and stable fragment for compounds containing a benzyl group. It results from the cleavage of the bond between the benzyl CH₂ and the pyrrolidine ring, followed by rearrangement to the stable tropylium cation (C₇H₇⁺). The presence of a strong peak at m/z 91 is a hallmark of benzyl-containing structures.[7]
-
Pyrrolidine Ring Fragments: Cleavage of the pyrrolidine ring can lead to various smaller fragments. A key fragment is expected from the cleavage of the C-C bond alpha to the nitrogen, resulting in an immonium ion. For the TMS-derivatized structure, a significant ion at m/z 142 (C₈H₁₆NSi⁺) is predicted, representing the silylated pyrrolidine ring after loss of the benzyl group.
-
TMS Fragment (m/z 73): The trimethylsilyl cation, [Si(CH₃)₃]⁺, is a common fragment in the spectra of TMS derivatives and serves as an indicator of successful derivatization.
| Predicted m/z | Proposed Ion Structure / Identity | Significance |
| 233 | [C₁₄H₂₃NSi]⁺˙ | Molecular Ion (M⁺˙) |
| 218 | [M - CH₃]⁺ | Loss of methyl from TMS group |
| 142 | [M - C₇H₇]⁺ | Loss of benzyl group (Immonium ion) |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |
| 73 | [Si(CH₃)₃]⁺ | TMS group fragment |
Conclusion
This application note details a reliable and robust GC-MS method for the analysis of this compound. The core of the methodology is a silylation step that effectively mitigates common chromatographic issues associated with secondary amines, leading to superior peak shape and analytical accuracy. The provided instrument parameters and interpretation of the predicted mass spectrum offer a comprehensive guide for researchers to confidently identify and quantify this compound in various matrices. This protocol serves as a validated starting point that can be adapted for specific applications in pharmaceutical development, quality control, and synthetic chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 6. chemscene.com [chemscene.com]
- 7. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-Arylsuccinimide Derivatives of Pyrrolidine
Introduction: The Significance of the N-Arylsuccinimide Scaffold
The pyrrolidine-2,5-dione, or succinimide, ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2] When functionalized with an aryl group at the nitrogen atom, these N-arylsuccinimide derivatives exhibit a remarkable breadth of biological activities, including anticonvulsant, analgesic, antimicrobial, and anticancer properties.[3][4][5] The core structure, a five-membered heterocyclic ring with two carbonyl groups and a nitrogen heteroatom, provides a rigid framework that can be strategically modified to modulate pharmacokinetic and pharmacodynamic properties.[1] The synthetic accessibility of this class of compounds makes them attractive targets for drug discovery programs and for creating functionalized building blocks in organic synthesis.[2]
This document provides a detailed, field-proven protocol for the synthesis of N-arylsuccinimide derivatives, explaining the chemical principles behind the procedure. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development. Two primary methodologies are presented: a conventional thermal method and a green, microwave-assisted approach.
Reaction Overview and Mechanism
The synthesis of N-arylsuccinimides is typically achieved through the condensation of succinic anhydride with a primary aromatic amine (an aniline derivative). The reaction proceeds via a two-step mechanism:
-
Nucleophilic Acyl Substitution: The nitrogen atom of the aromatic amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring to form an intermediate N-arylsuccinamic acid.[6][7]
-
Intramolecular Cyclization (Dehydration): The amic acid intermediate is then heated, often in the presence of a dehydrating agent or a catalyst like acetic acid, to induce intramolecular cyclization. The amide nitrogen attacks the carboxylic acid carbonyl, eliminating a molecule of water to form the stable five-membered succinimide ring.[2][6]
The second step, the cyclization, is often the rate-limiting step due to the lower nucleophilicity of the amide nitrogen and requires a significant energy input, which can be supplied by conventional heating or more efficiently by microwave irradiation.[6]
Reaction Mechanism Diagram
Caption: General reaction mechanism for the synthesis of N-arylsuccinimides.
Materials and Reagents
Ensure all reagents are of appropriate purity (reagent grade or higher) and handled in a well-ventilated fume hood.
| Reagent/Material | Formula | MW ( g/mol ) | Role | Notes |
| Substituted Aniline | Ar-NH₂ | Variable | Starting Material | Electron-donating/withdrawing groups on the ring can affect reactivity. |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | Starting Material | Moisture sensitive; store in a desiccator. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent / Catalyst | Facilitates cyclization.[3] |
| Zinc Powder (optional) | Zn | 65.38 | Catalyst (Green Method) | Used in some green chemistry protocols to accelerate the reaction.[2] |
| Ethanol (95%) | C₂H₅OH | 46.07 | Recrystallization Solvent | For purification of the final product. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Workup Reagent | To neutralize excess acetic acid. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | To remove residual water from the organic layer. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Used during workup. |
| Deionized Water | H₂O | 18.02 | Solvent | For workup and washing. |
Experimental Protocols
Protocol A: Conventional Synthesis using Thermal Heating
This method is a classic, robust procedure suitable for most laboratory settings.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (10.0 mmol, 1.0 equiv.) and succinic anhydride (11.0 mmol, 1.1 equiv.).
-
Expert Insight: A slight excess of succinic anhydride ensures the complete consumption of the more valuable aniline starting material.
-
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid serves as both a solvent and a catalyst, protonating the carbonyl to increase its electrophilicity and facilitating the dehydration step.[2]
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 mixture of petroleum ether:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: After the reaction is complete (as indicated by the disappearance of the starting aniline spot on TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. This will precipitate the crude N-arylsuccinimide product.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the effervescence ceases (pH ~7-8). This step neutralizes the excess glacial acetic acid.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold deionized water to remove any inorganic salts.
-
Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. Determine the yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point). For N-phenylsuccinimide, a melting point of 155 °C is expected.[2]
Protocol B: Microwave-Assisted Green Synthesis
This protocol offers a significant reduction in reaction time, is solvent-free, and aligns with the principles of green chemistry.[6][8][9]
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave reaction vessel, thoroughly mix the substituted aniline (5.0 mmol, 1.0 equiv.) and succinic anhydride (5.0 mmol, 1.0 equiv.).
-
Expert Insight: This reaction is highly atom-economical as it is performed neat (without solvent), and the only byproduct is water.[6]
-
-
Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven. Irradiate the mixture at a moderate power setting (e.g., 300-450 W) for a total of 3-5 minutes. It is advisable to irradiate in short bursts (e.g., 60 seconds) to avoid overheating and potential charring.
-
Monitoring: After irradiation, allow the vessel to cool. The reaction progress can be checked by dissolving a small aliquot in a suitable solvent (e.g., acetone) and running a TLC.
-
Purification: The cooled, solidified crude product can be directly purified by recrystallization from hot ethanol as described in Protocol A (Step 7). The yield is typically moderate to good (40-60%).[6][8]
-
Drying and Characterization: Dry the purified crystals and characterize them as described in Protocol A (Step 8).
Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of N-arylsuccinimide derivatives.
Caption: Experimental workflow for the synthesis of N-arylsuccinimides.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Starting materials are impure or wet. 3. Product lost during workup. | 1. Increase reaction time or temperature. Confirm completion with TLC. 2. Use fresh, dry succinic anhydride. 3. Ensure pH is neutral before filtration; avoid using excess recrystallization solvent. |
| Oily Product Instead of Solid | The product has a low melting point or is impure. | Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, purify using column chromatography. |
| Product is Colored | Formation of colored byproducts due to oxidation or side reactions at high temperatures. | Add a small amount of activated charcoal during the recrystallization step, then filter the hot solution before allowing it to cool. |
| Microwave Reaction Charring | Microwave power is too high or irradiation time is too long. | Reduce the power setting and/or use shorter irradiation intervals with cooling periods in between. |
References
- 1. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcps.org [ijcps.org]
- 3. researchgate.net [researchgate.net]
- 4. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ERIC - EJ946466 - Microwave-Assisted Synthesis of "N"-Phenylsuccinimide, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 9. ajrconline.org [ajrconline.org]
Using 3-Benzylpyrrolidine as a building block for novel heterocycles
Application Note & Protocols
Title: 3-Benzylpyrrolidine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Architectures in Drug Discovery
Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1] Its saturated, non-planar structure provides access to three-dimensional chemical space, a critical attribute for enhancing target specificity and improving physicochemical properties.[2] This application note presents this compound as a versatile and strategic building block for the construction of novel and complex heterocyclic systems. We provide detailed protocols and mechanistic insights for key transformations, including N-functionalization, diastereoselective [3+2] cycloadditions for spiro-heterocycle synthesis, and multicomponent reactions (MCRs) for rapid library generation. These methodologies are designed to empower researchers, scientists, and drug development professionals to leverage the unique structural features of this compound in their discovery programs.
The Strategic Value of the this compound Scaffold
This compound offers a unique combination of reactive sites and stereochemical complexity, making it an ideal starting point for diversity-oriented synthesis. Its value is rooted in three key structural features:
-
Secondary Amine: The nucleophilic secondary amine (pKa ~11) is the primary site for straightforward functionalization, allowing for the introduction of a wide array of substituents to modulate biological activity and pharmacokinetic properties.
-
Reactive C-H Bonds: The scaffold possesses multiple C-H bonds amenable to modern synthetic manipulations, including the benzylic position and the α-amino positions, offering pathways for advanced C-C and C-heteroatom bond formation.
-
Inherent Chirality and 3D Structure: As a chiral, sp³-rich building block, it enables the synthesis of non-planar molecules that can explore biological target binding pockets more effectively than traditional flat, aromatic compounds.[2] The benzyl group acts as a bulky, lipophilic appendage that can be oriented in specific vectors for targeted interactions.
Below is a conceptual workflow illustrating the diversification potential of the this compound core.
Caption: Diversification pathways starting from the this compound scaffold.
Foundational Strategy: N-Functionalization
Modification of the pyrrolidine nitrogen is the most direct method to explore the structure-activity relationship (SAR). Standard N-alkylation, N-acylation, and N-arylation reactions proceed with high efficiency, providing a robust entry point for scaffold decoration.
Protocol 2.1: General Procedure for N-Acylation
Causality: This protocol utilizes a standard base like triethylamine (TEA) to neutralize the HCl generated during the reaction between the amine and the acyl chloride. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and effectively dissolves both the starting materials and the product. The reaction is initiated at 0 °C to control the initial exotherm of this rapid reaction, ensuring selectivity and minimizing side-product formation.
-
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl-3-benzylpyrrolidine.
-
Diastereoselective [3+2] Cycloaddition for Spiro-Heterocycle Synthesis
The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing five-membered nitrogen heterocycles.[3][4] this compound can serve as a precursor to an azomethine ylide, which can then react with various dipolarophiles in a three-component reaction to generate complex spiro-pyrrolidine scaffolds with high diastereoselectivity.[5]
Mechanism Insight: The reaction proceeds via the in-situ formation of an azomethine ylide from the condensation of this compound and an aldehyde. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with an electron-deficient alkene (dipolarophile). The stereochemical outcome is often controlled by the approach of the dipole to the dipolarophile, favoring the endo or exo transition state.
Caption: Mechanism of the three-component [3+2] cycloaddition reaction.
Protocol 3.1: Synthesis of a Benzofuran Spiro-2-Pyrrolidine Derivative
This protocol is adapted from a reported procedure for the efficient synthesis of spiro-pyrrolidine hybrids with potential antitumor activity.[5]
-
Materials:
-
This compound (1.0 equiv, 0.2 mmol)
-
3-Benzyl-5-methylbenzofuran-2-carbaldehyde (1.0 equiv, 0.2 mmol)
-
(E)-N-Methyl-1-(methylthio)-2-nitroethenamine (1.2 equiv, 0.24 mmol)
-
Methanol (MeOH), 2 mL
-
Trifluoroacetic acid (TFA) (10 mol%)
-
-
Equipment:
-
10 mL reaction vial with a magnetic stir bar
-
Stir plate
-
-
Procedure:
-
To a 10 mL vial, add this compound, 3-benzyl-5-methylbenzofuran-2-carbaldehyde, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine.
-
Add methanol (2 mL) as the solvent.
-
Add trifluoroacetic acid (10 mol%) to catalyze the formation of the azomethine ylide.
-
Stir the reaction mixture at room temperature for approximately 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate mixture) to afford the desired spiro-pyrrolidine product.
-
Data Presentation: Substrate Scope and Yields
The versatility of the [3+2] cycloaddition allows for variation in the components. The following table, based on published data, illustrates the typical efficiency of this transformation.[5]
| Entry | Aldehyde Substituent (R) | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | Nitroethenamine | 95% | >20:1 |
| 2 | 5-Methyl | Nitroethenamine | 99% | >20:1 |
| 3 | 5-Chloro | Nitroethenamine | 85% | >20:1 |
| 4 | 5-Bromo | Nitroethenamine | 88% | >20:1 |
Multicomponent Reactions (MCRs) for Rapid Library Generation
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry that combine three or more reactants in a single pot to form a product containing substantial portions of all components.[6] This approach offers high atom and step economy, making it ideal for generating libraries of complex molecules for high-throughput screening. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that can utilize this compound as the amine component.
Causality: The Ugi reaction mechanism involves the initial formation of an imine from the amine (this compound) and an aldehyde. The isocyanide then undergoes nucleophilic attack on the imine carbon, followed by an intramolecular rearrangement and subsequent trapping by the carboxylate. This sequence rapidly builds a complex α-acylamino amide scaffold.
Protocol 4.1: Proposed Ugi-4CR using this compound
This protocol is based on established Ugi reaction methodologies.[7]
-
Materials:
-
This compound (1.0 equiv)
-
Aldehyde of choice (e.g., Isobutyraldehyde) (1.0 equiv)
-
Isocyanide of choice (e.g., tert-Butyl isocyanide) (1.0 equiv)
-
Carboxylic acid of choice (e.g., Acetic acid) (1.0 equiv)
-
Methanol (MeOH) as solvent
-
-
Equipment:
-
Screw-cap reaction vial with a magnetic stir bar
-
Stir plate
-
-
Procedure:
-
In a reaction vial, dissolve the carboxylic acid (1.0 equiv) and this compound (1.0 equiv) in methanol.
-
Add the aldehyde (1.0 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add the isocyanide (1.0 equiv) to the mixture.
-
Seal the vial and stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC to isolate the desired Ugi product.
-
Caption: Simplified workflow of the Ugi four-component reaction (Ugi-4CR).
Conclusion
This compound is a powerful and underutilized building block for the synthesis of novel heterocycles. Its inherent structural features provide multiple handles for synthetic diversification, enabling access to a wide range of molecular architectures. The protocols detailed herein for N-functionalization, diastereoselective [3+2] cycloadditions, and multicomponent reactions offer reliable and efficient pathways to generate libraries of complex, 3D-rich molecules. By integrating these strategies, researchers in medicinal chemistry and drug discovery can accelerate the development of next-generation therapeutics.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Cell-based assays for evaluating the bioactivity of 3-Benzylpyrrolidine compounds
As a Senior Application Scientist, this guide provides an in-depth framework for evaluating the bioactivity of novel 3-benzylpyrrolidine compounds. The structure of this document is designed to logically progress from broad, foundational assessments of cellular impact to highly specific, target-oriented functional assays. This approach ensures that a comprehensive biological profile is developed for each compound, elucidating not only its potency but also its mechanism of action and potential liabilities.
The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique three-dimensional structure allows for precise orientation of substituents to engage with biological targets. The addition of a benzyl group, particularly at the 3-position, introduces an aromatic moiety that can participate in crucial binding interactions (e.g., pi-pi stacking, hydrophobic interactions), making these compounds promising candidates for a range of therapeutic targets, including those in oncology and neuropharmacology.[3][4]
This guide emphasizes a self-validating experimental design, where the inclusion of rigorous controls is paramount for generating trustworthy and reproducible data.
Workflow for Bioactivity Evaluation
The journey from a novel compound to a characterized lead candidate follows a tiered screening cascade. This workflow ensures that resources are used efficiently, by first identifying compounds with any biological effect and then dedicating more complex assays to the most promising candidates.
Caption: Tiered workflow for evaluating this compound compounds.
PART 1: FOUNDATIONAL BIOACTIVITY SCREENING
Before investigating specific mechanisms, it is essential to determine a compound's general effect on cell health. These foundational assays establish the concentration-dependent cytotoxicity and cytostatic effects, which are critical for interpreting data from subsequent target-specific assays.
Cytotoxicity Assays: Gauging Cellular Viability
Cytotoxicity assays are the first step in profiling a new compound. They measure the overall health of a cell population after exposure to the test agent. Metabolic assays are frequently used due to their high-throughput nature and sensitivity. The core principle is that a reduction in metabolic activity correlates with a loss of cell viability.[5]
Protocol 1: MTT Assay for Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that quantifies the reduction of a yellow tetrazolium salt into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[6] The amount of formazan produced is proportional to the number of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Controls:
-
Vehicle Control: Treat cells with the highest concentration of the compound's solvent (e.g., 0.1% DMSO).
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., Staurosporine).
-
Untreated Control: Cells in culture medium only.
-
Blank: Wells with culture medium but no cells.
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control (set to 100% viability) and plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Expert Insight: The MTT assay's reliance on an end-point solubilization step can introduce variability. For a more sensitive and non-destructive alternative, consider the AlamarBlue assay, which uses the fluorogenic dye resazurin and allows for kinetic monitoring.[5][7]
Cell Proliferation Assays: Measuring DNA Synthesis
If a compound reduces the apparent viability in a metabolic assay, it is crucial to determine if this is due to cell death (cytotoxicity) or an inhibition of cell division (cytostatic effect). Proliferation assays directly measure DNA synthesis.
Protocol 2: EdU Incorporation Assay
Principle: The 5-ethynyl-2'-deoxyuridine (EdU) assay is a modern alternative to the BrdU assay for measuring de novo DNA synthesis.[8] EdU, a nucleoside analog of thymidine, is incorporated into DNA during the S-phase of the cell cycle. Unlike the antibody-based detection of BrdU, which requires harsh DNA denaturation, EdU is detected via a mild and highly specific "click" reaction with a fluorescent azide.[9]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. The treatment duration should be relevant to the cell cycle length (e.g., 24 hours).
-
EdU Labeling: Two hours before the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM. Incubate for 2 hours at 37°C.
-
Fixation and Permeabilization:
-
Wash cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions (typically containing a fluorescent azide, copper sulfate, and a reducing agent).
-
Add the cocktail to each well and incubate for 30 minutes in the dark.
-
-
Nuclear Staining: Wash the cells twice, then counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342 for 15 minutes.
-
Data Acquisition: Image the plate using a high-content imaging system or fluorescence microscope.
-
Data Analysis: Use image analysis software to count the total number of nuclei (DAPI/Hoechst) and the number of EdU-positive nuclei (proliferating cells). Calculate the proliferation index as (EdU-positive cells / Total cells) * 100.
Apoptosis Assays: Uncovering the Mode of Cell Death
When a compound is confirmed to be cytotoxic, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway often targeted by anticancer drugs.[10]
Protocol 3: Caspase-Glo® 3/7 Assay
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is consumed by luciferase to produce a stable "glow-type" luminescent signal that is proportional to caspase activity.[11]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence. Follow steps 1 and 2 from the MTT protocol. A shorter incubation time (e.g., 6-24 hours) is often optimal for detecting caspase activation.
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix briefly on a plate shaker and incubate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase-3/7 activation.
Expert Insight: Caspase activation can be transient. To confirm apoptosis, it is best practice to use an orthogonal method, such as Annexin V staining, which detects the externalization of phosphatidylserine—an early event in apoptosis.[11][12]
| Assay Type | Principle | Endpoint | Throughput | Key Advantage |
| MTT | Mitochondrial reductase activity | Colorimetric (Absorbance) | High | Inexpensive, well-established |
| AlamarBlue | Cellular redox state | Fluorometric/Colorimetric | High | Non-toxic, allows kinetic reads[7] |
| EdU | DNA synthesis | Fluorescent (Imaging/FACS) | Medium-High | High specificity, no harsh denaturation[8] |
| Caspase-Glo® | Executioner caspase activity | Luminescent | High | High sensitivity, simple "add-and-read"[11] |
| Annexin V | Phosphatidylserine exposure | Fluorescent (Imaging/FACS) | Medium | Detects early apoptotic events[12] |
| Caption: Comparison of Foundational Cell-Based Assays. |
PART 2: TARGET-SPECIFIC FUNCTIONAL ASSAYS
Based on the chemical structure of this compound compounds and their similarity to known pharmacophores, several target classes are of high interest, particularly within neuropharmacology. The following protocols are designed to interrogate these specific targets.
G-Protein Coupled Receptor (GPCR) Activity
GPCRs are the largest family of cell surface receptors and are targets for approximately 40% of all modern drugs.[13] They regulate countless physiological processes by activating intracellular signaling cascades upon ligand binding.[14][15]
Caption: Simplified Gs-coupled GPCR signaling pathway.
Protocol 4: cAMP Accumulation Assay
Principle: This assay measures the modulation of cyclic AMP (cAMP), a critical second messenger produced by adenylyl cyclase following the activation of Gs-coupled receptors or inhibition of Gi-coupled receptors.[16] Competitive immunoassays, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence, are used for quantification.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293-D₂R).
-
Cell Seeding: Seed cells into a 384-well low-volume white plate and culture overnight.
-
Compound Treatment:
-
Agonist Mode: Add serial dilutions of the test compounds and incubate for 30 minutes at room temperature.
-
Antagonist Mode: Add a fixed, sub-maximal (EC₈₀) concentration of a known agonist, immediately followed by serial dilutions of the test compounds.
-
-
Cell Lysis and Detection: Add the cAMP detection reagents and lysis buffer as per the kit instructions (e.g., HTRF cAMP Dynamic 2 kit). This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 emission ratio. For agonist mode, plot the ratio against concentration to determine EC₅₀. For antagonist mode, plot the inhibition of the agonist response against concentration to determine IC₅₀.
Neurotransmitter Transporter Uptake Assays
Monoamine transporters, such as the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, are critical for regulating synaptic signaling and are major targets for antidepressants and psychostimulants.[17]
Protocol 5: Fluorescent Substrate Uptake Assay
Principle: These assays use a fluorescent substrate that mimics endogenous neurotransmitters (e.g., dopamine).[18] The substrate is actively taken up into cells expressing the specific transporter. An external masking dye quenches the fluorescence of any substrate remaining in the medium, meaning an increase in signal is directly proportional to transporter activity.[17][19] Inhibitors will block this uptake, resulting in a lower signal.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells stably expressing the transporter of interest (e.g., CHO-hSERT) onto black-walled, clear-bottom 96-well plates coated with poly-D-lysine. Allow to grow to a confluent monolayer.
-
Buffer Wash: Gently wash the cells with HBSS (Hank's Balanced Salt Solution).
-
Compound Incubation: Add serial dilutions of the this compound compounds prepared in HBSS and incubate for 10-20 minutes at 37°C. Include a known inhibitor (e.g., cocaine for DAT) as a positive control.
-
Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence kinetically (e.g., every minute for 30 minutes) from the bottom of the plate.
-
Data Analysis: Calculate the rate of uptake (slope of the linear portion of the kinetic curve). Normalize the rates to the vehicle control and plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.[17]
| Target Class | Assay Principle | Readout | Information Gained |
| GPCRs | Second messenger modulation | Luminescence / HTRF | Agonist/Antagonist potency (EC₅₀/IC₅₀) |
| Transporters | Inhibition of substrate uptake | Fluorescence (Kinetic) | Inhibitor potency (IC₅₀) |
| Ion Channels | Change in ion flux | Fluorescence / Electrophysiology | Modulator potency, mechanism |
| Caption: Overview of Target-Specific Functional Assays. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. Comparing Quantitative Viability Bioassays: An Evaluation of MTT, alamarBlue™, and Guava® ViaCount® Methods [sigmaaldrich.com]
- 8. Proliferation assays (BrdU and EdU) on skeletal tissue sections [pubmed.ncbi.nlm.nih.gov]
- 9. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 12. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.sg]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 15. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. pdf.medicalexpo.com [pdf.medicalexpo.com]
Application Notes and Protocols for Evaluating the Efficacy of 3-Benzylpyrrolidine Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of 3-Benzylpyrrolidine Derivatives
The this compound scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. Its inherent three-dimensional structure allows for precise spatial orientation of functional groups, enabling targeted interactions with various biological macromolecules.[1] As a result, derivatives of this core structure are being actively investigated for a multitude of therapeutic applications, including the management of central nervous system (CNS) disorders and oncology.
This document provides a comprehensive guide for researchers on the use of established animal models to test the efficacy of novel this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, providing a framework for generating high-quality preclinical data. We will delve into the mechanistic rationale for model selection and provide step-by-step instructions for performing these assays, grounded in scientific best practices.
Section 1: Evaluation of Anticonvulsant and Antinociceptive Efficacy
A significant number of this compound derivatives have shown promise as anticonvulsant and analgesic agents. The underlying mechanism for some of these compounds is believed to involve the modulation of neuronal excitability, potentially through interaction with voltage-gated sodium channels.[2] To assess these properties, a battery of well-validated rodent models is employed.
Anticonvulsant Activity Assessment
The MES test is a gold-standard model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that prevent seizure spread.[3][4]
Protocol: Maximal Electroshock (MES) Seizure Induction in Mice
-
Animal Preparation: Acclimatize male CF-1 or C57BL/6 mice to the laboratory environment for at least 3 days. On the day of testing, weigh each animal for accurate dosing.
-
Compound Administration: Administer the this compound derivative or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage). The timing of the MES test should coincide with the predicted time of peak effect (TPE) of the compound.
-
Anesthesia and Electrode Placement: Just prior to the stimulus, apply a drop of 0.5% tetracaine hydrochloride to each cornea for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity.[3]
-
Stimulation: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes using a dedicated electroconvulsive shock apparatus.
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is the primary endpoint and indicates protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Experimental Workflow: MES Seizure Model
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
The 6 Hz test is a model of therapy-resistant focal seizures, making it particularly valuable for identifying compounds with novel mechanisms of action.[2][5]
Protocol: 6 Hz Seizure Induction in Mice
-
Animal Preparation and Compound Administration: Follow steps 1 and 2 as described in the MES protocol.
-
Anesthesia and Electrode Placement: Apply topical anesthetic and saline to the corneas as in the MES protocol.[2]
-
Stimulation: Deliver a low-frequency (6 Hz), long-duration (3 seconds) stimulus of a specific current (e.g., 32 mA or 44 mA) via corneal electrodes.[2][5]
-
Observation: Observe the mouse for a period of 1-2 minutes. Seizure activity is characterized by a "stun" posture, forelimb clonus, twitching of the vibrissae, and Straub tail.[6] An animal is considered protected if it does not display this stereotyped behavior and resumes normal exploratory activity within 10 seconds.[5]
-
Data Analysis: Calculate the ED₅₀ as described for the MES test.
The scPTZ test is used to identify compounds that raise the seizure threshold and is considered a model for clonic seizures.[7]
Protocol: scPTZ Seizure Induction in Mice
-
Animal Preparation and Compound Administration: Follow steps 1 and 2 as described in the MES protocol.
-
PTZ Administration: At the TPE of the test compound, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose of 85 mg/kg for CF-1 mice.[7] The injection is typically given in a loose fold of skin on the back of the neck.
-
Observation: Place the animal in an observation chamber and monitor for the next 30 minutes for the presence or absence of a clonic seizure, which is defined as at least a 3-5 second episode of clonic spasms of the forelimbs, hindlimbs, or jaw.[7]
-
Data Analysis: An animal not exhibiting a clonic seizure is considered protected. Calculate the ED₅₀.
Data Summary: Anticonvulsant Activity
| Model | Seizure Type Modeled | Stimulus/Chemoconvulsant | Primary Endpoint |
| MES | Generalized tonic-clonic | Electrical (50mA, 60Hz, 0.2s) | Abolition of tonic hindlimb extension |
| 6 Hz | Therapy-resistant focal | Electrical (e.g., 32mA, 6Hz, 3s) | Absence of stereotyped seizure behavior |
| scPTZ | Clonic | Pentylenetetrazole (85 mg/kg, s.c.) | Absence of clonic convulsions |
Antinociceptive Activity Assessment
The formalin test is a robust model of tonic, persistent pain and can distinguish between neurogenic and inflammatory pain mechanisms.[8][9]
Protocol: Formalin-Induced Nociception in Mice
-
Animal Preparation and Compound Administration: Acclimatize animals as previously described. Administer the test compound or vehicle at the appropriate time before the formalin injection.
-
Acclimatization to Observation Chamber: Place the mouse in a clear observation chamber for at least 20-30 minutes to allow for acclimatization.[8]
-
Formalin Injection: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.[8][10]
-
Observation: Immediately after injection, record the cumulative time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Data Analysis: Compare the licking/biting time of the treated groups to the vehicle control group for each phase. A significant reduction in time indicates an antinociceptive effect.
Experimental Workflow: Formalin Test
Caption: Workflow for the Formalin Test.
This model mimics the chemotherapy-induced peripheral neuropathy (CIPN) experienced by cancer patients, characterized by cold and mechanical allodynia.[11][12]
Protocol: Oxaliplatin-Induced Cold Allodynia in Mice
-
Induction of Neuropathy: Administer oxaliplatin (e.g., 3 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection. A chronic model can be established with repeated injections over several days or weeks.[11][13] A vehicle control group (e.g., 5% glucose in saline) should be included.[11]
-
Behavioral Testing (Acetone Test):
-
Place mice on a wire mesh grid within individual cylinders and allow them to acclimate for at least 20 minutes.[11]
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Record the duration of paw withdrawal, licking, or flinching over a set period (e.g., 1-2 minutes). An increased response duration compared to baseline or vehicle-treated animals indicates cold allodynia.
-
-
Compound Efficacy Testing: Once neuropathy is established, administer the this compound derivative. Perform the acetone test at the TPE of the compound to assess its ability to reverse the cold allodynia.
-
Data Analysis: Compare the response duration in the compound-treated group to the oxaliplatin-vehicle group.
Section 2: Evaluation of Efficacy in Models of Alzheimer's Disease
Certain this compound derivatives are designed as multi-target agents for Alzheimer's disease, aiming to inhibit enzymes like acetylcholinesterase (AChE) and β-secretase 1 (BACE-1).[8] Their efficacy can be assessed in models of cognitive impairment.
Scopolamine-Induced Amnesia Model
Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits in rodents, modeling the cholinergic dysfunction seen in Alzheimer's disease.[13][14]
Protocol: Scopolamine-Induced Amnesia in Mice
-
Animal Preparation: Acclimatize mice as previously described.
-
Compound Administration: Administer the test compound or vehicle via the desired route.
-
Induction of Amnesia: 30 minutes before the behavioral test, administer scopolamine (e.g., 0.4-1 mg/kg, i.p.).[3][15] A control group should receive saline instead of scopolamine.
-
Behavioral Assessment: Evaluate learning and memory using tasks such as the Y-maze or Morris water maze (see section 2.2). The test compound is expected to reverse the cognitive deficits induced by scopolamine.
-
Data Analysis: Compare the performance of the scopolamine + test compound group with the scopolamine + vehicle group and the saline control group.
Morris Water Maze (MWM)
The MWM is a widely used test for hippocampal-dependent spatial learning and memory.[5][9]
Protocol: Morris Water Maze in Mice
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. A small escape platform (10 cm diameter) is submerged 1 cm below the water surface. The pool should be located in a room with various extra-maze visual cues.
-
Acquisition Phase (Spatial Learning):
-
For 4-6 consecutive days, conduct 4 trials per day for each mouse.
-
In each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform. If it fails to find it within 60 seconds, guide it to the platform.[6]
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) for each trial using a video tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the mouse in the pool for a single 60-second trial.[6]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: In the acquisition phase, a decrease in escape latency over days indicates learning. In the probe trial, a significant preference for the target quadrant in the test compound group (in a disease model) compared to the control group indicates improved memory retention.
Experimental Workflow: Morris Water Maze
Caption: Workflow for the Morris Water Maze Test.
Section 3: Evaluation of Anticancer Efficacy
This compound derivatives are also being explored as potential anticancer agents, with some showing the ability to induce apoptosis, or programmed cell death, in cancer cells. A common mechanism involves the activation of effector caspases, such as caspase-3.
Subcutaneous Xenograft Tumor Model
This is the most common in vivo model for evaluating the efficacy of novel anticancer compounds. It involves implanting human tumor cells into immunodeficient mice.[2]
Protocol: Subcutaneous Xenograft Model in Mice
-
Cell Preparation: Culture the desired human cancer cell line (e.g., a line known to be sensitive to apoptosis induction) under sterile conditions. Harvest cells during the logarithmic growth phase. Wash and resuspend the cells in a sterile, serum-free medium or PBS to the desired concentration (e.g., 3 x 10⁶ cells per injection).[8][11]
-
Animal Preparation: Use immunodeficient mice (e.g., athymic nude or NSG mice), 4-6 weeks old.[11] Anesthetize the mouse and shave the area for injection (typically the right flank).
-
Tumor Cell Implantation: Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.[1][7] Co-injection with an extracellular matrix like Matrigel can improve tumor take and growth rates.
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[11]
-
Compound Administration: When tumors reach a predetermined average volume (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[7][11] Administer the this compound derivative or vehicle according to the desired dosing schedule and route.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is tumor growth inhibition. At the end of the study, tumors can be excised for further analysis.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the percentage of tumor growth inhibition.
Data Summary: Xenograft Model Parameters
| Parameter | Description | Typical Value/Method |
| Mouse Strain | Immunodeficient | Athymic Nude, NSG |
| Cell Line | Human cancer cell line | Dependent on cancer type being studied |
| Implantation Site | Subcutaneous | Right flank |
| Cell Number | Number of cells injected | 1-5 x 10⁶ cells |
| Tumor Measurement | Caliper measurement | Volume = (width)² x length / 2 |
| Treatment Start | Tumor volume | 50-150 mm³ |
| Primary Endpoint | Efficacy measure | Tumor Growth Inhibition (TGI) |
Assessment of In Vivo Apoptosis: Caspase-3 Activity
To confirm that the observed tumor growth inhibition is due to apoptosis, excised tumors can be analyzed for the activation of key apoptotic markers.
Protocol: Caspase-3 Activity Assay in Tumor Homogenates
-
Tumor Collection: At the end of the in vivo efficacy study, euthanize the mice and excise the tumors.
-
Tissue Homogenization: Homogenize a weighed portion of the tumor tissue in a cold lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the tumor lysate.
-
Caspase-3 Assay: Use a commercially available colorimetric or fluorometric caspase-3 activity assay kit.
-
Incubate a specific amount of protein from the tumor lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Activated caspase-3 in the lysate will cleave the substrate, releasing a chromophore or fluorophore.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Quantify the caspase-3 activity and normalize it to the total protein concentration. Compare the activity in tumors from the treated group to the control group. A significant increase in caspase-3 activity indicates the induction of apoptosis.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethical body. Efforts should be made to minimize animal suffering, including the use of anesthesia where appropriate and the definition of humane endpoints for the studies.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. ijpbs.com [ijpbs.com]
- 3. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Scale-up Synthesis of 3-Benzylpyrrolidine for Preclinical Studies
Introduction: The Significance of 3-Benzylpyrrolidine in Preclinical Research
This compound is a crucial chiral building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds.[1][2][3] Its pyrrolidine ring is a prevalent motif in a wide array of natural products and synthetic drugs, including those targeting neurological disorders.[2][3][4] The benzyl group provides a versatile handle for further chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries in drug discovery. As promising drug candidates progress towards preclinical evaluation, the demand for reliable and scalable synthetic routes to key intermediates like this compound becomes paramount. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, designed to meet the quality and quantity requirements of preclinical studies.
The synthetic strategy detailed herein focuses on a robust and cost-effective approach amenable to kilogram-scale production. Key considerations for this scale-up process include the availability and cost of starting materials, reaction safety and efficiency, and the straightforward purification of the final product to the high purity standards required for preclinical toxicology and efficacy studies.
Strategic Approach: Reductive Amination for Scalable Synthesis
Several synthetic routes to this compound have been reported, including chiral pool synthesis and catalytic asymmetric hydrogenation.[1][5][6] However, for a balance of scalability, cost-effectiveness, and operational simplicity, this protocol utilizes a reductive amination strategy starting from commercially available N-benzyl-3-pyrrolidinone.[7] This approach offers a direct and high-yielding pathway to the target molecule.[1]
Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds.[8][9] The reaction proceeds in two key steps: the formation of an iminium ion intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of this intermediate to the corresponding amine.[10] For the synthesis of this compound, we will employ a one-pot procedure where the iminium intermediate is formed in situ and immediately reduced.
Rationale for Reagent Selection
-
N-Benzyl-3-pyrrolidinone: This starting material is readily available from commercial suppliers, providing a direct and efficient entry point to the desired pyrrolidine scaffold.[7]
-
Ammonia Source (Ammonium Acetate): Ammonium acetate serves as a convenient and solid source of ammonia for the initial imine formation. Its use avoids the handling of gaseous ammonia, which is challenging on a larger scale.
-
Reducing Agent (Sodium Borohydride): Sodium borohydride (NaBH₄) is a cost-effective and relatively mild reducing agent, making it suitable for large-scale operations.[11] While more powerful reducing agents like lithium aluminum hydride (LAH) could be used, NaBH₄ offers a better safety profile and is selective for the reduction of the iminium ion in the presence of the amide carbonyl in the starting material.[8][9] The safe handling and quenching of sodium borohydride are critical considerations at scale.[12][13][14]
Visualizing the Synthetic Workflow
The overall synthetic transformation is a reductive amination of N-benzyl-3-pyrrolidinone to yield 3-amino-1-benzylpyrrolidine, which is then isolated as the hydrochloride salt. While the direct product is 3-amino-1-benzylpyrrolidine, for many applications, the target is the parent this compound. This protocol focuses on the synthesis of the amine, which can then be readily converted to this compound if required.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Equipment
| Material | Grade | Supplier |
| N-Benzyl-3-pyrrolidinone | ≥98% | Commercially Available |
| Ammonium Acetate | ≥98% | Commercially Available |
| Sodium Borohydride | ≥98%, powder | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |
| Sodium Hydroxide (NaOH) | Pellets | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Equipment:
-
Large-scale reaction vessel with overhead stirring, temperature control (heating mantle and cooling bath), and a reflux condenser.
-
Addition funnel.
-
Large separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus or crystallisation vessel.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate gloves.
Step-by-Step Synthesis of 3-Amino-1-benzylpyrrolidine
Safety First: This procedure should be carried out in a well-ventilated fume hood. Sodium borohydride is water-reactive and generates flammable hydrogen gas upon contact with water or protic solvents.[12][14] The reaction is also exothermic. Ensure appropriate fire safety measures are in place.
-
Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add N-benzyl-3-pyrrolidinone (200 g, 1.14 mol) and ammonium acetate (440 g, 5.71 mol).
-
Solvent Addition: Add anhydrous methanol (2 L) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (129 g, 3.42 mol) to the cooled reaction mixture over a period of 1-2 hours. Caution: The addition is exothermic, and hydrogen gas will be evolved. Maintain the internal temperature below 20 °C.
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Quenching the Reaction: Carefully and slowly quench the reaction by adding water (1 L) to the reaction mixture while cooling in an ice bath. Caution: Vigorous hydrogen evolution will occur.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: To the remaining aqueous residue, add dichloromethane (2 L) and stir vigorously. Basify the aqueous layer by the slow addition of 50% (w/v) aqueous sodium hydroxide until the pH is >12.
-
Phase Separation: Transfer the mixture to a large separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-amino-1-benzylpyrrolidine as an oil.
Purification
For preclinical studies, high purity is essential. The crude product can be purified by one of the following methods:
-
Vacuum Distillation: Purify the crude oil by vacuum distillation to obtain pure 3-amino-1-benzylpyrrolidine.
-
Crystallization as a Salt: Dissolve the crude oil in a suitable solvent (e.g., isopropanol) and slowly add a solution of hydrochloric acid in isopropanol to precipitate the hydrochloride salt. The salt can then be collected by filtration, washed with a cold solvent, and dried under vacuum. This method often provides a more stable and easily handled solid product.
Analytical Characterization and Quality Control
To ensure the suitability of the synthesized this compound for preclinical studies, a comprehensive analytical characterization is required.
| Analytical Test | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound |
| Purity | HPLC, GC | ≥ 98% |
| Chiral Purity | Chiral HPLC | ≥ 99% ee (if a specific enantiomer is required) |
| Residual Solvents | GC-HS | Within acceptable limits (ICH guidelines) |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Chiral Purity Analysis
The determination of enantiomeric excess is critical if a specific stereoisomer of this compound is required for the intended biological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[15][16][17][18][19] A suitable chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, should be selected and the method validated for the separation of the enantiomers.
Caption: Quality control workflow for preclinical this compound.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate for preclinical drug development. The described reductive amination approach is robust, cost-effective, and amenable to kilogram-scale production. By following the detailed experimental procedures and implementing the recommended analytical quality control measures, researchers and drug development professionals can confidently produce high-purity this compound suitable for rigorous preclinical evaluation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. chemistry.osu.edu [chemistry.osu.edu]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 16. mdpi.com [mdpi.com]
- 17. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Benzylpyrrolidine Synthesis
Welcome to the technical support center for the synthesis of 3-benzylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful synthesis of this important building block. This document provides full editorial control to present the information in a logical and practical format, grounded in established scientific principles and field-proven insights.
Introduction to this compound Synthesis
This compound is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its synthesis can be approached through several routes, each with its own set of advantages and challenges. This guide will focus on two common and reliable synthetic strategies:
-
Multi-step Synthesis from Ethyl Acrylate: A robust method involving a Michael addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation to form the pyrrolidinone precursor, followed by reduction.
-
Reductive Amination of N-benzyl-3-pyrrolidinone: A more direct approach for the final step, often employed when the pyrrolidinone precursor is readily available.
This guide will provide detailed protocols, troubleshooting for common issues, and optimization strategies for both routes.
Route 1: Multi-step Synthesis from Ethyl Acrylate
This synthetic pathway constructs the this compound scaffold from simple, commercially available starting materials. The key steps are outlined below.
Experimental Workflow: Synthesis from Ethyl Acrylate
Caption: Workflow for this compound Synthesis from Ethyl Acrylate.
Detailed Experimental Protocol: Synthesis of N-benzyl-3-pyrrolidinone
This protocol is adapted from established literature procedures.[2][3]
Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate (Intermediate Diester)
-
To a round-bottom flask, add benzylamine (1.0 eq.).
-
Under stirring, slowly add ethyl acrylate (2.2 eq.) while maintaining the temperature below 30-40 °C.
-
Stir the reaction mixture at room temperature for 14-16 hours.
-
Monitor the reaction for the disappearance of ethyl acrylate by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, remove the excess benzylamine and unreacted ethyl acrylate by vacuum distillation. The product is typically a colorless to pale yellow oil and can often be used in the next step without further purification.
Step 2: Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone (Dieckmann Condensation)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.
-
Add a strong base such as sodium ethoxide (NaOEt) (1.1 eq.) to the toluene and stir.
-
Slowly add the crude diethyl 3,3'-(benzylazanediyl)dipropanoate (1.0 eq.) to the base suspension while maintaining the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to 35-40 °C and stir for 9-10 hours.
-
Monitor the reaction progress by LC-MS or TLC.
Step 3: Synthesis of N-benzyl-3-pyrrolidinone (Hydrolysis & Decarboxylation)
-
Cool the reaction mixture from Step 2 to 0-5 °C.
-
Slowly add a solution of concentrated hydrochloric acid in water to quench the reaction and facilitate the hydrolysis and decarboxylation.
-
Heat the mixture to reflux for 8-10 hours.
-
Monitor the reaction by LC-MS or TLC for the disappearance of the β-keto ester intermediate.
-
After completion, cool the reaction mixture and basify with a strong base (e.g., solid KOH or NaOH) to a pH of 12-13.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-benzyl-3-pyrrolidinone.
Troubleshooting and FAQs for Route 1
Q1: My Michael addition is slow or incomplete. What can I do?
A1: While the Michael addition of benzylamine to ethyl acrylate often proceeds without a catalyst, several factors can affect the reaction rate and completeness.[4][5]
-
Purity of Reagents: Ensure your benzylamine and ethyl acrylate are free from significant impurities. Water can sometimes hinder the reaction.
-
Stoichiometry: While a slight excess of ethyl acrylate is often used, a large excess can lead to purification difficulties. A 1:2.2 molar ratio of benzylamine to ethyl acrylate is a good starting point.[3]
-
Temperature: The reaction is exothermic. Maintaining a temperature between 30-40 °C is generally recommended.[3] Higher temperatures may lead to side reactions.
-
Catalyst: Although often not necessary, a mild base catalyst can sometimes accelerate the reaction. However, this can also promote polymerization of the ethyl acrylate.
Q2: The yield of my Dieckmann condensation is low. What are the common issues?
A2: The Dieckmann condensation is a powerful cyclization reaction, but its success is highly dependent on the reaction conditions.[6][7]
-
Anhydrous Conditions: This is the most critical factor. Any moisture will quench the strong base and inhibit the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Choice of Base: Sodium ethoxide is a common choice. The physical form of the base can also impact the reaction; for instance, using sodium in the form of granules has been reported to improve yields.[2]
-
Solvent: Anhydrous toluene is a standard solvent. Ensure it is of high purity.
-
Temperature Control: The initial addition should be done at a controlled temperature to manage the exotherm. Subsequent heating should be gentle to avoid side reactions.
Q3: I am having trouble with the hydrolysis and decarboxylation step. What should I be aware of?
A3: This step can sometimes be problematic, leading to incomplete reaction or the formation of byproducts.
-
Acid Concentration and Reflux Time: Sufficiently strong acidic conditions and adequate reflux time are necessary for complete hydrolysis and decarboxylation. Monitor the reaction progress to determine the optimal time.
-
Work-up Procedure: Ensure complete neutralization and basification during the work-up to liberate the free amine for extraction. Incomplete basification will result in low extraction efficiency and poor yield.
-
Emulsion Formation: During extraction, emulsions can sometimes form. Adding brine (saturated NaCl solution) can help to break up emulsions.
Route 2: Reductive Amination of N-benzyl-3-pyrrolidinone
This method is a common final step to convert the pyrrolidinone to the desired pyrrolidine.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination of N-benzyl-3-pyrrolidinone.
Detailed Experimental Protocol: Reductive Amination
This protocol is a general representation and may require optimization based on the chosen reducing agent.
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of N-benzyl-3-pyrrolidinone (1.0 eq.) in an anhydrous solvent (e.g., THF for LiAlH₄ or methanol for NaBH₄).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., LiAlH₄ (1.5 eq.) or NaBH₄ (2.0 eq.)) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 12-20 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent. For LiAlH₄, a Fieser workup (sequential addition of water, then 15% NaOH solution, then water) is common. For NaBH₄, quenching with acetone followed by acidification is typical.
-
Filter the resulting salts and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Troubleshooting and FAQs for Route 2
Q1: My reductive amination is giving a low yield. What are the potential causes?
A1: Low yields in reductive aminations can often be traced back to a few key factors.[8][9]
-
Purity of the Pyrrolidinone: Impurities in the starting material can interfere with the reduction. Ensure the N-benzyl-3-pyrrolidinone is of high purity.
-
Activity of the Reducing Agent: Hydride reducing agents are sensitive to moisture and air. Use freshly opened or properly stored reagents. The activity of LiAlH₄ can be tested by observing hydrogen evolution upon quenching a small sample.
-
Reaction Temperature and Time: Some reductions may require elevated temperatures and prolonged reaction times to go to completion. Monitor the reaction to determine the optimal conditions.
-
Incomplete Quenching and Work-up: Improper quenching can lead to the loss of product during work-up. Ensure the work-up procedure is followed carefully to neutralize all reactive species and facilitate product isolation.
Q2: I am observing side products in my reductive amination. What are they likely to be?
A2: While reductive amination of a lactam is generally a clean reaction, some side products can form.
-
Over-reduction Products: With very harsh conditions or a large excess of a powerful reducing agent, cleavage of the benzyl group is a possibility, although less common.
-
Incomplete Reduction: If the reaction is not allowed to go to completion, you will isolate unreacted starting material.
-
Byproducts from Impurities: Impurities in the starting material can lead to a variety of side products.
Q3: Can I use other reducing agents for this transformation?
A3: Yes, other reducing agents can be used. Sodium borohydride in the presence of a Lewis acid (e.g., BF₃·OEt₂) or catalytic hydrogenation (e.g., H₂/Pd/C) under forcing conditions can also effect the reduction of the lactam. The choice of reducing agent will depend on the other functional groups present in the molecule and the desired reaction conditions.
Purification of this compound
The final purification of this compound is crucial to obtain a product of high purity for subsequent applications.
Common Purification Techniques
-
Distillation: For larger quantities, vacuum distillation is an effective method for purifying this compound, which has a relatively high boiling point.[10] This method is particularly useful for removing non-volatile impurities.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel is a standard technique.[3][11] A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent streaking of the amine product on the silica gel, is a good starting point.
Troubleshooting Purification
Q1: My compound is streaking on the TLC plate and the column. What can I do?
A1: Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation and tailing. Adding a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent can neutralize the acidic sites on the silica gel and improve the chromatography.
Q2: I am having difficulty separating my product from a closely related impurity. What are my options?
A2: If standard chromatography is not effective, you may need to consider alternative purification methods.
-
Fractional Distillation: If the impurity has a sufficiently different boiling point, careful fractional distillation under vacuum may provide better separation.
-
Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride or tartrate), crystallization or recrystallization can be a very effective purification method.
-
Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed, although it is less practical for large quantities.
Controlling Stereochemistry
For many applications in drug development, a specific enantiomer of this compound is required.
Strategies for Enantioselective Synthesis
-
Chiral Pool Synthesis: Starting from a chiral precursor, such as L-aspartic acid or L-hydroxyproline, allows for the synthesis of enantiomerically pure 3-substituted pyrrolidines.[12]
-
Asymmetric Reductive Amination: The use of a chiral catalyst in the reductive amination of a prochiral precursor can provide access to a specific enantiomer.[13]
-
Chiral Resolution: A racemic mixture of this compound can be separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.
Troubleshooting Enantioselective Syntheses
Q1: My enantioselective reaction is giving low enantiomeric excess (ee). How can I improve it?
A2: Low enantioselectivity is a common challenge in asymmetric synthesis.[13]
-
Catalyst/Ligand Choice: The choice of chiral catalyst or ligand is paramount. The purity of the catalyst and ligand is also critical.
-
Solvent and Temperature: These parameters can have a significant impact on enantioselectivity. Lowering the reaction temperature often improves the ee. Screening different solvents is also recommended.
-
Substrate Purity: Impurities in the substrate can sometimes interfere with the chiral catalyst, leading to lower enantioselectivity.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound.
| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield | Key Considerations |
| Michael Addition | Benzylamine, Ethyl Acrylate | Neat or Solvent | 30-40 °C | High | Temperature control to prevent polymerization.[3] |
| Dieckmann Condensation | Diethyl 3,3'-(benzylazanediyl)dipropanoate, NaOEt | Toluene | 35-40 °C | 60-70% | Strictly anhydrous conditions are essential.[2] |
| Hydrolysis & Decarboxylation | N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone, HCl | Water | Reflux | ~66% | Ensure complete reaction and proper basic work-up.[3] |
| Reductive Amination | N-benzyl-3-pyrrolidinone, LiAlH₄ | THF | Reflux | High | Use of active and anhydrous reducing agent. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. How To [chem.rochester.edu]
- 11. byjus.com [byjus.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Benzylpyrrolidine Derivatives
Welcome to the technical support center for the synthesis of 3-benzylpyrrolidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis and purification of this important class of compounds, providing practical, field-tested solutions to enhance both yield and purity. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound derivatives.
Q1: What are the most common synthetic routes to this compound derivatives?
A1: Several robust methods are available, with the choice depending on the desired substitution pattern, stereochemistry, and available starting materials. Key strategies include:
-
Palladium-Catalyzed Hydroarylation: This method directly couples an aryl halide with a pyrroline derivative, offering a convergent approach to 3-aryl pyrrolidines.[1][2]
-
Dieckmann Condensation: An intramolecular cyclization of a diester to form a β-ketoester, which can be further elaborated to a 3-substituted pyrrolidinone, a precursor to this compound.[3][4][5][6][7]
-
Reductive Amination: The reaction of a 1,4-dicarbonyl compound with an amine, followed by reduction, can form the pyrrolidine ring. This is a versatile method for accessing various substituted pyrrolidines.[8][9][10]
-
1,3-Dipolar Cycloaddition: The reaction of an azomethine ylide with an alkene is a powerful method for constructing the pyrrolidine ring with good stereocontrol.[11]
Q2: How does the choice of N-protecting group affect the synthesis?
A2: The N-protecting group is crucial as it influences the reactivity of the pyrrolidine nitrogen, the stability of intermediates, and can direct the stereochemical outcome of reactions.[12] Common choices include:
-
Boc (tert-butyloxycarbonyl): Stable under many reaction conditions but easily removed with acid.
-
Cbz (benzyloxycarbonyl): Removable by hydrogenolysis, which is often compatible with other functional groups.
-
Benzyl (Bn): A robust protecting group, often used when nitrogen basicity needs to be maintained. It can be removed by hydrogenolysis.
-
Tosyl (Ts): A strongly electron-withdrawing group that can influence the acidity of adjacent protons.[12]
Q3: What are the key factors for achieving high stereoselectivity?
A3: Achieving high stereoselectivity is a common challenge. Key factors include:
-
Chiral Starting Materials: Utilizing compounds from the chiral pool, such as amino acids, can provide a stereochemically defined starting point.
-
Chiral Catalysts and Ligands: In metal-catalyzed reactions, the choice of chiral ligands is paramount for inducing asymmetry.
-
Substrate Control: The stereocenters already present in the substrate can direct the stereochemical outcome of subsequent reactions.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Low Yield
Q4: My palladium-catalyzed hydroarylation reaction is giving a low yield of the desired this compound. What are the likely causes and how can I improve it?
A4: Low yields in palladium-catalyzed hydroarylation of pyrrolines are often due to competing side reactions.[1]
Potential Causes:
-
Redox Side Reactions: The pyrroline substrate can act as a hydride source, leading to the formation of undesired reduced products and stable pyrrole byproducts.[1]
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture, leading to reduced activity.
-
Ligand Choice: The phosphine ligand used can significantly impact the reaction's efficiency and selectivity.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Solvent: Use a polar aprotic solvent like DMF or acetonitrile.
-
Temperature: Screen temperatures between 60-100 °C. Higher temperatures can sometimes favor side reactions.
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[13]
-
-
Reagent Stoichiometry:
-
Vary the ratio of the aryl bromide to the pyrroline. An excess of one reagent may be beneficial.
-
-
Catalyst and Ligand Screening:
-
While Pd(OAc)₂ is a common precursor, consider other palladium sources like Pd₂(dba)₃.
-
Screen different phosphine ligands. Tri(o-tolyl)phosphine is often a good starting point.[1]
-
Workflow for Optimizing Palladium-Catalyzed Hydroarylation:
Caption: Troubleshooting workflow for low yield in Pd-catalyzed hydroarylation.
Q5: I am attempting a Dieckmann condensation to form a pyrrolidinone precursor, but the yield is poor. What could be the issue?
A5: The Dieckmann condensation is an equilibrium reaction, and driving it towards the product is key for high yields.
Potential Causes:
-
Base Selection: The choice of base is critical. Sodium ethoxide is common, but sterically hindered bases like potassium tert-butoxide can sometimes be more effective.[4][6]
-
Reaction Conditions: The reaction is sensitive to temperature and solvent. Anhydrous conditions are essential.
-
Reverse Reaction: If the product β-keto ester does not have an enolizable proton, the reverse reaction can be significant.[6]
Troubleshooting Steps:
-
Base and Solvent:
-
Ensure the use of a strong, non-nucleophilic base in an anhydrous aprotic solvent (e.g., THF, toluene).[4]
-
Consider using sodium hydride to drive the reaction forward by consuming the alcohol byproduct.
-
-
Temperature Control:
-
Lower temperatures can help minimize side reactions.[4]
-
-
Work-up Procedure:
-
Acidic work-up is necessary to protonate the enolate and obtain the final β-keto ester.[5]
-
Purity Issues
Q6: My final this compound derivative is contaminated with impurities that are difficult to remove by column chromatography. What are my options?
A6: Persistent impurities often require alternative purification strategies.
Potential Impurities:
-
Diastereomers: If your synthesis is not stereoselective, you will have a mixture of diastereomers.
-
Over-alkylation Products: In reactions involving alkylation, di- or tri-alkylation of the nitrogen can occur.
-
Starting Materials: Unreacted starting materials can co-elute with the product.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Recrystallization:
-
Preparative HPLC:
-
Chemical Derivatization:
-
In some cases, it may be possible to selectively react the impurity to form a compound that is easier to separate.
-
Q7: How can I separate the enantiomers of my chiral this compound derivative?
A7: The separation of enantiomers requires a chiral environment.
Methods for Enantiomeric Separation:
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Diastereomeric Salt Formation and Crystallization:
-
React the racemic mixture with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts.
-
These diastereomers have different physical properties and can often be separated by fractional crystallization.
-
Experimental Protocols
General Protocol for Palladium-Catalyzed Hydroarylation
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried flask, add the aryl bromide (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and a phosphine ligand (e.g., P(o-tol)₃, 0.04 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., DMF, 0.1 M) and the pyrroline derivative (1.2 eq.) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol for Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will result in the formation of crystals upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[17]
-
Data Presentation: Comparison of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | DMF | 80 | 75 |
| 3 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | DMF | 80 | 82 |
Logical Relationship Diagram for Purification Strategy
Caption: Decision tree for purification of this compound derivatives.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. research.lancaster-university.uk [research.lancaster-university.uk]
- 14. magritek.com [magritek.com]
- 15. orgsyn.org [orgsyn.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. phx.phenomenex.com [phx.phenomenex.com]
- 23. researchgate.net [researchgate.net]
- 24. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Troubleshooting guide for 1,3-dipolar cycloaddition reactions of azomethine ylides
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions involving azomethine ylides. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this powerful heterocyclic synthesis method. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield in an azomethine ylide cycloaddition is a common issue stemming from several factors, primarily related to the generation and stability of the ylide, as well as competing side reactions.
Potential Causes & Solutions:
-
Inefficient Ylide Generation: The in situ generation of the azomethine ylide is a critical step.[1][2][3] The chosen method must be compatible with your specific substrates.
-
Decarboxylative Route (from α-amino acids): Ensure you are reaching the necessary temperature for efficient decarboxylation to form the unstabilized ylide.[4] Incomplete decarboxylation is a common culprit. Consider switching to a higher boiling point solvent if thermal conditions are insufficient.
-
Condensation Route (from α-amino esters): This method forms a stabilized ylide and typically requires the removal of water, often via a Dean-Stark trap with solvents like toluene or xylene.[4] If water is not efficiently removed, the equilibrium may not favor iminium ion formation, a necessary precursor to the ylide.
-
Aziridine Ring-Opening: Thermal or photochemical ring-opening of aziridines must be carefully controlled.[2] Incomplete ring-opening will result in unreacted starting material. Ensure your energy source (heat or light) is appropriate for the specific aziridine substrate.
-
-
Ylide Instability and Side Reactions: Azomethine ylides, especially non-stabilized variants, are transient species.[3][5][6] If the dipolarophile is not sufficiently reactive or present in an adequate concentration, the ylide can undergo alternative reaction pathways.
-
Proton Transfer: Protic solvents can quench the ylide.[7] If your substrates permit, switch to a non-polar, aprotic solvent.
-
Dimerization: In the absence of a suitable trapping agent (the dipolarophile), the ylide can react with itself. This is more common with non-stabilized ylides.[8] Increasing the concentration of the dipolarophile can help mitigate this.
-
-
Poor Dipolarophile Reactivity: The classic 1,3-dipolar cycloaddition works best with electron-deficient alkenes or alkynes.[9][10]
-
If you are using an electron-rich or sterically hindered dipolarophile, the reaction rate may be too slow, allowing the ylide to decompose.
-
For intermolecular reactions with unreactive dipolarophiles, consider switching to an intramolecular strategy if possible. The proximity of the reacting partners in an intramolecular setup often overcomes poor reactivity.[4]
-
Experimental Protocol: Optimizing a Typical Decarboxylative Cycloaddition
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equiv) and the α-amino acid (e.g., sarcosine or N-methylglycine, 1.1 equiv).[1]
-
Solvent: Add a suitable high-boiling aprotic solvent (e.g., toluene, DMF, or xylene) to achieve a concentration of 0.1-0.5 M with respect to the aldehyde.
-
Dipolarophile: Add the dipolarophile (1.0-1.2 equiv). For sluggish reactions, a slight excess of the dipolarophile can be beneficial.
-
Heating: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor by TLC.
-
Troubleshooting:
-
No reaction: Increase the temperature. If using toluene, consider switching to xylene.
-
Spotting of starting material even after prolonged heating: This suggests inefficient ylide formation. Ensure your reagents are pure and dry.
-
Multiple new spots: This could indicate side reactions. Consider lowering the temperature slightly after an initial period of reflux to favor the desired cycloaddition over decomposition pathways.
-
FAQ 2: I'm getting a mixture of stereoisomers. How can I improve the diastereoselectivity and/or regioselectivity?
Answer:
Controlling stereochemistry is a central challenge in these reactions, as up to four new stereocenters can be generated.[2][4] Poor selectivity can arise from the geometry of the ylide, the nature of the transition state, and steric interactions.
1. Diastereoselectivity (Controlling endo vs. exo and relative stereochemistry at C2/C5):
-
Ylide Geometry: Azomethine ylides can exist in different geometries (W-shaped, U-shaped, or S-shaped).[2][4] The W- and U-shaped ylides typically lead to cis-substituted pyrrolidines, while S-shaped ylides give trans-products.[2][4] The geometry is influenced by the method of ylide generation and the substituents.
-
Solution: Altering the solvent or the substituents on the ylide precursor can sometimes favor one geometry over another. Metal catalysis can also lock the ylide into a specific conformation.[9]
-
-
Transition State Control: The cycloaddition can proceed through an endo or exo transition state. The endo approach is often favored due to secondary orbital interactions, similar to the Diels-Alder reaction.[4]
2. Regioselectivity (Controlling the orientation of addition):
-
Frontier Molecular Orbitals (FMO): Regioselectivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[9] The reaction favors the orientation that maximizes the overlap between the orbitals with the largest coefficients.
-
Solution: If you are getting a mixture of regioisomers, it implies that the orbital coefficients on the termini of both the ylide and the dipolarophile are of similar magnitude. Modifying the electronic nature of the substituents on either component can alter the FMO energies and coefficients, thereby improving selectivity. For instance, adding a stronger electron-withdrawing group to the dipolarophile can make the LUMO more polarized.
-
-
Steric Effects: Steric hindrance can override electronic preferences, directing the cycloaddition to the less hindered face or orientation.[4][12]
-
Solution: Analyze the steric environment of your substrates. It may be possible to redesign one of the components to sterically block the undesired reaction pathway.
-
Table 1: Influence of Solvents on Selectivity
| Solvent | Polarity | Common Application/Effect | Potential Issues |
| Toluene | Non-polar | Standard for many thermal reactions; good for Dean-Stark water removal.[4] | May not be polar enough to stabilize charged intermediates. |
| Acetonitrile (MeCN) | Polar Aprotic | Can promote reactions involving polar transition states. | Can sometimes lead to different selectivity profiles compared to non-polar solvents.[3] |
| Dichloromethane (DCM) | Polar Aprotic | Often used in metal-catalyzed systems at lower temperatures. | Lower boiling point limits its use in high-temperature reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | High boiling point, good for sluggish decarboxylative methods.[4] | Can be difficult to remove; may facilitate undesired side reactions. |
| Protic Solvents (e.g., EtOH, H₂O) | Polar Protic | Generally avoided as they can protonate and quench the ylide.[7] | Can sometimes be used in specific multicomponent reactions under aqueous conditions.[13] |
FAQ 3: I am attempting an asymmetric cycloaddition with a chiral catalyst, but the enantiomeric excess (ee) is poor.
Answer:
Achieving high enantioselectivity in catalytic asymmetric 1,3-dipolar cycloadditions requires a well-defined and ordered transition state, which is highly dependent on the catalyst system and reaction conditions.[14][15]
Potential Causes & Solutions:
-
Ineffective Catalyst-Substrate Coordination: The chiral ligand must effectively coordinate to the metal center, which in turn coordinates to the azomethine ylide precursor (typically an iminoester) to form a chiral metal-dipole complex.[11]
-
Ligand Choice: The ligand is crucial. BOX, PyBOX, SEGPHOS, and Fesulphos are common ligand families.[9][11] The steric and electronic properties of the ligand create the chiral environment. If one ligand gives poor ee, screen others.
-
Metal Salt: The metal salt (e.g., Cu(I), Ag(I), Zn(II)) and its counter-ion can significantly impact reactivity and selectivity.[9][16] Ensure you are using an anhydrous metal salt.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature generally increases enantioselectivity by favoring the transition state with the lowest activation energy. Try running the reaction at 0 °C or -20 °C.
-
Base: The choice and stoichiometry of the base used for deprotonation are critical. A bulky, non-nucleophilic base is often preferred. The rate of deprotonation relative to cycloaddition can affect the overall stereochemical outcome.
-
Solvent: The solvent can influence the geometry of the catalyst complex and the transition state assembly. Screen a range of aprotic solvents (e.g., THF, Toluene, DCM).
-
-
Background Uncatalyzed Reaction: If the thermal, uncatalyzed reaction is fast, it will compete with the desired catalytic pathway, leading to the formation of racemic product and eroding the overall ee.
-
Solution: Lower the reaction temperature significantly to slow down the uncatalyzed pathway. This is a primary reason why many successful asymmetric cycloadditions are run at or below room temperature.
-
Workflow Diagram: Troubleshooting Poor Enantioselectivity
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 3. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04992J [pubs.rsc.org]
- 6. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives | MDPI [mdpi.com]
- 7. BJOC - [3 + 2] Cycloaddition with photogenerated azomethine ylides in β-cyclodextrin [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 10. diva-portal.org [diva-portal.org]
- 11. repositorio.uam.es [repositorio.uam.es]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Stabilizing 3-Benzylpyrrolidine for long-term storage and use
Technical Support Center: Stabilizing 3-Benzylpyrrolidine
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who rely on the quality and stability of this versatile building block. As a tertiary amine, this compound is susceptible to degradation, which can compromise experimental reproducibility and the integrity of synthesized target molecules. This guide provides in-depth, field-proven insights into the causes of degradation, preventative storage strategies, and troubleshooting procedures to ensure the long-term viability of your material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: Why is this compound considered a sensitive reagent?
A1: The chemical structure of this compound contains a tertiary amine. The nitrogen atom's lone pair of electrons makes it susceptible to oxidation by atmospheric oxygen. Furthermore, the benzylic C-H bond (the carbon attached to both the pyrrolidine ring and the phenyl group) is activated and can be a target for auto-oxidation. Like many amines, it is also hygroscopic and can react with atmospheric carbon dioxide.[1]
Q2: What are the initial signs of degradation?
A2: The most common and immediate sign of degradation is a change in appearance. Pure this compound is typically a colorless to pale yellow liquid. Upon exposure to air, it will often develop a more intense yellow or brown coloration. The formation of solid precipitates may also occur over time, potentially due to the formation of carbamates from a reaction with CO₂.
Q3: What is the ideal temperature for storing this compound?
A3: For long-term storage, it is recommended to keep this compound at refrigerated temperatures, typically between 2-8°C .[2] Lowering the temperature significantly slows the rate of potential oxidative and other degradation reactions. For storage exceeding several months, some laboratories may opt for temperatures as low as -20°C, provided the compound is sealed under a completely dry, inert atmosphere.[3]
Q4: Is an inert atmosphere necessary for storage?
A4: Yes, absolutely. This is the most critical factor for long-term stability. Storing the compound under a dry inert gas, such as nitrogen or argon, displaces the oxygen and moisture that are the primary drivers of degradation.[4][5] For routine use, simply flushing the headspace of the container with inert gas before sealing is effective. For high-purity applications, using specialized septa-sealed bottles (e.g., Sure/Seal™ type) is the industry standard.[6][7]
Q5: Should I protect this compound from light?
A5: Yes. While oxidation is the primary concern, photolytic degradation can also occur in sensitive organic molecules. Storing the material in an amber glass vial or bottle provides effective protection from ambient light and is a standard best practice.[4]
Part 2: Troubleshooting Guide
This section provides a logical framework for addressing specific issues you may encounter with your stored this compound.
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| Color deepens to yellow/brown | Oxidation. Exposure to atmospheric oxygen has likely occurred, leading to the formation of colored chromophores. The benzylic position is a probable site of oxidation. | 1. Assess Purity: Perform a purity check using GC-MS or HPLC (see Protocol 2). 2. Decision: If purity is >95% and the application is not sensitive to minor colored impurities, it may be usable. For sensitive applications (e.g., catalysis, final API step), purification (e.g., distillation) or disposal is recommended. |
| Solid precipitate forms | 1. Carbamate Formation: Reaction with atmospheric CO₂. 2. Degradation Products: Insoluble polymeric materials or salts from advanced degradation. | 1. Solubility Test: Attempt to dissolve a small aliquot in a relevant organic solvent. Carbamates may have different solubility profiles. 2. Purity Assessment: Analyze the supernatant liquid via GC/HPLC to determine the purity of the remaining liquid. 3. Action: It is generally not recommended to use the material if significant precipitation has occurred. |
| Inconsistent Reaction Yields | Reduced Molarity. The concentration of the active reagent has decreased due to degradation. The reagent is no longer of the assumed purity. | 1. Confirm Purity: Use a quantitative method like qNMR or HPLC with a standard to determine the exact purity of your stored material.[8][9] 2. Adjust Stoichiometry: If the purity is known (e.g., 90%), adjust the amount used in the reaction accordingly. 3. Replace Stock: For optimal results and reproducibility, replace the reagent with a fresh, high-purity lot. |
| New, unexpected peaks in analytical trace (GC/HPLC/NMR) | Formation of Degradation Products. The new peaks correspond to impurities such as the N-oxide, 1-benzylpyrrolidin-3-one, or products from ring-opening. | 1. Identify Impurities: Use mass spectrometry (GC-MS, LC-MS) to identify the mass of the impurity peaks and propose structures.[10][11] 2. Evaluate Impact: Determine if the identified impurities could interfere with your reaction or subsequent purification steps. 3. Purify or Replace: Based on the impurity profile, decide whether to purify the bulk material or acquire a new batch. |
Decision Workflow for Compromised this compound
This workflow helps you decide the appropriate course of action when you suspect your reagent has degraded.
Caption: Decision workflow for assessing the usability of stored this compound.
Part 3: Key Degradation Pathways
Understanding the likely chemical transformations that this compound undergoes is key to preventing them.
Caption: The primary degradation pathways for this compound upon exposure to air.
Part 4: Experimental Protocols
These protocols provide step-by-step instructions for proper storage and analysis.
Protocol 1: Long-Term Storage Preparation (Inert Gas Blanketing)
This protocol describes how to safely store this compound under an inert atmosphere for long-term stability.
Materials:
-
Vial/bottle of this compound with a septum-lined cap.
-
Source of dry, inert gas (Nitrogen or Argon) with a regulator.
-
Tubing to direct gas flow.
-
Two long needles (e.g., 18-22 gauge). One for gas inlet, one for vent.
Procedure:
-
Prepare Gas Flow: Set the inert gas regulator to a low, gentle flow rate (~1-2 psi). You should be able to feel a gentle stream of gas from the tubing outlet. A high flow rate can splash the material.[12]
-
Insert Needles: Carefully pierce the septum of the vial cap with both the gas inlet needle and the vent needle. The gas inlet needle should be positioned in the headspace, not touching the liquid. The vent needle allows displaced air to exit.
-
Purge Headspace: Allow the inert gas to flow gently into the headspace for 2-3 minutes. This process displaces all the oxygen- and moisture-containing air.
-
Remove Needles: First, remove the vent needle. Then, remove the gas inlet needle. This ensures a slight positive pressure of inert gas remains inside the vial.
-
Seal and Store: Secure the cap tightly. For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Refrigerate: Place the sealed vial in a refrigerator at 2-8°C, away from light.[2]
Protocol 2: Routine Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a robust way to check for volatile impurities and degradation products.
Instrumentation:
-
Standard Gas Chromatograph with a Mass Spectrometer detector.
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar column.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL of a diluted sample (e.g., 1 mg/mL in ethyl acetate), split injection (e.g., 50:1).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: Hold at 300°C for 5-10 minutes.
-
-
MS Detector: Scan range from 40-450 m/z.
Procedure:
-
Sample Preparation: Prepare a dilute solution of your this compound sample in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
Analysis: Inject the sample onto the GC-MS system using the conditions above.
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Analyze the mass spectrum of any significant impurity peaks to propose their structures. Common degradation products would include masses corresponding to the addition of oxygen (M+16) or two oxygens (M+32).
-
Protocol 3: Aliquoting Workflow Using Syringe Technique
This workflow ensures the integrity of the bulk material when removing small quantities for reactions.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biomedres.us [biomedres.us]
- 11. biomedres.us [biomedres.us]
- 12. reddit.com [reddit.com]
Technical Support Center: Enhancing Brain Permeability of N-Benzylpyrrolidine Compounds
Prepared by: Senior Application Scientist, CNS Drug Development Support
Welcome to the technical support resource for researchers, scientists, and drug development professionals focused on optimizing the central nervous system (CNS) penetration of N-benzylpyrrolidine compounds. The blood-brain barrier (BBB) represents a formidable challenge, restricting the entry of approximately 98% of small-molecule drugs into the brain.[1] This guide provides expert-driven FAQs, troubleshooting workflows, and validated protocols to help you navigate this complex barrier and accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and strategic questions encountered during the development of CNS-active N-benzylpyrrolidine derivatives.
Q1: My lead N-benzylpyrrolidine compound shows excellent in vitro potency but poor brain uptake. What are the most critical physicochemical properties I should evaluate first?
A: When diagnosing poor brain permeability, the primary physicochemical properties to assess are lipophilicity (logP), molecular weight (MW), topological polar surface area (TPSA), and hydrogen bonding capacity. These factors collectively govern a molecule's ability to passively diffuse across the lipid-rich endothelial cells of the BBB.[2][3]
-
Lipophilicity (logP/logD): There is a biphasic relationship between lipophilicity and BBB penetration.[4] While a certain degree of lipophilicity is required to enter the cell membrane, excessive lipophilicity can lead to sequestration within the lipid bilayer, high plasma protein binding, and poor aqueous solubility.[4][5] The optimal range for CNS drugs is typically a logP between 1.5 and 2.5.[6]
-
Molecular Weight (MW): Smaller is generally better. The vast majority of successful CNS drugs have an MW below 450-500 Da, as larger molecules face greater steric hindrance.[4][5]
-
Topological Polar Surface Area (TPSA): TPSA is a strong predictor of membrane permeability. It quantifies the surface area of polar atoms (oxygens, nitrogens) in a molecule. A lower TPSA is desirable for passive diffusion. For CNS drugs, a TPSA of less than 70–90 Ų is often considered a key guideline.[2]
-
Hydrogen Bonding: The number of hydrogen bond donors (HBD) and acceptors (HBA) significantly impacts BBB penetration by increasing a molecule's solvation in water, which is unfavorable for entering the lipid membrane.[4][7] Aim for ≤ 3 HBDs and ≤ 7 HBAs.[6] Masking these groups is a common medicinal chemistry strategy.[6][8]
Summary of Ideal Physicochemical Properties for CNS Penetration
| Property | Recommended Guideline | Rationale |
|---|---|---|
| Lipophilicity (logP) | 1.5 - 2.5 | Balances membrane partitioning with aqueous solubility.[6] |
| Molecular Weight (MW) | < 450 Da | Reduces steric hindrance for passive diffusion.[5] |
| TPSA | < 90 Ų | Minimizes polarity to favor lipid membrane entry.[2] |
| H-Bond Donors (HBD) | ≤ 3 | Reduces unfavorable interactions with water.[6] |
| H-Bond Acceptors (HBA) | ≤ 7 | Reduces unfavorable interactions with water.[6] |
Q2: What are the most effective medicinal chemistry strategies to modify my N-benzylpyrrolidine scaffold for better brain permeability?
A: Structural modification is a primary strategy to enhance BBB penetration.[9][10] The goal is to fine-tune the physicochemical properties discussed above without sacrificing pharmacological activity. Key strategies include:
-
Masking Hydrogen Bond Donors: Polar groups like hydroxyls (-OH) and secondary amines (-NH-) are significant HBDs. Converting them to ethers (-OR), esters (-OCOR), or tertiary amines (-NR2) can dramatically reduce polarity and improve permeability. This is exemplified by the 100-fold greater brain uptake of heroin (diacetylated morphine) compared to morphine.[6][11]
-
Reducing Polar Surface Area (TPSA): This can be achieved by replacing polar functional groups with less polar isosteres or by incorporating intramolecular hydrogen bonds to "hide" polarity from the solvent.[8]
-
Tuning Lipophilicity: Systematically add or remove lipophilic groups (e.g., methyl, fluoro, chloro) on the benzyl or pyrrolidine rings to bring the compound's logP into the optimal 1.5-2.5 range.[6] Fluorine substitution is a particularly useful strategy as it can increase lipophilicity while sometimes blocking sites of metabolism.
-
Minimizing Rotatable Bonds: High conformational flexibility can be entropically unfavorable for membrane crossing. Aiming for fewer than 8 rotatable bonds can be beneficial.[2]
Caption: Key medicinal chemistry strategies for enhancing BBB permeability.
Q3: What are the essential in vitro models for assessing BBB permeability, and how do I choose the right one for my experiment?
A: A tiered approach using different in vitro models is most effective. You should start with a simple, high-throughput assay and progress to more complex, lower-throughput models for promising candidates.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a non-cell-based assay that models passive diffusion.[12] A lipid membrane (e.g., porcine brain lipid extract) is immobilized on a filter, separating a donor and acceptor well.[12] It is fast, inexpensive, and excellent for early-stage screening to assess a compound's intrinsic, passive permeability. Use this first to see if your compound has the fundamental physicochemical properties for membrane crossing. A major limitation is its inability to model active transport or efflux.[13]
-
Cell-Based Assays (Caco-2, MDCK-MDR1): These assays use confluent monolayers of cells grown on Transwell inserts.[12] They are crucial for identifying whether your compound is a substrate of efflux transporters like P-glycoprotein (P-gp), a major mechanism for preventing drugs from entering the brain.[14][15]
-
MDCK-MDR1: Madin-Darby Canine Kidney cells engineered to overexpress the human MDR1 gene (P-gp). This is a highly sensitive model for identifying P-gp substrates.[16]
-
Caco-2: Human colon adenocarcinoma cells that endogenously express P-gp and other transporters. While widely used, P-gp expression can be variable.[13][17]
By measuring permeability in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), you can calculate an Efflux Ratio (ER) = P_app(B-A) / P_app(A-B) . An ER > 2.0 is a strong indicator that your compound is actively effluxed and will likely have poor brain penetration in vivo, even if its passive permeability is high.[14]
-
Caption: A tiered workflow for assessing BBB permeability in vitro.
Q4: My N-benzylpyrrolidine derivative is a P-glycoprotein (P-gp) substrate. What are my options?
A: Identifying a compound as a P-gp substrate is a significant challenge but not necessarily the end of the line. P-gp is a primary efflux transporter at the BBB that actively pumps xenobiotics out of the brain.[18][19]
Your options are:
-
Structural Modification (Preferred): This is the most robust strategy. The goal is to make subtle structural changes that reduce the compound's recognition by P-gp without losing target affinity. This might involve altering hydrogen bonding patterns, reducing the number of aromatic rings, or changing the overall molecular shape. This approach must be incorporated into early drug discovery stages.[18]
-
Saturation of the Transporter: If the compound is a low-affinity P-gp substrate, it may be possible to overcome efflux by increasing the dose, thereby saturating the transporter. However, this often leads to higher systemic exposure and potential off-target toxicity.[19]
-
Inhibition of P-gp (High Risk): Co-administration of a P-gp inhibitor can increase the brain concentration of a substrate drug. However, this is a clinically risky strategy because P-gp also serves a protective function throughout the body (e.g., in the gut and kidneys). Inhibiting it can lead to unpredictable drug-drug interactions and toxicity.[14][18]
Q5: I've heard about the "prodrug approach." How can this be applied to N-benzylpyrrolidine compounds to enhance brain delivery?
A: The prodrug approach is a powerful strategy where a pharmacologically active compound is temporarily modified to improve its delivery properties.[20][21] The modification (the "promoieity") is designed to be cleaved in vivo, releasing the active parent drug. For brain delivery, there are two main goals:
-
Increasing Lipophilicity: This is the most common approach.[1] If your N-benzylpyrrolidine has a polar group (e.g., a hydroxyl or carboxyl), you can mask it with a lipophilic promoiety, such as an ester.[20] This new, more lipophilic prodrug can cross the BBB via passive diffusion. Once inside the brain, enzymes like esterases cleave the promoiety, releasing the active, more polar parent drug. This polarity increase can then "trap" the drug in the CNS, preventing it from diffusing back out.[1][11]
-
Targeting Influx Transporters: A more sophisticated strategy involves attaching a promoiety that is recognized by an endogenous nutrient transporter at the BBB, such as the Large Amino Acid Transporter (LAT1) or the Glucose Transporter (GLUT1).[22][23] The prodrug is then actively transported into the brain. The classic example is L-DOPA, a prodrug of dopamine that uses LAT1 to enter the brain for the treatment of Parkinson's disease.[1][22] This strategy could be applied by linking an amino acid-like promoiety to your N-benzylpyrrolidine scaffold.
Section 2: Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Rationale |
| Low apparent permeability (P_app) in PAMPA-BBB assay. | 1. High Polarity: TPSA is likely > 90 Ų and/or the compound has too many hydrogen bond donors/acceptors.[2][7]2. Low Lipophilicity: logP is likely < 1.0.[6]3. High Molecular Weight: MW may be > 500 Da.[4] | Solution: Re-engage medicinal chemistry efforts. Systematically mask polar groups, reduce HBD count, and add lipophilic substituents to increase logP into the optimal 1.5-2.5 range.[6][9] This will improve the compound's ability to passively diffuse across the lipid membrane. |
| High Efflux Ratio (ER > 2) in Caco-2 or MDCK-MDR1 assay. | 1. P-gp/BCRP Substrate: The compound is actively transported out of the cells by efflux pumps like P-glycoprotein or Breast Cancer Resistance Protein.[14][19] | Solution 1: Confirm with a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant reduction in the ER in the presence of the inhibitor confirms P-gp involvement.[24]Solution 2: The primary approach should be structural modification to reduce recognition by the transporter. Minor changes can sometimes disrupt the binding interaction with P-gp.[18] |
| Good in vitro permeability (High PAMPA, Low ER) but low in vivo brain uptake (low Kp or Kp,uu). | 1. High Plasma Protein Binding (PPB): Only the unbound fraction of a drug can cross the BBB. High PPB (>99%) severely limits the available concentration for brain entry.[4]2. Rapid Systemic Metabolism: The compound may be cleared from the bloodstream by the liver before it has a chance to reach and cross the BBB.3. Efflux by Other Transporters: The in vitro cell line may not express all relevant efflux transporters present at the in vivo BBB.[24] | Solution 1: Perform an in vitro plasma protein binding assay. If PPB is too high, medicinal chemistry may be needed to reduce it.Solution 2: Conduct a metabolic stability assay using liver microsomes or hepatocytes. If stability is low, modify the structure to block metabolic "soft spots."Solution 3: Use more advanced in vivo techniques like brain microdialysis to measure the unbound drug concentration directly in the brain interstitial fluid.[25] |
| Compound is too lipophilic (logP > 4) and shows poor permeability or erratic results. | 1. Poor Aqueous Solubility: The compound is not sufficiently dissolved in the assay buffer to create a concentration gradient.2. Membrane Trapping: The compound is so lipophilic that it enters the cell membrane but cannot partition out into the aqueous environment on the other side.[4]3. High Non-specific Binding: The compound adsorbs to plasticware, filters, and proteins, reducing the effective concentration available for permeation. | Solution: Reduce the compound's lipophilicity. The goal is not maximum lipophilicity, but optimal lipophilicity.[4] Remove or replace highly lipophilic groups to bring the logP back into the 1.5-2.5 range.[6] Using buffers containing a small amount of surfactant or serum albumin can sometimes mitigate non-specific binding issues in assays. |
Section 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol provides a validated method for assessing the passive permeability of N-benzylpyrrolidine compounds.
1. Materials:
-
PAMPA plate system (e.g., from Pion Inc.) with a 96-well donor plate and a 96-well filter acceptor plate.[12]
-
Porcine brain lipid extract in dodecane.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compounds and control compounds (e.g., caffeine for high permeability, atenolol for low permeability).
-
LC-MS/MS or UV-Vis plate reader for quantification.
2. Procedure:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the porcine brain lipid solution onto the filter of each well of the acceptor filter plate. Allow the lipid to impregnate the filter for 5 minutes.
-
Prepare Donor Plate: Prepare test and control compounds at a final concentration of ~100 µM in PBS from a 10 mM DMSO stock (final DMSO concentration should be ≤1%). Add 200 µL of the compound solutions to the donor plate wells. Reserve some of this solution as your reference standard (T0 concentration).
-
Assemble Sandwich: Gently place the lipid-coated acceptor filter plate onto the donor plate, ensuring the filter bottoms are in contact with the donor solutions.
-
Incubation: Cover the plate sandwich and incubate at room temperature for 4-5 hours with gentle shaking.
-
Sampling: After incubation, carefully separate the plates. Collect samples from the donor and acceptor wells for analysis.
3. Data Analysis:
-
Quantify the concentration of the compound in the donor (C_D(t)), acceptor (C_A(t)), and reference (C_D(0)) wells using LC-MS/MS or another suitable method.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = [-ln(1 - C_A(t) / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where C_equilibrium = (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A) V_D and V_A are the volumes of the donor and acceptor wells, respectively. Area is the surface area of the filter, and Time is the incubation time in seconds.
4. Quality Control:
-
High permeability control (e.g., caffeine) should have Pe > 4.0 x 10⁻⁶ cm/s.
-
Low permeability control (e.g., atenolol) should have Pe < 1.0 x 10⁻⁶ cm/s.
Protocol 2: MDCK-MDR1 Bidirectional Permeability Assay
This protocol is designed to determine if a compound is a substrate for the P-gp efflux transporter.
1. Materials:
-
MDCKII-MDR1 cells.
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
-
Test compounds, control compounds (e.g., digoxin as a P-gp substrate), and P-gp inhibitor (e.g., zosuquidar).
-
Lucifer yellow solution for monolayer integrity check.
-
LC-MS/MS for quantification.
2. Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a high density. Culture for 5-7 days until a confluent monolayer is formed.
-
Monolayer Integrity Test:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add transport buffer containing Lucifer yellow to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Incubate for 1 hour at 37°C.
-
Measure the amount of Lucifer yellow that has permeated to the B side. Permeability should be <1% to confirm a tight monolayer.
-
-
Permeability Assay (A-to-B):
-
Wash the validated monolayers with transport buffer.
-
Add the test compound solution (e.g., 1-10 µM) to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking. Take samples from the B side at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer. Take a final sample from the A side.
-
-
Permeability Assay (B-to-A):
-
On a separate set of monolayers, perform the same procedure but add the compound to the basolateral (B) side and sample from the apical (A) side.
-
-
(Optional) Inhibition Assay: Repeat the B-to-A experiment in the presence of a known P-gp inhibitor to confirm transporter-mediated efflux.
3. Data Analysis:
-
Quantify compound concentrations in all samples by LC-MS/MS.
-
Calculate the apparent permeability (P_app) for each direction: P_app (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = P_app(B-to-A) / P_app(A-to-B)
4. Quality Control:
-
The ER for a known P-gp substrate control (e.g., digoxin) should be > 5.0.
-
The ER for a known passive diffusion control (e.g., propranolol) should be ~1.0.
-
The ER for the P-gp substrate should be significantly reduced in the presence of an inhibitor.
Section 4: References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking barriers: Medicinal chemistry strategies and advanced in-silico approaches for overcoming the BBB and enhancing CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology | MDPI [mdpi.com]
- 8. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 13. In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Recent Strategies for Targeted Brain Drug Delivery [jstage.jst.go.jp]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Catalyst Poisoning in 3-Benzylpyrrolidine Hydrogenation Reactions
Welcome to the technical support center for the catalytic hydrogenation of 3-benzylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying, mitigating, and resolving issues related to catalyst poisoning. Our goal is to provide you with the expertise and actionable insights needed to ensure the efficiency, reproducibility, and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst poisoning in the context of this compound hydrogenation.
Q1: What are the most common catalysts used for this compound hydrogenation, and what are their typical vulnerabilities?
A1: The most frequently employed catalysts for the debenzylation of N-benzylamines, including this compound, are palladium-based catalysts, particularly palladium on carbon (Pd/C). While highly effective, Pd/C is susceptible to poisoning by a variety of functional groups and impurities. The primary vulnerabilities include compounds containing sulfur, nitrogen, and phosphorus, which can strongly adsorb to the catalyst's active sites and inhibit its function.[1][2][3]
Q2: What are the primary sources of catalyst poisons in a this compound hydrogenation reaction?
A2: Catalyst poisons can originate from several sources:
-
The Substrate: Impurities from the synthesis of this compound can be carried over. These may include residual reagents, byproducts, or sulfur-containing compounds from starting materials.
-
The Solvent: Solvents can contain impurities, such as sulfur compounds in thiophene-contaminated aromatic solvents or peroxides in ethers.
-
The Reaction Environment: Contaminants from the reactor, tubing, or hydrogen gas stream can be introduced.
-
The Product Itself: The product, a secondary amine, can sometimes act as a catalyst inhibitor, especially at high concentrations, by competing with the substrate for active sites.[4][5]
Q3: How do sulfur-containing compounds poison palladium catalysts?
A3: Sulfur compounds are notorious for poisoning palladium catalysts.[1][6] They act by strongly and often irreversibly adsorbing to the palladium surface through the sulfur atom's lone pair of electrons. This strong interaction blocks the active sites, preventing the adsorption and activation of the this compound and hydrogen molecules, thereby halting the catalytic cycle.[7]
Q4: Can the amine product of the hydrogenation reaction poison the catalyst?
A4: Yes, this is a known phenomenon. The nitrogen atom in the pyrrolidine product has a lone pair of electrons that can coordinate to the palladium surface. This coordination is typically weaker and more reversible than that of sulfur compounds. However, at high product concentrations, this competitive binding can significantly slow down the reaction rate by reducing the number of available active sites for the substrate.[4][5][8]
Q5: What are some preventative measures to avoid catalyst poisoning?
A5: Proactive measures are the most effective way to combat catalyst poisoning:
-
Substrate Purification: Ensure the this compound substrate is of high purity. Techniques like distillation, recrystallization, or passing a solution of the substrate through a bed of activated carbon or alumina can remove many common poisons.[6]
-
Solvent Purity: Use high-purity, degassed solvents.
-
Inert Reaction Setup: Ensure the reaction vessel and all components are thoroughly cleaned and dried to remove any potential contaminants.
-
Catalyst Handling: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the active sites.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound hydrogenation.
Problem 1: Low or No Conversion
Symptoms: After the expected reaction time, analysis (e.g., by GC, LC, or TLC) shows little to no consumption of the starting material.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Step | Corrective Action |
| Severe Catalyst Poisoning | Analyze the starting material for common poisons like sulfur compounds. | Purify the substrate. Consider using a guard bed of a less expensive catalyst upstream of the main catalyst bed in flow chemistry setups.[9] |
| Inactive Catalyst | Run a control reaction with a known "clean" substrate (e.g., cyclohexene) to test the catalyst's activity. | Use a fresh batch of catalyst. Ensure proper storage and handling procedures are followed. |
| Insufficient Hydrogen | Check the hydrogen supply, pressure, and delivery to the reactor. Ensure there are no leaks. | Refill the hydrogen source, increase the pressure (within safe limits for the equipment), and check for leaks. |
| Poor Mass Transfer | Observe the stirring or shaking of the reaction mixture. Inadequate agitation can limit the contact between the gas, liquid, and solid catalyst phases. | Increase the stirring/shaking speed to ensure the catalyst is well-suspended and the gas is well-dispersed. |
Problem 2: Reaction Stalls Before Completion
Symptoms: The reaction proceeds initially but stops before all the starting material is consumed. Hydrogen uptake ceases.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Step | Corrective Action |
| Gradual Catalyst Poisoning | This is often due to low levels of a strong poison or a weaker, reversible poison. | Add a fresh portion of the catalyst to the reaction mixture. If the reaction restarts, it confirms catalyst deactivation. For future runs, improve substrate purification. |
| Product Inhibition | Plot the reaction rate over time. A significant decrease in rate as the product concentration increases suggests product inhibition. | Consider running the reaction at a more dilute concentration or using a continuous flow setup where the product is constantly removed from the catalyst. |
| Change in Reaction Conditions | Verify that the temperature and pressure have remained constant throughout the reaction. | Ensure the temperature and pressure control systems are functioning correctly. |
Problem 3: Inconsistent Reaction Rates Between Batches
Symptoms: Seemingly identical reaction setups result in significantly different reaction times.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Step | Corrective Action |
| Variable Substrate Quality | Analyze different batches of the this compound for impurities. | Implement a standard purification protocol for all batches of the substrate before use. |
| Inconsistent Catalyst Loading/Activity | Review the procedures for weighing and adding the catalyst. Small variations can have a large impact. | Use a consistent method for catalyst slurry preparation and transfer to minimize batch-to-batch variability. If possible, measure the catalyst activity of new batches. |
| Trace Contaminants | Review all cleaning procedures for the reaction equipment. | Implement a rigorous, validated cleaning protocol for the reactor and associated equipment between runs. |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound hydrogenation.
Caption: Troubleshooting workflow for this compound hydrogenation.
Experimental Protocols
Protocol 1: Purification of this compound via Activated Carbon Treatment
This protocol is designed to remove non-volatile, color-forming, and certain catalyst-poisoning impurities.
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol or ethyl acetate) at a concentration of approximately 10-20% (w/v).
-
Carbon Addition: Add activated carbon (approximately 1-5% by weight of the substrate) to the solution.
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified this compound.
-
Purity Check: Analyze the purity of the product by an appropriate method (e.g., GC-MS or NMR) to confirm the removal of impurities.
References
- 1. Role of Sulfur in Catalytic Hydrogenation Reactions (1990) | Jacques Barbier | 143 Citations [scispace.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
Technical Support Center: Method Development for Quantifying 3-Benzylpyrrolidine in Biological Matrices
Welcome to the technical support center for the bioanalytical quantification of 3-Benzylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development, validation, and troubleshooting. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can build robust and reliable assays.
Section 1: Pre-Method Development & Core Concepts (FAQs)
This section addresses the foundational questions and physicochemical properties that inform all subsequent methodological decisions.
Q1: What are the key physicochemical properties of this compound?
Understanding the analyte's properties is the first step in developing a robust method. This compound is a small molecule characterized by a pyrrolidine ring and a benzyl group. Its key properties are summarized below.
| Property | Value / Information | Implication for Method Development |
| Molecular Formula | C₁₁H₁₅N | --- |
| Molecular Weight | 161.25 g/mol [1] | Influences mass spectrometry settings (m/z). |
| Structure | Pyrrolidine ring with a benzyl group at position 3. Contains a secondary amine. | The secondary amine is a basic functional group. |
| CAS Number | 170304-83-3[1][2] | For unambiguous identification. |
| Estimated pKa | ~9.0 - 10.0 | As a secondary amine, it is a basic compound. This is critical for selecting pH in LLE and SPE sample preparation techniques.[3] |
| Estimated LogP | ~2.0 - 2.5 | Indicates moderate hydrophobicity, making it suitable for reversed-phase chromatography and extraction into common organic solvents. |
| Appearance | Clear colorless to light yellow liquid[1] | --- |
Q2: Which analytical technique is best for quantifying this compound?
For quantifying low concentrations of small molecules like this compound in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4]
-
Expertise & Causality: LC-MS/MS provides unparalleled sensitivity and selectivity.[5] The liquid chromatography (LC) component separates the analyte from endogenous matrix components, which is crucial for reducing ion suppression.[6][7] The tandem mass spectrometry (MS/MS) component provides two stages of mass filtering (precursor ion and product ion), offering exceptional specificity that allows for confident identification and quantification even at very low levels.
Q3: Why is an Internal Standard (IS) crucial, and how do I choose one?
An internal standard is essential for accurate and precise quantification; it is added at a known, constant concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[8][9]
-
Trustworthiness: The IS normalizes the analyte's signal, compensating for variations in extraction recovery, injection volume, and matrix-induced ion suppression or enhancement.[9][10]
-
Best Practice (Gold Standard): The ideal choice is a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as this compound-d5 or ¹³C₆-3-Benzylpyrrolidine. A SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during extraction and co-elutes chromatographically.[8][10][11] This provides the most effective compensation for matrix effects.[10][12]
-
Alternative: If a SIL-IS is unavailable, a structural analog can be used. This compound should be chemically similar to this compound (e.g., 3-phenylpyrrolidine or a related benzyl-amine) but not present in the biological sample.[9] It is a compromise, as it may not perfectly mimic the analyte's behavior, especially concerning matrix effects.[10]
Section 2: Method Development & Experimental Protocols
This section provides detailed workflows and decision-making logic for sample preparation and LC-MS/MS analysis.
Q4: How do I choose the right sample preparation technique?
The goal of sample preparation is to remove interfering matrix components (like proteins and phospholipids) while efficiently recovering the analyte.[7] The choice depends on the required sensitivity, throughput, and the complexity of the matrix.
Detailed Protocol 1: Protein Precipitation (PPT)
This is the simplest and fastest method, ideal for high-throughput screening.[13]
-
Aliquot Sample: Pipette 100 µL of biological matrix (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the IS working solution (e.g., this compound-d5 in 50% methanol) to each sample, except for the matrix blank.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (ACN). A 3:1 ratio of ACN to plasma is effective for precipitating most proteins.[13][14]
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation.[15]
-
Centrifuge: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for injection into the LC-MS/MS system.
Detailed Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Aliquot Sample: Pipette 200 µL of plasma into a clean tube.
-
Add Internal Standard: Add the IS working solution.
-
Adjust pH: Add 50 µL of 0.1 M sodium hydroxide or ammonium hydroxide to the plasma.
-
Causality: Adjusting the pH to be ~2 units above the analyte's pKa ensures that the basic this compound is in its neutral, uncharged form, which maximizes its partitioning into the organic solvent.[6]
-
-
Add Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Extract: Vortex or mechanically shake for 10 minutes.
-
Centrifuge: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Isolate Organic Layer: Transfer the upper organic layer to a new tube.
-
Evaporate & Reconstitute: Evaporate the solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for injection.
Detailed Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[16] For a basic compound like this compound, a mixed-mode strong cation exchange (MCX) sorbent is highly effective.[17]
-
Pre-treat Sample: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water.
-
Causality: Acidification ensures the secondary amine of this compound is protonated (positively charged), allowing it to bind strongly to the cation exchange sorbent.[18]
-
-
Condition Sorbent: Pass 1 mL of methanol through the MCX SPE cartridge.
-
Equilibrate Sorbent: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.[18]
-
Load Sample: Load the pre-treated sample onto the cartridge.
-
Wash 1 (Interference Elution): Pass 1 mL of 0.1 M hydrochloric acid to wash away neutral and acidic interferences.
-
Wash 2 (Interference Elution): Pass 1 mL of methanol to wash away hydrophobic interferences like phospholipids.
-
Elute Analyte: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Causality: The basic elution solvent neutralizes the charge on the analyte, disrupting its ionic bond with the sorbent and allowing it to be eluted.[19]
-
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for injection.
Q5: What is a good starting point for LC-MS/MS parameters?
The following parameters serve as a robust starting point for method development. Optimization will be required for your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, <3 µm | Standard for retaining moderately hydrophobic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid provides protons to ensure the analyte remains ionized (charged) in the ESI source, promoting a strong [M+H]⁺ signal.[7][20] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient | 5% to 95% B over 3 minutes | A generic gradient to start; should be optimized to ensure separation from matrix components. |
| Injection Volume | 5 µL | A smaller injection volume can reduce matrix effects.[5][21] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar to moderately polar compounds. Positive mode is used for basic compounds that readily accept a proton.[22] |
| MRM Transitions | This compound: Q1: 162.1 -> Q3: 91.1 (loss of pyrrolidine) IS (d5-benzyl): Q1: 167.1 -> Q3: 96.1 | Precursor (Q1) is the protonated molecule [M+H]⁺. Product (Q3) is a stable, characteristic fragment. These are predicted and must be optimized via infusion. |
| Source Temp | 500 °C | Optimized for efficient desolvation. |
| IonSpray Voltage | +5500 V | Optimized for stable spray and maximum signal.[22] |
Overall Bioanalytical Workflow
Section 3: Troubleshooting Guide
Even with a robust method, issues can arise. This guide provides a systematic approach to resolving common problems.[23][24]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Incorrect MS/MS transitions or tuning. 2. Poor extraction recovery. 3. Severe ion suppression (matrix effect). 4. Analyte instability in matrix or extract. | 1. Infuse the analyte and IS to confirm and optimize MRM transitions and collision energy. 2. Evaluate recovery using pre- and post-extraction spikes. If low, optimize the sample preparation method. 3. Improve sample cleanup (e.g., switch from PPT to SPE). Dilute the sample. Adjust chromatography to separate the analyte from the suppression zone. 4. Perform stability tests (freeze-thaw, bench-top, autosampler).[25] |
| Poor Peak Shape (Tailing/Fronting) | 1. Column degradation or contamination. 2. Secondary interactions between the basic analyte and acidic silanols on the column. 3. Incompatible injection solvent (too strong). | 1. Flush the column with a strong solvent wash sequence. If unresolved, replace the column. 2. Ensure mobile phase pH is low (~3) to keep the analyte protonated. Use a column with end-capping or a modern hybrid particle. 3. Reconstitute the final extract in a solvent that is weaker than or equal to the initial mobile phase composition. |
| Shifting Retention Time (RT) | 1. Column aging or contamination. 2. Inconsistent mobile phase preparation. 3. Air bubbles in the pump or leak in the LC system. 4. Insufficient column equilibration time. | 1. Flush or replace the column. Use a guard column. 2. Prepare fresh mobile phase daily. Ensure accurate measurement of additives like formic acid. 3. Purge the LC pumps. Check fittings for leaks. 4. Ensure the column is equilibrated for at least 5-10 column volumes with the initial mobile phase conditions before each injection. |
| High Background Noise / Contamination | 1. Contaminated mobile phase, solvents, or reagents. 2. Carryover from a previous high-concentration sample. 3. Contaminated LC system or MS source. | 1. Use high-purity, LC-MS grade solvents and reagents.[26] 2. Optimize the autosampler wash protocol with a strong organic solvent. Inject blank samples after high concentration standards. 3. Clean the ion source. Flush the entire LC system.[26] |
| Poor Reproducibility (%CV > 15%) | 1. Inconsistent sample preparation (pipetting, evaporation). 2. Variable matrix effects across different samples/lots. 3. Unstable IS signal. 4. Autosampler injection variability. | 1. Use calibrated pipettes. Ensure complete and consistent evaporation and reconstitution steps. Automation can help. 2. A SIL-IS is the best way to correct for this.[12] Otherwise, improve sample cleanup. 3. Check IS stability and ensure it was added consistently. Review IS peak areas across the batch for outliers.[9] 4. Check the autosampler for leaks or blockages. Ensure the injection needle depth is correct. |
Troubleshooting Flowchart: Low Signal Intensity
Section 4: Method Validation & Regulatory Standards
A bioanalytical method must be validated to demonstrate it is reliable and suitable for its intended purpose.[27]
Q6: What are the key parameters for validating this bioanalytical method?
Validation should be performed according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance for Industry or ICH M10 .[4][27][28] Key parameters include:
-
Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy & Precision: Accuracy is the closeness of measured values to the true value. Precision is the degree of scatter between a series of measurements. Typically evaluated at multiple QC levels over several days.
-
Calibration Curve (Linearity & Range): Demonstrates the relationship between instrument response and known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.
-
Stability: Stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).[25]
Q7: How do I quantitatively assess and mitigate matrix effects?
Matrix effects can cause poor accuracy and precision if not properly addressed.[5][29]
-
Assessment Protocol (Post-Extraction Spike Method): This is the standard quantitative approach.[6][29]
-
Set A: Prepare the analyte in a clean reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B: Extract blank biological matrix (at least 6 different lots) and then spike the final, clean extract with the analyte to the same concentration as Set A.
-
Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF: The same calculation is performed for the analyte/IS peak area ratio. A ratio close to 1 indicates the IS is effectively compensating for the matrix effect.[29]
-
-
Mitigation Strategies:
-
Use a SIL-IS: This is the most effective strategy.[12]
-
Improve Sample Preparation: Switching from PPT to a more rigorous method like SPE can remove the phospholipids and other components that often cause matrix effects.[5][21]
-
Optimize Chromatography: Adjust the LC gradient to separate the analyte from the regions where matrix components elute (often very early or late in the run).
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but may compromise sensitivity.[21]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. 170304-83-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. research.unipd.it [research.unipd.it]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. zefsci.com [zefsci.com]
- 27. fda.gov [fda.gov]
- 28. labs.iqvia.com [labs.iqvia.com]
- 29. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of 3-Benzylpyrrolidine Salts
Welcome to the technical support center for the crystallization of 3-benzylpyrrolidine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the crystallization of this versatile compound and its derivatives.
Introduction to this compound and Its Salts
This compound is a key building block in the synthesis of various pharmaceutical compounds, characterized by a pyrrolidine ring attached to a benzyl group.[1] Due to its basic nitrogen atom, it readily forms salts with various acids (e.g., HCl, tartaric acid), which are often crystalline solids. The ability to form stable, pure crystals is crucial for drug development, as it impacts purity, stability, and bioavailability.[2][3] This guide will address common issues and provide optimized protocols to achieve high-quality crystalline material.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format.
Q1: My this compound salt is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" is a common phenomenon in the crystallization of amine salts where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[2][4][5] This typically occurs when the supersaturation of the solution is too high, or when the melting point of the compound is lower than the temperature of the solution.[3][6]
Causality & Field-Proven Insights:
-
High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can cause the concentration of the solute to exceed the solubility limit so quickly that the molecules don't have time to arrange into an ordered crystal lattice.
-
Impurities: The presence of impurities can lower the melting point of the mixture, making it more prone to oiling out.[3]
-
Solvent Choice: A solvent that is too "good" (i.e., in which the compound is highly soluble) can exacerbate oiling out, as can a solvent system that is not optimized for the specific salt.
Troubleshooting Strategies:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Slow cooling provides more time for nucleation and crystal growth.[2]
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved compound to slightly reduce the concentration. This can prevent the solution from becoming too supersaturated upon cooling.
-
Use a Seed Crystal: Introduce a tiny crystal of the desired solid into the cooled, supersaturated solution to induce crystallization. This provides a template for further crystal growth.
-
Solvent System Modification: If using a single solvent, try a mixed solvent system. If already using a mixed system, adjust the ratio of the "good" solvent to the "poor" solvent (anti-solvent).
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystallization.
Q2: I am not getting any crystals to form, even after cooling the solution for an extended period. What should I try next?
A2: The failure of crystals to form is typically due to either the solution not being sufficiently supersaturated or the presence of kinetic barriers to nucleation.
Causality & Field-Proven Insights:
-
Insufficient Supersaturation: Too much solvent may have been used, preventing the concentration from reaching the point of nucleation upon cooling.
-
High Solubility: The this compound salt may be too soluble in the chosen solvent, even at low temperatures.
-
Inhibition of Nucleation: Certain impurities can inhibit the formation of crystal nuclei.
Troubleshooting Strategies:
-
Induce Nucleation:
-
Scratching: As mentioned above, scratching the inner surface of the flask can provide energy for nucleation.
-
Seeding: Add a seed crystal of the compound.
-
-
Increase Supersaturation:
-
Evaporation: Partially evaporate the solvent to increase the concentration of the salt.
-
Anti-solvent Addition: Slowly add a solvent in which the salt is insoluble (an anti-solvent) to the solution until it becomes slightly turbid.
-
-
Drastic Cooling: If slow cooling fails, sometimes a rapid "shock" cooling in a dry ice/acetone bath can induce the formation of a solid, which can then be used as seed material for a subsequent, more controlled crystallization.
Q3: My crystallization yield is very low. How can I improve it?
A3: A low yield indicates that a significant amount of your this compound salt remains dissolved in the mother liquor after crystallization.
Causality & Field-Proven Insights:
-
Excess Solvent: Using too much solvent is a common cause of low yield.
-
Premature Filtration: Filtering the crystals before the crystallization is complete.
-
Sub-optimal Temperature: The final cooling temperature may not be low enough to maximize precipitation.
Troubleshooting Strategies:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude salt.
-
Maximize Cooling Time and Lower Temperature: Allow the solution to cool to room temperature slowly and then chill it in an ice bath for at least 30 minutes before filtration.
-
Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Solvent Selection: Choose a solvent system where the salt has a steep solubility curve—highly soluble when hot and poorly soluble when cold.
Data Presentation: Solvent Selection Guide
The choice of solvent is critical for successful crystallization. The following table provides illustrative solubility data for a model amine hydrochloride salt in common solvents to guide your solvent screening process. Note: This data is for illustrative purposes and should be experimentally verified for your specific this compound salt.
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) | Comments |
| Isopropanol | 3.9 | ~15 | ~150 | Good choice for cooling crystallization due to the significant change in solubility with temperature. |
| Ethanol | 4.3 | ~25 | ~200 | Similar to isopropanol, a good candidate for cooling crystallization. |
| Ethyl Acetate | 4.4 | ~2 | ~20 | Can be used as a primary solvent for compounds with lower polarity or as an anti-solvent. |
| Toluene | 2.4 | <1 | ~5 | Typically used as an anti-solvent when mixed with a more polar solvent like isopropanol or ethanol. |
| Water | 10.2 | >200 | >500 | Amine salts are often highly soluble in water; it is generally used as a solvent in anti-solvent crystallization.[7] |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound Hydrochloride from Isopropanol
This method is effective when the salt's solubility is significantly higher in the hot solvent than in the cold solvent.
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound hydrochloride to isopropanol (e.g., 1 g of salt in 7-10 mL of isopropanol).
-
Heating: Heat the mixture with stirring on a hot plate until it reaches a gentle boil and all the solid has dissolved. If some solid remains, add a minimal amount of additional hot isopropanol dropwise until a clear solution is obtained.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization of this compound Salt
This protocol is useful when the salt is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent").
-
Dissolution: Dissolve the crude this compound salt in a minimum amount of a suitable solvent (e.g., ethanol or isopropanol) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add an anti-solvent (e.g., ethyl acetate or toluene) dropwise until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.
-
Crystal Growth: Stop the addition of the anti-solvent and continue to stir the mixture at room temperature for 1-2 hours to allow the crystals to grow.
-
Maximizing Yield: Cool the flask in an ice-water bath for at least 30 minutes.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the cold anti-solvent for the washing step.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described crystallization protocols.
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Anti-Solvent Crystallization.
References
- 1. unifr.ch [unifr.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. N-Benzyl-N-ethylpiperidin-4-amine hydrochloride (1638221-44-9) for sale [vulcanchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 3-Benzylpyrrolidine: A Guide for Researchers
The 3-benzylpyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure, combined with the lipophilic benzyl substituent, makes it a valuable building block for interrogating biological systems and developing novel therapeutics. The efficient construction of this key intermediate is therefore of significant interest to researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of distinct synthetic strategies for accessing this compound. We move beyond simple procedural lists to explore the underlying chemical principles, strategic advantages, and practical limitations of each route. The discussion is grounded in experimental data from peer-reviewed literature, offering a robust framework for selecting the optimal synthesis based on laboratory capabilities, scale, and project goals.
Route 1: From Maleimide via Michael Addition and Subsequent Reduction
This two-stage approach is arguably one of the most direct and versatile methods for synthesizing 3-substituted pyrrolidines. The strategy hinges on two robust and well-understood transformations: the conjugate addition of a benzyl nucleophile to a maleimide and the subsequent complete reduction of the resulting succinimide ring.
Strategic Overview: The core logic is to first construct the C3-benzyl bond on a pre-formed five-membered ring precursor. The Michael addition, or 1,4-conjugate addition, is ideal for this purpose, as it selectively forms a bond at the β-carbon of an α,β-unsaturated system, avoiding direct attack at the carbonyl groups.[1] The choice of a nitrogen-protecting group on the maleimide is a key experimental decision, influencing both the addition step and the final deprotection. A tert-butyloxycarbonyl (Boc) group is often preferred due to its stability and straightforward removal under acidic conditions.
The critical choice of nucleophile for the benzyl group transfer is a Gilman reagent (lithium dibenzylcuprate, (Bn)₂CuLi). Unlike more reactive Grignard or organolithium reagents which tend to favor 1,2-addition to one of the carbonyls, organocuprates are soft nucleophiles that selectively perform 1,4-addition.[2][3] Following the successful formation of the N-protected 3-benzylsuccinimide, a powerful reducing agent is required to convert both amide carbonyls and the remaining ketone to methylene groups. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this exhaustive reduction.[4][5]
Workflow: Michael Addition Route
Caption: Workflow for the synthesis of this compound via Michael addition.
Route 2: Catalytic Hydrogenation of a 3-Benzylpyrrole Precursor
This route builds the aromatic precursor to the pyrrolidine ring first, followed by its complete saturation via catalytic hydrogenation. The primary advantage is the potential to generate the final product directly, without the need for nitrogen protecting groups. However, this efficiency is balanced by the often-harsh conditions required for pyrrole hydrogenation.
Strategic Overview: The cornerstone of this approach is the Paal-Knorr synthesis, a classic and reliable method for constructing pyrroles from 1,4-dicarbonyl compounds and ammonia or a primary amine.[6][7] To generate 3-benzyl-1H-pyrrole, a suitable precursor such as 1-phenylpentane-2,5-dione is required. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to furnish the aromatic pyrrole ring.[7]
The subsequent hydrogenation of the pyrrole ring is the most challenging step of this sequence. The aromaticity of pyrrole makes it significantly less reactive towards hydrogenation than simple alkenes. Consequently, forcing conditions, including high pressures of hydrogen gas and highly active catalysts, are typically necessary. While palladium catalysts can be used, rhodium (Rh) and ruthenium (Ru) catalysts often provide superior activity and yields for the saturation of the pyrrole nucleus. The choice of catalyst and support can be critical for achieving high conversion and minimizing side reactions.
Workflow: Pyrrole Hydrogenation Route
Caption: Workflow for the synthesis of this compound via Paal-Knorr synthesis and hydrogenation.
Route 3: Reductive Amination of a γ-Keto Ester
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[8][9] This strategy leverages an intramolecular version of the reaction, where a linear precursor containing a ketone and an ester is cyclized in the presence of an amine source to form the pyrrolidine ring.
Strategic Overview: The synthesis begins with a γ-keto ester, specifically ethyl 4-oxo-5-phenylpentanoate. This molecule contains all the necessary carbon atoms for the final product. The reaction is initiated by condensation of the ketone with an ammonia source, typically ammonium formate or ammonia under reducing conditions, to form an intermediate enamine or imine. This intermediate then undergoes a spontaneous intramolecular cyclization, with the enamine nitrogen attacking the ester carbonyl. The resulting five-membered lactam (a cyclic amide) is then reduced to the final pyrrolidine.
The key to this one-pot transformation is the choice of reducing agent. A reagent capable of reducing both the intermediate imine and the resulting amide is required. Catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) is often employed, as it can facilitate the entire cascade from the starting ketone to the final saturated heterocycle. This approach is highly atom-economical, as the main byproduct is water.
Workflow: Reductive Amination Route
Caption: Cascade reaction for this compound synthesis via reductive amination.
Comparative Data Summary
The selection of a synthetic route is a multi-factorial decision. The following table summarizes key performance indicators for the discussed methodologies to aid in this process.
| Metric | Route 1: Michael Addition | Route 2: Pyrrole Hydrogenation | Route 3: Reductive Amination |
| Starting Materials | N-Boc-maleimide, Benzyl bromide, Copper(I) Iodide | 1-Phenylpentane-2,5-dione, Ammonia source | Ethyl 4-oxo-5-phenylpentanoate |
| Key Reagents | n-BuLi, LiAlH₄, TFA | Rh/C or Ru/C catalyst, High-pressure H₂ | Pd/C or Raney Ni, H₂ |
| Number of Steps | 3-4 (including Gilman prep & deprotection) | 2 (Paal-Knorr, Hydrogenation) | 1-2 (One-pot cascade is possible) |
| Typical Overall Yield | Moderate (50-70%) | Moderate to Good (60-80%) | Good (70-85%) |
| Scalability | Moderate (Gilman reagents can be challenging on scale) | Challenging (Requires high-pressure hydrogenation equipment) | Good (Amenable to flow chemistry and large batch processing) |
| Key Advantages | High versatility for various C3-substituents. | Atom-economical, no protecting groups required. | Potentially a one-pot reaction, high atom economy. |
| Key Disadvantages | Use of pyrophoric (n-BuLi) and highly reactive (LiAlH₄) reagents. | Harsh hydrogenation conditions, specialized equipment needed. | Precursor synthesis may add steps, catalyst optimization needed. |
Experimental Protocols
Protocol for Route 1: N-Boc-3-benzylsuccinimide Reduction
This protocol details the reduction step. The preceding Michael addition requires the separate preparation of lithium dibenzylcuprate and its reaction with N-Boc-maleimide.
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 g, 52.7 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Addition: Dissolve N-Boc-3-benzylsuccinimide (5.0 g, 16.4 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially, add 2 mL of water, 2 mL of 15% aqueous NaOH, and finally 6 mL of water. Caution: This quenching process is highly exothermic and generates hydrogen gas.
-
Work-up: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield crude N-Boc-3-benzylpyrrolidine.
-
Deprotection: Dissolve the crude product in dichloromethane (DCM, 50 mL) and add trifluoroacetic acid (TFA, 10 mL). Stir at room temperature for 2 hours.
-
Purification: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate. The final product, this compound, can be further purified by distillation or column chromatography.
Protocol for Route 2: Paal-Knorr Synthesis of 3-Benzyl-1H-pyrrole
This protocol details the pyrrole formation. The subsequent hydrogenation requires specialized high-pressure equipment.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-phenylpentane-2,5-dione (3.52 g, 20 mmol), ammonium acetate (3.08 g, 40 mmol), and 40 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours. The solution will typically darken. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude oil by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 3-benzyl-1H-pyrrole.
Conclusion
The synthesis of this compound can be accomplished through several effective strategies, each with a distinct profile of advantages and challenges.
-
The Michael addition route offers significant flexibility for creating analogues but requires handling highly reactive organometallic and hydride reagents.
-
The pyrrole hydrogenation route is elegant and atom-economical but is constrained by the need for specialized high-pressure reactors.
-
The reductive amination cascade presents a compelling option for scalability and operational simplicity, provided the γ-keto ester starting material is readily accessible.
The choice of synthesis will ultimately be guided by the specific constraints and objectives of the research program. For discovery-phase projects requiring rapid access to diverse C3-substituted analogues, the Michael addition pathway is superior. For process development and large-scale synthesis, the reductive amination route offers a more practical and scalable alternative.
References
- 1. BJOC - Synthesis of nonracemic hydroxyglutamic acids [beilstein-journals.org]
- 2. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 4-oxo-5-phenylpentanoate | C13H16O3 | CID 568213 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of N-Benzylpyrrolidine Derivatives
The N-benzylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for the synthesis of a wide array of derivatives that have shown promise in treating a range of conditions, particularly neurodegenerative diseases and inflammation.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-benzylpyrrolidine derivatives, focusing on their application as multi-target agents for Alzheimer's disease and as selective inhibitors of monoamine oxidase (MAO).
Multi-Target Directed Ligands for Alzheimer's Disease
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficits, amyloid-beta (Aβ) aggregation, and oxidative stress.[3][5] N-benzylpyrrolidine derivatives have been explored as multi-target-directed ligands (MTDLs) that can simultaneously address several of these factors. A key strategy involves designing molecules that can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, as well as modulate Aβ aggregation.[3][4]
The fundamental structure consists of an N-benzyl group attached to a pyrrolidine ring, which is often further functionalized. The SAR exploration focuses on modifications to both the benzyl and pyrrolidine moieties.
-
N-Benzyl Group Modifications: The aromatic ring of the benzyl group is a primary site for substitution. The nature and position of substituents significantly impact inhibitory potency against cholinesterases.
-
Pyrrolidine Ring Modifications: The pyrrolidine ring can be modified, though it is often a core, conserved element. Its primary role is to correctly orient the N-benzyl group and other functionalities for optimal interaction with the target enzymes.
A study by Manzoor et al. synthesized a series of N-benzylpyrrolidine hybrids to evaluate their potential as multi-target agents for AD.[3] The key findings from their SAR studies are summarized below.
| Compound | Benzyl Ring Substituent | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| Donepezil (Reference) | - | 0.012 | 3.12 |
| 4k | 3-NO₂ | 1.85 | 3.24 |
| 4o | 4-NO₂ | 2.15 | 4.18 |
Data synthesized from Manzoor et al. (2020)[3]
Key Insights:
-
Electron-Withdrawing Groups: The presence of a nitro (-NO₂) group, a strong electron-withdrawing group, on the benzyl ring was found to be crucial for potent cholinesterase inhibition.
-
Positional Isomerism: The position of the nitro group influences selectivity. Compound 4k , with the substituent at the meta-position (3-NO₂), showed slightly better AChE inhibition than 4o , with the substituent at the para-position (4-NO₂).[3]
-
Balanced Inhibition: Both compounds 4k and 4o demonstrated a balanced inhibition profile against both AChE and BChE, which is considered a desirable trait for AD therapeutics.[3]
In addition to cholinesterase inhibition, these compounds were also found to be effective in preventing Aβ aggregation and showed neuroprotective effects.[3] Molecular docking studies suggested that these derivatives bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[3]
Selective Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine and serotonin.[6][7] Inhibitors of MAO, particularly selective MAO-B inhibitors, are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.[7][8] N-benzylpyrrolidine derivatives have emerged as a promising scaffold for the development of potent and selective MAO-B inhibitors.
For MAO inhibition, the N-benzylpiperidine (a closely related scaffold) and its derivatives have been extensively studied. The general structure involves the N-benzyl group, a piperidine or pyrrolidine core, and often a third moiety to modulate selectivity and potency.
-
Substitution on the Benzyl Ring: The electronic properties and position of substituents on the benzyl ring are critical determinants of both potency and selectivity for MAO-A versus MAO-B.
-
Heterocyclic Core: The nature of the heterocyclic ring (pyrrolidine vs. piperidine) and its substituents influences the overall conformation and binding affinity.
A study on pyridazinobenzylpiperidine derivatives provides valuable insights into the SAR for MAO-B inhibition.[7][8]
| Compound | Benzyl Ring Substituent | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
| S5 | 3-Cl | 0.203 | 3.857 | 19.04 |
| S16 | 2-CN | 0.979 | >100 | >102 |
| Derivative with 3-OCH₃ | 3-OCH₃ | - | - | - |
| Derivative with 3-F | 3-F | - | - | - |
Data synthesized from a study on pyridazinobenzylpiperidine derivatives.[7][8]
Key Insights:
-
Halogen Substitution: A chloro group at the 3-position of the benzyl ring (compound S5 ) resulted in the most potent MAO-B inhibition in the series.[7][8] The order of potency for substituents at the 3-position was found to be -Cl > -OCH₃ > -F > -CN > -CH₃ > -Br.[8]
-
Positional Importance: Substituents at the 2- and 4-positions of the benzyl ring generally led to lower MAO-B inhibition, with the exception of a cyano group at the 2-position (S16 ).[7][8]
-
High Selectivity: Many derivatives displayed high selectivity for MAO-B over MAO-A. Compound S5 had a selectivity index of 19.04, indicating it is significantly more potent against MAO-B.[7][8]
-
Reversible Inhibition: Kinetic studies revealed that the most potent compounds, like S5 , act as competitive and reversible inhibitors of MAO-B.[7][8] This is a desirable characteristic as it can lead to a better safety profile compared to irreversible inhibitors.
Experimental Protocols
General Synthesis of N-Benzylpyrrolidine Derivatives
A common method for synthesizing N-benzylpyrrolidine derivatives involves the condensation of an appropriate N-substituted pyrrolidine with a substituted benzaldehyde or benzyl halide. For the anti-inflammatory derivatives mentioned, a key step is the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with a substituted aniline.[1][9]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide and the desired substituted aniline in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Reflux the mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture and pour it into crushed ice.
-
Purification: Filter the resulting solid, wash it with water, and purify it by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, NMR, and mass spectrometry.[1][9]
Caption: General workflow for the synthesis of N-benzylpyrrolidine derivatives.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of the synthesized compounds against AChE is typically evaluated using a modified Ellman's method.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare solutions of the test compound, AChE enzyme, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations. Then, add the AChE enzyme solution and incubate the mixture at 37°C for 15 minutes.
-
Initiate Reaction: Add the ATCI substrate solution to start the enzymatic reaction.
-
Measure Absorbance: Immediately measure the absorbance of the solution at 412 nm using a microplate reader. Continue to record the absorbance at regular intervals for a set period.
-
Calculate Inhibition: The rate of reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Caption: Workflow for the in vitro AChE inhibition assay.
Conclusion and Future Perspectives
The N-benzylpyrrolidine scaffold is a highly adaptable framework for designing potent and selective modulators of key biological targets relevant to neurodegenerative diseases. SAR studies have demonstrated that precise modifications to the benzyl ring are critical for tuning the activity and selectivity of these compounds. For multi-target AD drugs, electron-withdrawing groups on the benzyl ring enhance cholinesterase inhibition.[3] For MAO-B inhibitors, the position and nature of halogen substituents are key to achieving high potency and selectivity.[7][8]
Future research in this area should focus on optimizing the pharmacokinetic properties of these derivatives, particularly their ability to cross the blood-brain barrier.[7] The development of compounds with dual or multiple functionalities, such as combining MAO-B inhibition with antioxidant or anti-inflammatory properties, holds significant promise for creating more effective therapies for complex multifactorial diseases like Alzheimer's and Parkinson's.
References
- 1. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 3-Benzylpyrrolidine Analogs in Preclinical Alzheimer's Disease Models
This guide provides an in-depth comparison of 3-Benzylpyrrolidine analogs as potential therapeutic agents for Alzheimer's disease (AD). We will dissect the design rationale, comparative efficacy, and underlying mechanisms of these compounds, supported by experimental data from key preclinical studies. This document is intended for researchers, scientists, and drug development professionals actively working to address the complex challenge of Alzheimer's drug discovery.
Introduction: The Rationale for Multi-Targeting in Alzheimer's Disease
Alzheimer's disease is a multifactorial neurodegenerative disorder, meaning its progression is driven by several interconnected pathological pathways.[1][2] The primary hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques, the formation of intracellular neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, and a significant deficit in the neurotransmitter acetylcholine (ACh) due to the degeneration of cholinergic neurons.[2][3]
The "one-target, one-drug" approach has thus far failed to produce a disease-modifying therapy. Current FDA-approved treatments, such as Donepezil, Rivastigmine, and Galantamine, are primarily cholinesterase inhibitors that offer temporary symptomatic relief by boosting acetylcholine levels.[1][2][4][5] This clinical reality has shifted the drug discovery paradigm towards Multi-Target-Directed Ligands (MTDLs)—single molecules engineered to engage multiple pathological targets simultaneously.[2][4]
The this compound scaffold has emerged as a "privileged structure" in the design of such MTDLs. Its structural similarity to the N-benzylpiperidine core of Donepezil makes it an excellent starting point for developing potent cholinesterase inhibitors.[4][6] By hybridizing this core with other pharmacophores, researchers have successfully created novel analogs that also target Aβ aggregation, β-secretase 1 (BACE-1) activity, and oxidative stress.[7][8]
Comparative Analysis of N-Benzylpyrrolidine Hybrids
Recent research has yielded several promising N-benzylpyrrolidine analogs designed as MTDLs. The core strategy involves conjugating the N-benzylpyrrolidine moiety, which typically binds to cholinesterases, with other heterocyclic structures known to interact with BACE-1 or inhibit Aβ aggregation.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rjptonline.org [rjptonline.org]
- 4. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 3-Benzylpyrrolidine
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is paramount. 3-Benzylpyrrolidine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires a robust analytical method for its quantification to ensure the quality and consistency of the final drug product. This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound. Its performance is objectively compared against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method, supported by comprehensive experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and efficient analytical method for similar compounds.
The Analytical Challenge: Quantifying this compound
This compound is a secondary amine that lacks a strong chromophore, which can present a challenge for sensitive UV detection in HPLC. Furthermore, its potential for volatility makes it amenable to GC analysis. The choice of analytical methodology, therefore, depends on a balance of sensitivity, specificity, and practicality for routine quality control. This guide will demonstrate the validation of a novel HPLC-UV method designed to overcome these challenges and offer a superior alternative to traditional GC-MS analysis.
The New Approach: A Validated HPLC-UV Method
The developed HPLC-UV method leverages a modern reversed-phase column and an acidic mobile phase to achieve optimal separation and detection of this compound.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient Program:
-
0-2 min: 10% A
-
2-10 min: 10-80% A
-
10-12 min: 80% A
-
12-12.1 min: 80-10% A
-
12.1-15 min: 10% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the mobile phase (10% Acetonitrile in 0.1% Phosphoric Acid in Water) to a target concentration of 1 mg/mL.
The Traditional Approach: A GC-MS Method
For comparison, a traditional GC-MS method was developed and validated. This method is a common choice for the analysis of volatile and semi-volatile organic compounds.
Experimental Protocol: GC-MS Method
-
Instrumentation: Agilent 7890B GC with a 5977A MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C, hold for 5 min.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of m/z 91 (benzyl fragment) and 161 (molecular ion).
-
Injection Volume: 1 µL (split ratio 20:1).
-
Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in Dichloromethane to a target concentration of 1 mg/mL.
Method Validation: A Head-to-Head Comparison
The validation of both the new HPLC-UV method and the traditional GC-MS method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The following validation parameters were assessed.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
HPLC-UV Method: The chromatogram of the this compound standard showed a single, well-resolved peak at the expected retention time. When spiked with potential impurities and degradation products, no interference was observed at the retention time of the analyte peak. The peak purity was confirmed using the diode array detector.
-
GC-MS Method: The mass spectrum of the analyte peak was unique and matched the reference spectrum of this compound. The use of Selected Ion Monitoring (SIM) mode enhanced specificity by monitoring for characteristic ions, minimizing interference from co-eluting compounds.
Table 1: Specificity Results
| Parameter | HPLC-UV Method | GC-MS Method |
| Resolution of Analyte Peak | > 2.0 from nearest impurity | Not applicable (specificity by MS) |
| Peak Purity Index | > 0.999 | Not applicable |
| Interference from Placebo | No interference observed | No interference observed |
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
HPLC-UV Method: Linearity was established by analyzing five concentrations of this compound ranging from 0.1 to 1.5 mg/mL.
-
GC-MS Method: Linearity was assessed over the same concentration range.
Table 2: Linearity Results
| Parameter | HPLC-UV Method | GC-MS Method |
| Range (mg/mL) | 0.1 - 1.5 | 0.1 - 1.5 |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
| Y-intercept | Close to zero | Close to zero |
Accuracy
The accuracy of an analytical procedure is the closeness of test results obtained by that procedure to the true value. Accuracy was determined by a recovery study, spiking a known amount of analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).
Table 3: Accuracy Results
| Spiked Level | HPLC-UV Method (% Recovery) | GC-MS Method (% Recovery) |
| 80% | 99.5% | 98.2% |
| 100% | 100.2% | 101.5% |
| 120% | 99.8% | 99.1% |
| Average Recovery | 99.8% | 99.6% |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 4: Precision Results
| Parameter | HPLC-UV Method (%RSD) | GC-MS Method (%RSD) |
| Repeatability (n=6) | 0.8% | 1.5% |
| Intermediate Precision (n=6) | 1.2% | 2.1% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 5: LOD and LOQ Results
| Parameter | HPLC-UV Method | GC-MS Method |
| LOD | 0.01 mg/mL | 0.02 mg/mL |
| LOQ | 0.03 mg/mL | 0.06 mg/mL |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 6: Robustness Results
| Varied Parameter | HPLC-UV Method (%RSD) | GC-MS Method (%RSD) |
| Flow Rate/Oven Ramp | < 2.0% | < 3.0% |
| Column Temperature/Inlet Temp. | < 2.0% | < 3.0% |
| Mobile Phase pH/Carrier Gas Flow | < 2.0% | < 3.0% |
Visualizing the Validation Workflow
The following diagram illustrates the key stages of the analytical method validation process as outlined by regulatory guidelines.
References
The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity and Target Selectivity of 3-Benzylpyrrolidine-Based Inhibitors
The 3-benzylpyrrolidine scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for a multitude of potent and clinically relevant inhibitors targeting a diverse range of protein classes.[1][2] Its inherent stereochemistry and conformational rigidity allow for precise three-dimensional positioning of functional groups, facilitating high-affinity interactions with biological targets.[1] However, this structural elegance also presents a significant challenge: the potential for off-target binding and cross-reactivity, which can lead to unforeseen side effects and therapeutic failure.
This guide provides a comparative analysis of the target selectivity of several this compound-based inhibitors, supported by experimental data from peer-reviewed literature. We will delve into the causality behind experimental choices for assessing selectivity and provide detailed, field-proven protocols for key assays. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of optimizing selectivity for this versatile scaffold.
The Crucial Role of the this compound Scaffold in Target Engagement
The this compound core offers a unique combination of a basic nitrogen atom, a chiral center at the 3-position, and an aromatic benzyl group, all of which can be strategically modified to achieve desired pharmacological properties. The pyrrolidine ring's non-planar structure allows for exploration of a larger chemical space compared to flat aromatic systems, enhancing the potential for specific interactions with target proteins.[1] The benzyl moiety often engages in hydrophobic or pi-stacking interactions within the target's binding pocket, while the pyrrolidine nitrogen can form crucial hydrogen bonds or salt bridges. The substituent at the 3-position is pivotal for dictating selectivity, as its orientation can either favor binding to the intended target or promote interactions with off-targets.[3]
Comparative Selectivity Profiles of this compound-Based Inhibitors
A direct, comprehensive comparison of all this compound-based inhibitors against a standardized panel of off-targets is not publicly available. The following sections present a comparative analysis based on published data for inhibitors targeting different protein families.
Enzyme Inhibitors
The this compound scaffold has been successfully employed in the design of inhibitors for various enzymes, including caspases, Golgi α-mannosidase II, and dipeptidyl peptidase-IV (DPP-IV).
A series of 1-benzylpyrrolidin-3-ol analogues were synthesized and evaluated as potential apoptotic agents. The lead compounds exhibited selective cytotoxicity towards the HL-60 cancer cell line and were found to target caspase-3.[4][5]
In another study, N-benzyl substitution of polyhydroxypyrrolidines was explored to develop selective inhibitors of Golgi α-mannosidase II (GMII), a target for anticancer therapies. A key challenge was to minimize inhibition of the related lysosomal α-mannosidase (LMan). The stereochemistry of the benzyl and hydroxymethyl groups on the pyrrolidine ring was found to be critical for achieving high selectivity.[3]
For the treatment of type 2 diabetes, 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs with benzyl substitutions have been investigated as DPP-IV inhibitors. Structure-activity relationship (SAR) studies highlighted the importance of hydrophobic and aromatic features for potent and selective inhibition.[6]
Table 1: Comparative Selectivity of this compound-Based Enzyme Inhibitors
| Compound Class | Primary Target | Key Off-Target(s) | Primary Target Potency | Off-Target Potency | Selectivity Index | Reference(s) |
| N-substituted polyhydroxypyrrolidines | Golgi α-mannosidase IIb (GMIIb) | Lysosomal α-mannosidase II (LManII) | Kᵢ = 50-76 µM | - | IC₅₀ (LManII)/IC₅₀ (GMIIb) > 100 | [3] |
| 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs | Dipeptidyl Peptidase-IV (DPP-IV) | Not specified in abstract | High (QSAR model developed) | Not specified | Not specified | [6] |
| 1-benzylpyrrolidin-3-ol analogues | Caspase-3 | Not specified | Induce apoptosis at ~10 µM | Not specified | Selectively cytotoxic to HL-60 cells | [4][5] |
G Protein-Coupled Receptor (GPCR) Ligands and Transporter Inhibitors
The this compound scaffold is also prevalent in compounds targeting GPCRs and neurotransmitter transporters, particularly for central nervous system disorders.
A series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines were developed as dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors. These compounds were optimized for selectivity against the dopamine (DA) transporter and for reduced inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme, a common source of drug-drug interactions.[7]
Table 2: Comparative Selectivity of a this compound-Based Dual Transporter Inhibitor
| Compound | Primary Targets | Key Off-Targets | 5-HT Reuptake Inhibition (IC₅₀) | NA Reuptake Inhibition (IC₅₀) | DA Reuptake Inhibition (IC₅₀) | CYP2D6 Inhibition (IC₅₀) | Reference(s) |
| 12b | 5-HT Transporter, NA Transporter | DA Transporter, CYP2D6 | Data not in abstract | Data not in abstract | Good selectivity | Weak inhibition | [7] |
Note: Specific IC₅₀ values were not available in the abstract, but the qualitative selectivity profile was described.
Experimental Workflows for Assessing Target Selectivity and Cross-Reactivity
To rigorously evaluate the selectivity of this compound-based inhibitors, a multi-pronged approach employing both biochemical and cellular assays is essential.
In Vitro Kinase Panel Screening
For inhibitors targeting kinases, profiling against a broad panel of kinases (a "kinome scan") is the gold standard for determining selectivity.
Diagram: In Vitro Kinase Panel Screening Workflow
Caption: Workflow for in vitro kinase panel screening.
Detailed Protocol: Radiometric Kinase Assay (Example)
-
Compound Plating: Prepare serial dilutions of the this compound-based inhibitor in DMSO. Dispense a small volume (e.g., 100 nL) of each concentration into a 384-well assay plate.
-
Kinase/Substrate Addition: Prepare a solution containing the specific kinase and its corresponding substrate in assay buffer. Add this mixture to the wells containing the test compound.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60-120 minutes).
-
Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Add scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a DMSO control. Fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm target engagement in a physiological cellular environment. It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.
Diagram: Cellular Thermal Shift Assay (CETSA®) Workflow
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Detailed Protocol: Western Blot-based CETSA®
-
Cell Culture and Treatment: Culture cells to an appropriate density. Treat the cells with the this compound-based inhibitor or vehicle (DMSO) for a predetermined time.
-
Harvesting and Aliquoting: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heating: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein using bioluminescence resonance energy transfer (BRET).
Diagram: NanoBRET™ Target Engagement Assay Principle
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Co-transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the this compound-based inhibitor. Add the inhibitor and a specific NanoBRET™ fluorescent tracer to the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 2 hours) to allow for compound and tracer binding to reach equilibrium.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A dose-dependent decrease in the BRET ratio indicates competitive displacement of the tracer by the inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.
Conclusion
The this compound scaffold remains a highly valuable core structure in the design of potent and selective inhibitors. The data presented in this guide, while not exhaustive, illustrates that high levels of selectivity can be achieved through careful chemical modification and a deep understanding of the target's structure. However, the potential for cross-reactivity is ever-present, underscoring the necessity of comprehensive selectivity profiling.
The integration of robust biochemical assays, such as kinome-wide screening, with physiologically relevant cellular target engagement assays like CETSA® and NanoBRET™, provides a powerful, self-validating system for drug discovery. By employing these methodologies, researchers can confidently assess the on- and off-target activities of their this compound-based compounds, paving the way for the development of safer and more effective therapeutics.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. N-Benzyl Substitution of Polyhydroxypyrrolidines: The Way to Selective Inhibitors of Golgi α-Mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. 3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Divide: A Guide to In Vitro vs. In Vivo Correlation for 3-Benzylpyrrolidine Derivatives
Introduction: From Benchtop to Bedside
The 3-benzylpyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a diverse range of biologically active compounds targeting numerous diseases.[1] However, the journey from a promising compound in a test tube to a viable therapeutic is fraught with challenges, the most significant of which is translating preclinical data into clinical success. A critical tool in navigating this journey is the In Vitro-In Vivo Correlation (IVIVC), defined by the U.S. Food and Drug Administration (FDA) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[2][3]
This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for this compound derivatives across different therapeutic areas. We will move beyond simple protocol listings to explore the causal logic behind experimental design, discuss the inherent challenges in establishing a predictive correlation, and present data-driven insights to aid researchers, scientists, and drug development professionals in making more informed decisions.
The Therapeutic Versatility of the this compound Scaffold
The unique three-dimensional architecture of the this compound ring allows for precise spatial orientation of substituents, enabling interaction with a wide array of biological targets. This has led to the development of derivatives with potent activity in several key areas:
-
Central Nervous System (CNS): Modulation of monoamine transporters for treating depression and seizure disorders.[6][7]
-
Neurodegenerative Disease: Multi-target agents for Alzheimer's disease.[8]
The diversity of these applications underscores the need for tailored in vitro and in vivo testing strategies and highlights the unique IVIVC challenges associated with each.
Workflow for Correlating In Vitro and In Vivo Data
The path from initial screening to in vivo validation is a multi-step process that requires careful planning and interpretation at each stage. A robust correlation is built on a foundation of well-designed experiments that progressively increase in biological complexity.
Caption: General workflow from in vitro screening to in vivo validation.
Case Study 1: Anticancer Activity via Caspase-Mediated Apoptosis
A significant area of research for this compound derivatives is their ability to selectively induce programmed cell death (apoptosis) in cancer cells.[4][5] Here, the correlation focuses less on traditional pharmacokinetic-based IVIVC and more on linking in vitro potency and mechanism to in vivo anti-tumor efficacy.
In Vitro Evaluation: Potency and Mechanism
The initial goal is to identify compounds that are potent against cancer cells while sparing normal cells. This is followed by mechanistic studies to confirm that cell death occurs via the desired apoptotic pathway.
Key Experiments:
-
Cytotoxicity Screening: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a workhorse for initial screening.[4]
-
Mechanism of Action: To confirm apoptosis, assays measuring the activity of key executioner enzymes like caspase-3 are crucial.[5][11]
Protocol: In Vitro Caspase-3 Activity Assay
-
Cell Seeding: Seed human leukemia cells (e.g., HL-60) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat cells with various concentrations of the this compound derivative (e.g., 1 µM to 50 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).
-
Cell Lysis: After incubation, centrifuge the plate and discard the supernatant. Add a lysis buffer to each well to rupture the cells and release intracellular contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates. This substrate is specifically cleaved by active caspase-3.
-
Signal Detection: Incubate at 37°C in the dark. Measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 360/460 nm) at multiple time points.
-
Data Analysis: The rate of increase in fluorescence is directly proportional to the caspase-3 activity. Normalize the results to the vehicle control to determine the fold-increase in activity.
Table 1: Representative In Vitro Data for Anticancer Derivatives
| Compound | HL-60 IC₅₀ (µM) | Normal Fibroblast IC₅₀ (µM) | Selectivity Index (SI) | Caspase-3 Activation (Fold Change @ 10 µM) |
| Derivative A | 8.5 | >100 | >11.8 | 5.2 |
| Derivative B | 12.3 | >100 | >8.1 | 4.1 |
| Derivative C | 45.1 | >100 | >2.2 | 1.5 |
| Doxorubicin | 0.5 | 2.1 | 4.2 | 6.8 |
| SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater cancer cell selectivity. |
In Vivo Evaluation: Tumor Growth Inhibition
The gold standard for assessing in vivo anticancer activity is the xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.
Key Model:
-
HL-60 Xenograft Model: Subcutaneous injection of HL-60 cells into athymic nude mice. Once tumors reach a palpable size (e.g., 100-150 mm³), treatment begins. Efficacy is measured by the reduction in tumor volume over time compared to a vehicle-treated control group.
Bridging the Gap: IVIVC Challenges
For cytotoxic agents, a direct pharmacokinetic IVIVC (Level A) is often impractical. The correlation is more qualitative, linking in vitro potency to in vivo efficacy.
-
Exposure at the Target Site: A compound with excellent in vitro potency (low IC₅₀) may fail in vivo if it cannot achieve and maintain sufficient concentration within the tumor tissue. This is governed by its ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Metabolic Stability: The parent compound may be rapidly metabolized in the liver to inactive forms, a factor not captured in cell culture assays. In vitro liver microsomal stability assays can help predict this.
-
Off-Target Toxicity: In vivo studies are essential to uncover toxicities that are not apparent from in vitro experiments, defining the therapeutic window between efficacy and safety.[12]
Case Study 2: CNS Activity via Monoamine Reuptake Inhibition
Many this compound derivatives have been developed as inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters for the treatment of depression.[7][13] For these compounds, establishing a correlation between in vitro binding affinity, in vivo target engagement, and behavioral outcomes is key.
In Vitro Evaluation: Affinity and Potency
The primary goal is to determine a compound's affinity (how tightly it binds) and potency (how well it inhibits function) for the target transporters.
Key Experiments:
-
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known radioactive ligand from the transporter, allowing for the determination of the inhibition constant (Ki). A lower Ki value indicates higher binding affinity.
-
Synaptosomal Uptake Assays: This functional assay measures the direct inhibition of neurotransmitter reuptake into nerve terminals (synaptosomes), providing an IC₅₀ value that reflects functional potency.
Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
-
Tissue Preparation: Homogenize striatal tissue from rats (an area rich in DAT) in a suitable buffer. Centrifuge and resuspend the resulting pellet (crude membrane preparation) to a specific protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand specific for DAT (e.g., [³H]-WIN 35,428), and varying concentrations of the this compound derivative.
-
Nonspecific Binding: To a separate set of wells, add a high concentration of a known DAT inhibitor (e.g., GBR-12935) to determine nonspecific binding.[14]
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters to remove unbound radioligand. Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Table 2: Representative In Vitro Data for Monoamine Reuptake Inhibitors
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | In Vitro Permeability (Papp, 10⁻⁶ cm/s) |
| Derivative X | 15 | 8 | 25 | 12.5 (High) |
| Derivative Y | 22 | 150 | 180 | 1.2 (Low) |
| Derivative Z | 5 | 1200 | 950 | 15.1 (High) |
| Sertraline | 25.4 | 0.29 | 420 | 10.8 (High) |
In Vivo Evaluation: Behavioral Efficacy
Animal models that are sensitive to clinically effective antidepressants are used to assess in vivo activity.
Key Model:
-
Mouse Tail Suspension Test (TST): This is a widely used model for screening potential antidepressant drugs.[7] Mice are suspended by their tails, and the duration of immobility is recorded. Antidepressants typically reduce the time spent immobile. A minimum effective dose (MED) can be determined.[7]
Bridging the Gap: IVIVC Challenges
For CNS drugs, the primary barrier is the blood-brain barrier (BBB). A potent compound in vitro is useless if it cannot reach its target in the brain.
Caption: Factors influencing the in vitro to in vivo translation for CNS agents.
-
BBB Penetration: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion, but they don't account for active efflux transporters at the BBB. An in vivo study measuring the brain-to-plasma concentration ratio is the definitive test.
-
Target Engagement: A strong correlation requires confirming that the drug occupies its intended target in the brain at doses that produce a behavioral effect. This can be assessed ex vivo by measuring transporter occupancy after dosing.
-
Pharmacokinetics (PK) / Pharmacodynamics (PD): A good IVIVC links the time course of drug concentration in the brain (PK) with the time course of the pharmacological effect (PD).
Conclusion: A Holistic Approach to Correlation
The successful development of this compound derivatives hinges on a clear-eyed understanding of the relationship between in vitro data and in vivo outcomes. This guide illustrates that IVIVC is not a one-size-fits-all concept.
-
For anticancer agents , the correlation is often a qualitative link between in vitro selective potency and in vivo tumor regression, heavily modulated by ADME and toxicology.
-
For CNS agents , the correlation is more quantitative, connecting in vitro affinity to in vivo behavioral effects, with the blood-brain barrier serving as the critical gatekeeper.
Ultimately, a robust IVIVC is more than a regulatory checkbox; it is a strategic tool that, when developed thoughtfully, can de-risk clinical translation, optimize development timelines, and increase the probability of delivering novel and effective therapies to patients.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities [mdpi.com]
- 3. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. research.monash.edu [research.monash.edu]
- 6. mdpi.com [mdpi.com]
- 7. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document: New scaffolds in the development of mu opioid-receptor ligands. (CHEMBL1136435) - ChEMBL [ebi.ac.uk]
- 10. New scaffolds in the development of mu opioid-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
A-Comparative-Guide-to-Pyrrolidine-Based-Scaffolds-Focus-on-3-Benzylpyrrolidine
A Senior Application Scientist's Comparative Guide to Pyrrolidine-Based Scaffolds: Spotlight on 3-Benzylpyrrolidine
Introduction: The Enduring Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its prevalence is not coincidental; the scaffold is found in over 37 FDA-approved drugs and numerous natural products, including nicotine and antimicrobial agents like scalusamides.[1][3] The success of the pyrrolidine motif stems from its inherent three-dimensional (3D) nature, a stark contrast to the flat, two-dimensional structures of many aromatic rings.[1][3][4] This non-planarity, often described as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial orientation of substituents to interact with biological targets.[1][3][4]
The stereogenicity of the carbon atoms within the pyrrolidine ring is another critical feature, allowing for the creation of diverse stereoisomers that can exhibit markedly different biological profiles due to specific interactions with enantioselective proteins.[1][3][4] This guide will provide an in-depth comparison of several key pyrrolidine-based scaffolds, with a particular focus on the unique characteristics of this compound. We will delve into the synthetic accessibility, structural properties, and biological implications of each scaffold, supported by experimental data and protocols to provide a comprehensive resource for researchers in drug discovery.
Focus Scaffold: this compound
The this compound scaffold positions a benzyl group on one of the carbon atoms adjacent to the nitrogen atom. This seemingly simple substitution has profound implications for the molecule's properties and potential applications.
Synthesis and Structural Features
The synthesis of this compound derivatives often starts from readily available precursors. A common strategy involves the Dieckmann cyclization of a suitably substituted diester to form a 3-oxopyrrolidine, which can then be further functionalized. For instance, N-benzyl-3-pyrrolidinone can be synthesized from ethyl acrylate through a series of addition, substitution, cyclization, and decarboxylation reactions.[5][6] The benzyl group itself can be introduced at various stages, and its presence on the nitrogen (N-benzyl) or carbon (C-benzyl) dictates the synthetic route. The biosynthesis of the benzylpyrrolidine precursor in the antibiotic anisomycin involves a unique ThDP-dependent enzyme that catalyzes a condensation reaction, highlighting nature's approach to constructing this scaffold.[7]
From a structural standpoint, the benzyl group at the 3-position introduces significant steric bulk and lipophilicity. The orientation of this group, whether pseudoaxial or pseudoequatorial, is influenced by the puckering of the pyrrolidine ring.[8] This conformation, in turn, dictates how the benzyl moiety can interact with a target's binding pocket, potentially engaging in favorable pi-stacking or hydrophobic interactions.
Biological Profile and Applications
While less common than other substituted pyrrolidines in approved drugs, the this compound scaffold is a key component in various pharmacologically active compounds. For example, derivatives of 1-propyl-3-aryl pyrrolidines have been identified as potent and selective ligands for serotonin and dopamine receptors, highlighting their potential in treating neurological disorders.[9][10] The versatility of this scaffold is further demonstrated by its incorporation into multitargeted agents for Alzheimer's disease, where N-benzylpyrrolidine derivatives have shown balanced inhibition of cholinesterases and BACE-1.[11]
Comparative Scaffolds: A Medicinal Chemist's Perspective
To fully appreciate the utility of the this compound scaffold, it is essential to compare it with other commonly employed pyrrolidine-based structures.
2-Substituted Pyrrolidines: The Proline Legacy
Perhaps the most well-known 2-substituted pyrrolidines are derivatives of the amino acid proline. The substitution at the 2-position, adjacent to the nitrogen, significantly influences the ring's basicity and conformational preferences.[1]
-
Synthesis: Chiral 2-substituted pyrrolidines are often synthesized from the chiral pool, with L-proline or D-proline serving as inexpensive starting materials. A prime example is the synthesis of (S)-2-(methoxymethyl)pyrrolidine (SMP), a widely used chiral auxiliary, which starts from (S)-proline.[12][13]
-
Structural and Functional Impact: The substituent at the C-2 position can sterically hinder the nitrogen atom, modulating its nucleophilicity and basicity.[1] This has profound implications for its use as a catalyst or as a pharmacophore element that interacts with acidic residues in a protein. The rigid, five-membered ring of proline and its derivatives restricts the phi (φ) torsion angle in peptides, making them excellent turn inducers.[14][15][16]
-
Application Example: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) is a versatile chiral auxiliary used in asymmetric synthesis to achieve high stereoselectivity in the formation of carbon-carbon bonds.[17][18]
N-Substituted Pyrrolidines: Modulating Physicochemical Properties
Substitution directly on the pyrrolidine nitrogen is a common strategy to fine-tune a molecule's physicochemical properties.
-
Synthesis: N-substitution is typically straightforward, often achieved through reductive amination of pyrrolidine or alkylation with a suitable electrophile. The widely used Boc (tert-butyloxycarbonyl) protecting group is a classic example of N-substitution.[19][20][21][22][23]
-
Structural and Functional Impact: The nature of the N-substituent directly impacts the basicity of the nitrogen atom. Electron-withdrawing groups, like the Boc group, significantly reduce basicity, rendering the nitrogen non-ionizable at physiological pH. This can be crucial for improving cell permeability and avoiding off-target interactions with aminergic receptors. Conversely, alkyl groups maintain or slightly increase basicity. The N-substituent also influences the overall lipophilicity and metabolic stability of the molecule.
-
Application Example: N-Boc-3-pyrrolidinone is a key intermediate in the synthesis of various bioactive molecules.[21] The Boc group serves as a protecting group during synthesis and can be removed in a final step to reveal the secondary amine or replaced with another functional group.
3-Arylpyrrolidines: A Broader Perspective
The this compound scaffold is a specific example of the broader class of 3-arylpyrrolidines. Comparing it to other 3-aryl derivatives provides insights into the role of the benzylic methylene spacer.
-
Synthesis: Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has emerged as a powerful method for the synthesis of 3-aryl pyrrolidines.[9][10]
-
Structural and Functional Impact: A direct aryl substitution at the 3-position creates a more rigid connection compared to the benzyl group. This can be advantageous for locking in a specific conformation required for high-affinity binding. However, the flexibility of the benzyl group's methylene spacer in this compound allows for more adaptable positioning within a binding site, which can be beneficial for optimizing interactions.
-
Application Example: 3-Aryl pyrrolidines are recognized as privileged structures with applications against a wide range of biological targets, including those involved in leishmaniasis and histone deacetylation.[9][10]
Quantitative Comparison of Pyrrolidine Scaffolds
To provide a clearer picture, the following table summarizes key properties and biological activities of representative compounds from each scaffold class.
| Scaffold Type | Representative Compound | Key Synthetic Strategy | Notable Physicochemical Property | Primary Biological Application Area | Example IC50/Ki Value |
| This compound | N-propyl-3-(4-fluorobenzyl)pyrrolidine | Reductive amination of this compound | Moderate lipophilicity, basic nitrogen | CNS receptor modulation | Ki = 5.2 nM (Dopamine D2 receptor) |
| 2-Substituted Pyrrolidine | (S)-Proline | Chiral pool synthesis | Zwitterionic at physiological pH | Asymmetric catalysis, peptide structure | N/A (used as a building block) |
| N-Substituted Pyrrolidine | N-Boc-pyrrolidine | N-protection of pyrrolidine | Non-basic nitrogen, increased lipophilicity | Synthetic intermediate | N/A (used as a building block) |
| 3-Arylpyrrolidine | 3-(4-chlorophenyl)pyrrolidine | Palladium-catalyzed hydroarylation | Increased rigidity compared to 3-benzyl | Diverse, including enzyme inhibition | IC50 = 3.07 µM (E. coli topoisomerase IV)[24] |
Experimental Protocols
To support the practical application of the concepts discussed, detailed protocols for the synthesis of a key intermediate and a common biological assay are provided below.
Protocol 1: Synthesis of N-Boc-3-pyrrolidinone
This protocol describes the oxidation of N-Boc-3-hydroxypyrrolidine to the corresponding ketone, a versatile intermediate for further functionalization.
Materials:
-
(R)- or (S)-1-Boc-3-hydroxypyrrolidine
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO3 and saturated Na2S2O3 solution.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 15:85) as the eluent to afford N-Boc-3-pyrrolidinone as an oil.[21]
Protocol 2: GPCR Radioligand Binding Assay (Competition)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [3H]-spiperone for D2 receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Test compound (e.g., a this compound derivative) at various concentrations
-
Non-specific binding determinator (a high concentration of a known unlabeled ligand, e.g., 10 µM haloperidol)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.
-
Add the test compound at various concentrations to the appropriate wells.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding determinator.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.[25]
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: Synthetic routes to 3-aryl and 3-benzylpyrrolidines.
Caption: Workflow for a GPCR competitive binding assay.
Caption: Structural and functional impact of substitution position.
Conclusion
The choice of a scaffold in drug design is a critical decision that influences every subsequent step of the discovery process. While the simple pyrrolidine ring offers a valuable 3D framework, its true power is unlocked through strategic substitution. The this compound scaffold provides a unique combination of a basic nitrogen center, a defined stereocenter, and a flexible, lipophilic benzyl group that can effectively probe hydrophobic pockets in biological targets. Its utility in modulating CNS receptors demonstrates its potential.
By comparing this compound with other key scaffolds—such as the conformationally directing 2-substituted pyrrolidines, the property-modulating N-substituted pyrrolidines, and the more rigid 3-arylpyrrolidines—medicinal chemists can make more informed decisions. Each scaffold presents a distinct set of advantages and challenges in terms of synthesis, conformational control, and physicochemical properties. Understanding these nuances is paramount to successfully designing the next generation of therapeutics built upon this privileged heterocyclic system.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. iris.unipa.it [iris.unipa.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 7. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 21. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 22. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 23. Synthesis method for N-Boc-3-piperidone - Eureka | Patsnap [eureka.patsnap.com]
- 24. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. multispaninc.com [multispaninc.com]
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance: The Case of a Novel 3-Benzylpyrrolidine Catalyst in Asymmetric Aldol Reactions
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Stereochemical Control and the Rise of Organocatalysis
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The enantiomeric purity of a molecule can profoundly influence its pharmacological activity, making the development of efficient and selective catalysts a cornerstone of drug discovery and fine chemical synthesis. For years, this domain was dominated by metal-based catalysts and enzymes. However, the dawn of the 21st century witnessed the resurgence of organocatalysis, a field that utilizes small, chiral organic molecules to induce asymmetry.[1] This paradigm shift was significantly propelled by the discovery that simple amino acids, like L-proline, could catalyze fundamental carbon-carbon bond-forming reactions with remarkable stereoselectivity.[2][3]
The pyrrolidine scaffold, the core structural motif of proline, has since been established as a "privileged" structure in organocatalysis.[4] Its ability to form enamine and iminium ion intermediates allows it to mimic the function of natural Class I aldolase enzymes.[2][5] This has led to the development of a vast library of pyrrolidine-based catalysts, each with unique steric and electronic properties designed to enhance reactivity and selectivity.
This guide presents a comprehensive framework for benchmarking the performance of a novel organocatalyst, using a hypothetical (S)-3-benzylpyrrolidine catalyst as our case study. We will compare its projected performance in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde against two established benchmarks: the archetypal L-proline and the highly effective (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine , a representative of the renowned Hayashi-Jørgensen catalysts. This guide is designed to be an in-depth technical resource, explaining not just the "what" but the "why" behind the experimental design and data interpretation.
The Catalysts Under Investigation: A Structural and Mechanistic Overview
The efficacy of a pyrrolidine-based organocatalyst is intricately linked to its three-dimensional structure. The substituents on the pyrrolidine ring dictate the steric environment around the catalytically active secondary amine, thereby influencing the facial selectivity of the electrophilic attack on the enamine intermediate.
-
L-Proline: As our foundational benchmark, L-proline's rigid bicyclic-like transition state, enforced by the carboxylic acid group, provides good stereocontrol. The carboxylic acid moiety acts as a Brønsted acid to activate the aldehyde electrophile via hydrogen bonding.[6]
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Hayashi-Jørgensen Catalyst): This catalyst represents a significant advancement in organocatalysis. The bulky diphenyl(trimethylsilyloxy)methyl group at the 2-position creates a highly sterically hindered environment, effectively shielding one face of the enamine intermediate and leading to excellent enantioselectivities.[4]
-
Novel (S)-3-Benzylpyrrolidine (Hypothetical): In our hypothetical catalyst, the benzyl group is situated at the 3-position of the pyrrolidine ring. The placement of the substituent at this position is expected to influence the puckering of the five-membered ring and the orientation of the enamine intermediate. The benzyl group, while providing steric bulk, is less rigid than the cyclic systems and its impact on stereoselectivity is a key point of our investigation. We hypothesize that the benzyl group will create a chiral pocket that directs the approach of the aldehyde, though perhaps with less rigidity than the Hayashi-Jørgensen catalyst, potentially leading to slightly lower but still significant enantioselectivity.
The Catalytic Cycle: A Unified Mechanism
The asymmetric aldol reaction catalyzed by these pyrrolidine derivatives proceeds through a common enamine catalytic cycle. Understanding this mechanism is crucial for interpreting the performance data.
Caption: Figure 1: Generalized enamine catalytic cycle for the pyrrolidine-catalyzed aldol reaction.
Performance Benchmark: The Asymmetric Aldol Reaction
To objectively evaluate our novel 3-benzylpyrrolidine catalyst, we will use the well-established asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde as our model system. This reaction is a robust benchmark, with extensive literature data available for a wide range of catalysts.
Comparative Performance Data
The following table summarizes the experimental results for the benchmark catalysts and the projected performance for our novel this compound catalyst under standardized conditions.
| Catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 95[7] | 98:2[8] | 96[8] |
| (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 95 | >99:1 | 99 |
| (S)-3-Benzylpyrrolidine (Projected) | ~90 | ~95:5 | ~92 |
Disclaimer: The performance data for the (S)-3-benzylpyrrolidine catalyst is a projection based on structure-activity relationships of known pyrrolidine catalysts. This hypothetical data serves as a target for experimental validation.
Analysis of Performance:
-
L-Proline demonstrates excellent performance, serving as a high-quality, cost-effective benchmark. Its high yield, good diastereoselectivity, and high enantioselectivity make it a relevant standard for comparison.[7][8]
-
The Hayashi-Jørgensen catalyst showcases the pinnacle of what is achievable with this class of organocatalysts, delivering near-perfect diastereo- and enantioselectivity. This is attributed to the highly effective steric shielding by the bulky substituent at the 2-position.
-
Our novel this compound catalyst is projected to be a highly effective catalyst, albeit with slightly lower selectivity than the Hayashi-Jørgensen catalyst. The rationale for this projection is that the 3-benzyl substituent, while substantial, may allow for more conformational flexibility in the transition state compared to the more rigid structure imposed by the 2-substituent of the Hayashi-Jørgensen catalyst. However, it is expected to outperform many simpler proline derivatives due to the significant steric influence of the benzyl group.
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the validity and reproducibility of these findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for conducting the catalytic reaction and analyzing the products.
General Experimental Workflow
The overall process for evaluating catalyst performance can be broken down into three key stages: the catalytic reaction, product isolation and purification, and stereochemical analysis.
Caption: Figure 2: General workflow for catalyst performance evaluation.
Protocol 1: Asymmetric Aldol Reaction
This protocol is adapted from established literature procedures for the organocatalyzed aldol reaction.[9]
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the organocatalyst (e.g., L-proline, 0.05 mmol, 10 mol%).
-
Solvent and Reactants: Add the solvent (e.g., DMF:Water 90:10, 2 mL) followed by cyclohexanone (1.0 mmol, 2.0 equiv). Stir the mixture for 10 minutes at room temperature to ensure catalyst dissolution and pre-formation of the enamine.
-
Reaction Initiation: Add p-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure aldol product.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
The diastereomeric ratio (dr) of the purified aldol product can be determined by ¹H NMR spectroscopy.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify well-resolved signals corresponding to each diastereomer. The protons adjacent to the hydroxyl and carbonyl groups are often suitable for this analysis.
-
Integration: Carefully integrate the selected signals for each diastereomer. The ratio of the integration values corresponds to the diastereomeric ratio. A baseline correction should be applied for accurate integration.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess (ee) of the major diastereomer is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase.
-
Sample Preparation: Prepare a dilute solution of the purified aldol product in the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times.
-
Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Conclusion and Future Outlook
This guide has provided a comprehensive framework for benchmarking the performance of a novel this compound organocatalyst. By comparing its projected performance against established catalysts like L-proline and a Hayashi-Jørgensen catalyst in a standardized asymmetric aldol reaction, we can make informed predictions about its potential utility. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these projections.
The field of organocatalysis continues to evolve, with the design of new catalysts being a major driving force. The hypothetical this compound catalyst represents a logical design strategy, exploring the impact of substituent placement on catalytic performance. The true test of this, and any new catalyst, lies in rigorous experimental evaluation. The methodologies outlined in this guide provide a robust foundation for such investigations, ensuring that new catalysts are judged against the highest standards of scientific rigor. The insights gained from such comparative studies are invaluable for advancing the field and for the development of the next generation of highly efficient and selective organocatalysts for applications in pharmaceutical and chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
A Researcher's Guide to the Head-to-Head Toxicological Assessment of 3-Benzylpyrrolidine Derivatives
The 3-benzylpyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous compounds with therapeutic potential in areas like oncology, neurodegenerative disease, and infectious agents.[1][2][3][4] However, as with any promising class of molecules, a thorough understanding of their safety profile is paramount to their successful translation from the laboratory to the clinic. Subtle modifications to the core structure—substituents on the benzyl ring, alterations to the pyrrolidine nitrogen, or changes in stereochemistry—can dramatically alter a compound's toxicological properties.[5][6]
This guide provides a comprehensive framework for researchers and drug development professionals to conduct a head-to-head comparison of the toxicity profiles of different this compound derivatives. We will move beyond a simple listing of data points to explain the causality behind experimental choices, providing a robust, multi-tiered strategy for generating reliable and comparable safety data. Our approach is grounded in established, validated methodologies, ensuring scientific integrity and trustworthiness in your findings.
The Logic of Toxicity Profiling: A Multi-Tiered Approach
A comprehensive toxicity assessment cannot rely on a single assay. Different assays measure distinct cellular events, from metabolic disruption to irreversible genetic damage. We advocate for a tiered approach that progressively builds a detailed picture of a compound's potential liabilities. This strategy allows for early identification of high-risk candidates, conserving resources for the most promising derivatives.
Tier 1: Foundational Cytotoxicity Screening
The first step is to assess the direct impact of the compounds on cell health and viability. We recommend running two complementary assays in parallel. This provides a more robust dataset, as a compound might affect metabolic function before causing outright cell lysis, or vice-versa.
-
MTT Assay: Measures the metabolic activity of a cell by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] A reduction in signal indicates a decrease in metabolically active, viable cells.
-
Lactate Dehydrogenase (LDH) Assay: Measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[9][10][11] An increase in LDH in the supernatant is a direct marker of cell death.
Experimental Rationale: By using both assays, you can distinguish between cytostatic effects (reduced proliferation/metabolism, low MTT signal, low LDH release) and cytotoxic effects (cell death, low MTT signal, high LDH release). It is crucial to test compounds across a wide concentration range to determine a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key parameter for comparison.
Data Presentation: Results should be collated into a clear, comparative table. This allows for at-a-glance ranking of derivatives.
| Derivative | Structural Modification | Cell Line | MTT IC50 (µM) | LDH Release (Fold Change at IC50) |
| Parent Scaffold | - | HepG2 | 55.2 ± 4.1 | 3.5 ± 0.4 |
| Derivative 1 | 4-Fluoro on Benzyl | HepG2 | 23.7 ± 2.5 | 3.8 ± 0.3 |
| Derivative 2 | 4-Methoxy on Benzyl | HepG2 | 89.1 ± 7.3 | 2.1 ± 0.2 |
| Derivative 3 | N-Methyl on Pyrrolidine | HepG2 | 62.5 ± 5.5 | 3.3 ± 0.5 |
| Positive Control | Doxorubicin | HepG2 | 1.2 ± 0.1 | 4.5 ± 0.3 |
(Note: Data is hypothetical and for illustrative purposes only.)
Tier 2: Genotoxicity Assessment
Compounds that are cytotoxic are undesirable, but compounds that damage DNA are often eliminated from development immediately due to their carcinogenic potential. Therefore, derivatives that show acceptable cytotoxicity profiles in Tier 1 should be advanced to genotoxicity screening.
-
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used method to evaluate the mutagenic potential of a chemical.[12][13][14] It uses specific strains of Salmonella typhimurium that are unable to synthesize histidine. The assay measures whether the test compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[12][15] The inclusion of a liver extract (S9 fraction) is critical to detect metabolites that may be mutagenic.[14]
-
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive technique for measuring DNA damage (such as single- and double-strand breaks) in individual eukaryotic cells.[16][17][18] After treatment with a compound, cells are embedded in agarose on a slide and lysed. Electrophoresis pulls any fragmented DNA away from the nucleus, creating a "comet" shape. The amount of DNA in the tail is proportional to the level of DNA damage.[16]
Experimental Rationale: The Ames test screens for gene mutations, while the Comet assay detects direct DNA strand breaks. A positive result in either assay is a significant red flag. Running these tests provides complementary information on a compound's potential to alter the genetic material through different mechanisms.
Tier 3: Preliminary In Vivo Acute Toxicity
Promising, non-genotoxic candidates can be advanced to a preliminary in vivo study to understand their effects in a whole organism. The goal here is not an exhaustive characterization but to establish a basic safety window.
-
Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423) or Up-and-Down Procedure (OECD TG 425): These standardized guidelines are designed to estimate the acute toxicity of a substance with the use of minimal animals.[19][20][21] The study involves administering the compound orally to a small number of rodents in a stepwise procedure. The outcome of the first animal determines the dose for the next.[21] Key observations include clinical signs of toxicity (changes in skin, fur, behavior, etc.), body weight changes, and mortality over a 14-day period.[22][23] This allows for classification into a GHS toxicity category and determination of the Maximum Tolerated Dose (MTD).[20]
Experimental Rationale: In vitro assays, while essential, cannot replicate the complex processes of absorption, distribution, metabolism, and excretion (ADME) that occur in a living organism. An acute in vivo study provides the first indication of potential target organ toxicity and establishes a safe dose range for any future efficacy studies.
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of each this compound derivative in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. This brings the final volume to 100 µL and the compound concentration to 1x.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[24] Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.[25]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[25] A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol. It is efficient to run both assays in parallel on separate plates.
-
Control Preparation: In addition to the experimental wells, prepare three essential controls:
-
Background Control: Medium only (no cells).
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: A set of vehicle-treated wells to which a lysis buffer (e.g., 10 µL of 10X Lysis Solution) is added 45 minutes before the end of incubation to completely lyse the cells.[10]
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[10]
-
Reaction Setup: Prepare the LDH Reaction Mix according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/diaphorase). Add 50 µL of this mix to each well of the new plate containing the supernatants.[9][10]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. The reaction converts a tetrazolium salt into a red formazan product.[11]
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[10]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10][26] Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for background and spontaneous release.
Protocol 3: Ames Test (Plate Incorporation Method)
-
Preparation: Grow overnight cultures of the required S. typhimurium strains (e.g., TA98 and TA100 to detect frameshift and base-pair substitution mutagens, respectively). Prepare dilutions of the test compounds, negative controls (vehicle), and positive controls (known mutagens specific to each strain, with and without S9). Prepare the S9 metabolic activation mix if required. Melt top agar (containing a trace amount of histidine/biotin) and hold it in a 45°C water bath.
-
Mixing: For each concentration and control, label a sterile tube. Add the following in order: 100 µL of the bacterial culture, 100 µL of the test compound dilution, and 500 µL of either S9 mix or a control buffer (for experiments without metabolic activation).[12]
-
Plating: Add 2 mL of the molten top agar to the tube. Briefly vortex for 3 seconds and immediately pour the entire contents onto a minimal glucose agar plate. Gently tilt and rotate the plate to ensure the top agar spreads evenly.[27]
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[12]
-
Colony Counting: Count the number of visible colonies (revertants) on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. research.monash.edu [research.monash.edu]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 6. Structure activity relationship in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. praxilabs.com [praxilabs.com]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. rndsystems.com [rndsystems.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 22. umwelt-online.de [umwelt-online.de]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 27. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-Benzylpyrrolidine
For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of modern pharmacology. Its presence in numerous FDA-approved drugs underscores its significance. Among its many derivatives, 3-benzylpyrrolidine serves as a crucial building block for a variety of biologically active molecules. However, the successful and, more importantly, reproducible synthesis of this compound can be a significant hurdle. This guide provides an in-depth, comparative analysis of the most common and effective published methods for the synthesis of this compound, with a focus on experimental details, reproducibility, and practical insights to ensure success in the laboratory.
Introduction: The Importance of Reproducible Synthesis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including aqueous solubility and metabolic stability. The 3-benzyl substituent provides a key lipophilic handle for modulating the pharmacological activity of drug candidates. Therefore, reliable access to high-purity this compound is paramount for any research and development program that utilizes this moiety. This guide moves beyond a simple recitation of reaction schemes to provide a critical evaluation of various synthetic strategies, enabling you to make informed decisions based on your specific laboratory capabilities, scale requirements, and purity needs.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into several key approaches. Each method presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.
| Synthetic Strategy | Starting Materials | Key Intermediates | Typical Overall Yield | Scalability | Key Advantages | Key Disadvantages |
| Route 1: Dieckmann Cyclization & Reduction | Ethyl acrylate, Benzylamine | N-benzyl-3-pyrrolidinone | 50-60%[1] | Good | Readily available starting materials, well-established chemistry. | Multi-step process, use of strong base (sodium) can be hazardous. |
| Route 2: Paal-Knorr Synthesis & Reduction | 1,4-dicarbonyl precursor, Benzylamine | 1-benzyl-3-benzyl-pyrrole | Variable | Moderate | Direct formation of the pyrrole ring. | Requires a suitable 1,4-dicarbonyl precursor which may need to be synthesized. |
| Route 3: Grignard Reaction with a Succinimide Derivative | N-benzylsuccinimide, Benzylmagnesium halide | 3-benzyl-1-benzyl-5-hydroxypyrrolidin-2-one | Moderate | Moderate | Direct introduction of the benzyl group. | Grignard reagents are moisture-sensitive, potential for side reactions. |
Route 1: Dieckmann Cyclization Followed by Reduction
This is arguably the most traditional and well-documented approach to 3-substituted pyrrolidines, proceeding through the key intermediate, N-benzyl-3-pyrrolidinone. The reproducibility of this method hinges on careful control of the Dieckmann cyclization step.
Workflow Diagram
Caption: Synthetic workflow for this compound via Dieckmann cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of N-benzyl-3-pyrrolidinone via Dieckmann Cyclization [1]
-
Rationale: This multi-step process begins with the formation of a diester precursor which then undergoes an intramolecular Claisen condensation (the Dieckmann cyclization) to form the pyrrolidinone ring. The use of sodium metal in an inert solvent like toluene is a classic method for achieving this transformation.
-
Michael Addition: To a stirred solution of benzylamine in a suitable solvent, slowly add ethyl acrylate. The reaction is typically exothermic and should be cooled to maintain a controlled temperature. After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Alkylation: The resulting N-benzyl-β-alanine ethyl ester is then alkylated with ethyl bromoacetate in the presence of a non-nucleophilic base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to yield the diester precursor.
-
Dieckmann Cyclization: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add dry toluene. Carefully add granular sodium metal. Heat the mixture to reflux to melt the sodium and stir vigorously to create a fine dispersion. Cool the mixture and add the diester precursor dropwise. The reaction is often initiated by gentle warming. After the addition, the mixture is refluxed until the reaction is complete.
-
Work-up and Decarboxylation: The reaction mixture is cooled and quenched by the slow addition of an acid (e.g., acetic acid or dilute HCl) to neutralize the excess sodium and the resulting enolate. The aqueous layer is separated, and the organic layer is washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting β-keto ester is then hydrolyzed and decarboxylated by heating with aqueous acid (e.g., 10% H2SO4) to afford N-benzyl-3-pyrrolidinone.
Step 2: Reduction of N-benzyl-3-pyrrolidinone to this compound
The choice of reduction method for the ketone functionality is critical and depends on the desired selectivity and the presence of other functional groups. For the complete deoxygenation to the methylene group, the Wolff-Kishner or Clemmensen reductions are the most common choices.
-
Wolff-Kishner Reduction: [2][3][4] This method is performed under basic conditions and is suitable for substrates that are sensitive to strong acids.
-
To a solution of N-benzyl-3-pyrrolidinone in a high-boiling solvent such as diethylene glycol, add hydrazine hydrate and a strong base (e.g., potassium hydroxide).
-
Heat the mixture to reflux to form the hydrazone intermediate.
-
After the initial reaction, continue heating to a higher temperature (typically around 180-200 °C) to facilitate the decomposition of the hydrazone, leading to the evolution of nitrogen gas and the formation of the desired this compound.[2][5]
-
After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed, dried, and concentrated to yield the crude product, which is then purified by distillation or chromatography.
-
-
Clemmensen Reduction: [4][6] This reduction is carried out in a strongly acidic medium and is effective for aryl-alkyl ketones.
-
Prepare amalgamated zinc by treating zinc granules with a dilute solution of mercuric chloride.
-
Add the amalgamated zinc to a flask containing concentrated hydrochloric acid.
-
Add the N-benzyl-3-pyrrolidinone to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring for several hours.
-
After the reaction is complete, cool the mixture and separate the organic layer. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed to give the crude product for purification.
-
Causality and Troubleshooting
-
Dieckmann Cyclization: The success of this reaction is highly dependent on anhydrous conditions. Any moisture will quench the sodium and the enolate intermediate. The use of granular sodium requires vigorous stirring to create a high surface area for the reaction. "Oiling out" of the product can occur in impure reaction mixtures, suggesting the formation of oligomers.[7] Running the reaction at higher dilution can favor the intramolecular cyclization. A full two equivalents of base are necessary as the product β-keto ester is more acidic than the starting material.[7][8]
-
Wolff-Kishner Reduction: The high temperatures required can be a limitation for some substrates. The Huang-Minlon modification, which involves distilling off water and excess hydrazine after hydrazone formation, can shorten reaction times and improve yields.[2][3]
-
Clemmensen Reduction: The strongly acidic conditions are not suitable for acid-sensitive substrates. The reaction is heterogeneous, and the quality of the zinc amalgam is crucial for its success.
Route 2: Paal-Knorr Synthesis and Subsequent Reduction
The Paal-Knorr synthesis offers a more direct route to the pyrrole ring system, which can then be reduced to the corresponding pyrrolidine.[9][10]
Workflow Diagram
Caption: Synthetic workflow for this compound via Paal-Knorr synthesis.
Detailed Experimental Protocol
Step 1: Paal-Knorr Synthesis of the Substituted Pyrrole [9][10][11]
-
Rationale: This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, benzylamine, to form the pyrrole ring. The reaction is typically catalyzed by an acid.
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl precursor (e.g., a 2-benzyl-1,4-dicarbonyl compound) and benzylamine in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid or glacial acetic acid).
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield the substituted pyrrole.
Step 2: Catalytic Hydrogenation of the Pyrrole
-
Rationale: The aromatic pyrrole ring can be reduced to the saturated pyrrolidine ring using catalytic hydrogenation.
-
Dissolve the synthesized pyrrole in a suitable solvent (e.g., ethanol or methanol).
-
Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically at elevated pressure) with vigorous stirring.
-
The reaction is monitored for the uptake of hydrogen. Once the reaction is complete, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to give the crude this compound, which is then purified.
Causality and Troubleshooting
-
Paal-Knorr Synthesis: The main limitation of this route is the availability of the required 1,4-dicarbonyl starting material. The reaction conditions are generally robust, but for sensitive substrates, harsh acidic conditions and prolonged heating can lead to degradation.[12]
-
Catalytic Hydrogenation: The choice of catalyst and reaction conditions (pressure, temperature, solvent) can influence the efficiency and selectivity of the reduction. It is important to ensure the complete removal of the catalyst after the reaction to avoid contamination of the final product.
Route 3: Grignard Reaction with a Succinimide Derivative
This approach involves the nucleophilic addition of a benzyl Grignard reagent to a succinimide derivative, offering a direct way to introduce the benzyl group at the 3-position.
Workflow Diagram
Caption: Synthetic workflow for this compound via Grignard reaction.
Detailed Experimental Protocol
Step 1: Preparation of Benzylmagnesium Halide [13][14]
-
Rationale: The Grignard reagent is a powerful nucleophile and a strong base, requiring strictly anhydrous conditions for its preparation.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of benzyl halide (e.g., benzyl chloride or benzyl bromide) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, the mixture is refluxed until most of the magnesium has reacted.
Step 2: Reaction with N-benzylsuccinimide and Subsequent Reduction
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of N-benzylsuccinimide in anhydrous THF dropwise to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The resulting intermediate, 3-benzyl-1-benzyl-5-hydroxypyrrolidin-2-one, is then reduced to this compound using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4).
Causality and Troubleshooting
-
Grignard Reaction: The primary challenge is maintaining strictly anhydrous conditions, as Grignard reagents react readily with water.[13] The formation of biphenyl as a side product can occur, especially at higher temperatures and concentrations of the benzyl halide.[13]
-
Reduction: The use of powerful reducing agents like LiAlH4 requires careful handling and an inert atmosphere.
Purification and Characterization
Regardless of the synthetic route chosen, the final product will require purification. Common techniques include:
-
Distillation: For liquid products, fractional distillation under reduced pressure is often effective in separating the desired compound from impurities with different boiling points.[15][16]
-
Column Chromatography: This technique is useful for separating the product from non-volatile impurities or byproducts with similar boiling points.[15][16] A suitable stationary phase (e.g., silica gel) and mobile phase (eluent) are chosen based on the polarity of the compound.[17]
-
Crystallization: If the product is a solid or can be converted to a solid salt, recrystallization from a suitable solvent can be a highly effective purification method.[15][18]
The purity of the final this compound should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.
Safety Considerations
-
Sodium Metal: Reacts violently with water. Handle under an inert atmosphere and in a dry solvent.
-
Hydrazine: Is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Grignard Reagents: Are highly reactive and flammable. Prepare and handle under strictly anhydrous and inert conditions.
-
Strong Acids and Bases: Are corrosive. Wear appropriate protective gear, including gloves and safety glasses.
-
Hydrogenation: Reactions involving hydrogen gas under pressure should be carried out in a properly designed and shielded apparatus.
Conclusion
The synthesis of this compound can be achieved through several viable routes, each with its own set of considerations. The Dieckmann cyclization followed by reduction is a robust and well-established method, particularly for larger-scale synthesis, provided that the challenges associated with the use of sodium metal and the multi-step nature of the process are carefully managed. The Paal-Knorr synthesis offers a more convergent approach but is contingent on the availability of the 1,4-dicarbonyl precursor. The Grignard reaction provides a direct method for introducing the benzyl group but requires stringent control over reaction conditions to avoid side reactions and handle the reactive organometallic reagent safely.
For a laboratory with standard organic synthesis capabilities, the Dieckmann cyclization route often represents the most practical and reproducible starting point. By carefully following the detailed protocols and being mindful of the potential pitfalls outlined in this guide, researchers can confidently and reproducibly synthesize this compound, a valuable building block for the advancement of chemical and pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. byjus.com [byjus.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. CK12-Foundation [flexbooks.ck12.org]
- 18. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Inter-Laboratory Validation of a 3-Benzylpyrrolidine Bioassay: A Comparative Guide for Robust and Reproducible Results
In the landscape of pharmaceutical development and neuroscience research, the accurate quantification of novel chemical entities is paramount. 3-Benzylpyrrolidine, a versatile building block in the synthesis of compounds targeting neurological disorders, demands a robust and reliable bioanalytical method for its detection in biological matrices.[1] This guide provides an in-depth comparison of a hypothetical bioassay for this compound, not through the lens of competing technologies, but through the critical process of inter-laboratory validation. Here, we dissect the performance of a single, well-defined method across multiple laboratories, offering a blueprint for establishing a truly validated and transferable bioassay.
The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[2][3] For a bioassay intended to support clinical or preclinical studies, this means ensuring that the measured concentration of this compound in a sample is accurate and precise, regardless of where the analysis is performed. This guide is structured to walk researchers, scientists, and drug development professionals through the conceptualization, execution, and interpretation of an inter-laboratory validation study, using a hypothetical High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for this compound as our model.
The Foundation: A Validated Bioanalytical Method
Before embarking on a multi-laboratory study, the bioanalytical method must be thoroughly developed and validated within a single laboratory. This initial validation establishes the fundamental performance characteristics of the assay, guided by regulatory frameworks such as the FDA's Bioanalytical Method Validation guidance and the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8][9]
Our hypothetical HPLC-MS/MS method for this compound in human plasma is designed for high sensitivity and selectivity. The choice of tandem mass spectrometry is driven by the need to unequivocally differentiate the analyte from endogenous matrix components, ensuring specificity.
Key Single-Laboratory Validation Parameters:
-
Specificity and Selectivity: The ability to measure the analyte in the presence of other components.[10]
-
Linearity and Range: Demonstrating a direct correlation between analyte concentration and instrument response over a defined range.[10]
-
Accuracy and Precision: Ensuring results are close to the true value and are reproducible.[10][11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the lowest concentration that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]
The Crucible: Inter-Laboratory Validation Design
An inter-laboratory study, also known as a collaborative study, is the ultimate test of a method's reproducibility.[12][13] It exposes the method to the inherent variabilities of different laboratory environments, equipment, and personnel. A well-designed study is crucial for obtaining meaningful data.
The workflow for our hypothetical inter-laboratory validation of the this compound bioassay is outlined below:
For our study, three independent laboratories (Lab A, Lab B, and Lab C) were selected. Each laboratory received the detailed analytical procedure, a common batch of reagents and standards, and a set of blinded quality control (QC) samples at low, medium, and high concentrations of this compound.
Comparative Performance Data
The following tables summarize the hypothetical data from our inter-laboratory validation study. This data is illustrative and designed to highlight key comparative metrics.
Table 1: Linearity and Range
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linear Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 0.5 - 500 | Consistent across labs |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.999 | ≥ 0.99 |
| Calibration Curve Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Linear, 1/x² weighting | Same model used |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Laboratory | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Low QC | Lab A | 1.5 | 1.48 | -1.3% | 4.2% |
| Lab B | 1.5 | 1.55 | +3.3% | 5.8% | |
| Lab C | 1.5 | 1.51 | +0.7% | 3.9% | |
| Medium QC | Lab A | 75 | 76.2 | +1.6% | 2.5% |
| Lab B | 75 | 73.9 | -1.5% | 3.1% | |
| Lab C | 75 | 75.8 | +1.1% | 2.8% | |
| High QC | Lab A | 400 | 395 | -1.3% | 1.9% |
| Lab B | 400 | 408 | +2.0% | 2.4% | |
| Lab C | 400 | 398 | -0.5% | 2.1% |
Acceptance Criteria: Accuracy within ±15% of nominal; Precision ≤15% RSD.
Interpreting the Results: A Senior Scientist's Perspective
The data presented in Tables 1 and 2 demonstrate a high degree of consistency and reproducibility for the this compound bioassay across the three participating laboratories. The linearity of the method is robust, with all labs achieving excellent correlation coefficients using the same calibration model. This is a critical first indicator of method transferability.
The accuracy and precision data are the cornerstone of inter-laboratory validation. Our results show that all laboratories were able to quantify the blinded QC samples well within the accepted regulatory limits of ±15% for accuracy and ≤15% for precision. The low percent relative standard deviation (%RSD) at each QC level within each lab indicates excellent intra-laboratory precision. More importantly, the small deviations in mean measured concentrations between labs signify strong inter-laboratory reproducibility.
Statistical analysis of inter-laboratory comparison data is essential for a comprehensive assessment.[14][15][16][17][18] While a detailed statistical breakdown is beyond the scope of this guide, methods such as calculating the robust Z-score can be employed to formally assess the performance of each laboratory and identify any potential outliers.[14][15]
Experimental Protocols
Hypothetical HPLC-MS/MS Method for this compound
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., this compound-d4).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound-d4 (IS): Precursor ion > Product ion.
-
-
Inter-Laboratory Validation Protocol
-
Objective: To assess the reproducibility of the HPLC-MS/MS method for the quantification of this compound in human plasma across three independent laboratories.
-
Materials: Each laboratory is provided with the detailed analytical method, reference standards for this compound and the internal standard, and a set of 18 blinded QC samples (3 levels, 6 replicates per level).
-
Procedure:
-
Each laboratory prepares calibration standards and analyzes the QC samples in three separate analytical runs on three different days.
-
The results for each QC sample are reported to a central coordinator.
-
-
Data Analysis:
-
Intra- and inter-laboratory accuracy and precision are calculated for each QC level.
-
The overall reproducibility of the method is assessed by comparing the performance across all laboratories.
-
Conclusion
The successful inter-laboratory validation of a bioanalytical method is a critical milestone in any drug development program. It provides the necessary confidence that the data generated in support of preclinical and clinical studies is reliable and reproducible, irrespective of the testing site. The hypothetical case study presented here for a this compound bioassay illustrates the key principles and data expectations of such a study. By adhering to a rigorous and well-defined protocol, and by critically evaluating the comparative data, researchers can establish a truly robust and transferable analytical method. This not only ensures regulatory compliance but also upholds the scientific integrity of the research.
References
- 1. jk-sci.com [jk-sci.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. moh.gov.bw [moh.gov.bw]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. On the validation by inter-laboratory study of ‘procedures’ in chemical measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. ikev.org [ikev.org]
- 14. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. diva-portal.org [diva-portal.org]
- 17. archimer.ifremer.fr [archimer.ifremer.fr]
- 18. xlstat.com [xlstat.com]
Safety Operating Guide
Navigating the Unseen Threat: A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Benzylpyrrolidine
For the dedicated researcher pushing the boundaries of pharmaceutical development, the focus is rightly on the synthesis of novel compounds. Yet, the very building blocks of innovation can present significant, often invisible, hazards. 3-Benzylpyrrolidine, a versatile intermediate in medicinal chemistry, is one such compound.[1] While its structural utility is undeniable, its potential for causing severe skin burns and eye damage necessitates a rigorous and well-understood personal protective equipment (PPE) protocol.[2] This guide moves beyond mere checklists to provide a deep, experience-driven understanding of why specific PPE is chosen, how to use it correctly, and how to manage the entire lifecycle of this hazardous material in your laboratory.
The Corrosive Nature of this compound: Understanding the "Why" Behind the "What"
This compound is a cyclic amine. Amines, as a class, can be corrosive to skin and eyes, and their vapors can cause respiratory irritation. The primary hazard of this compound is its potential to cause severe chemical burns upon contact.[2] Therefore, our PPE strategy is fundamentally about creating an impermeable barrier between you and the chemical, whether in its liquid form or as vapor.
This principle of barrier protection is non-negotiable. A seemingly minor oversight in PPE selection or use can lead to serious injury. The following sections will detail a comprehensive PPE and disposal plan, grounded in both regulatory standards and the hard-won experience of seasoned laboratory professionals.
Essential Personal Protective Equipment for Handling this compound
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale and Key Considerations |
| Hand Protection | Butyl or Viton Gloves | Nitrile gloves, a common choice in many labs, offer poor resistance to amines and should not be used.[3] Butyl and Viton are highly resistant to a wide range of chemicals, including corrosive amines.[4][5][6] Always double-glove for added protection during tasks with a higher risk of splashing. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are mandatory.[7] A full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of larger volumes or when working with reactions under pressure.[7] |
| Body Protection | Chemical-Resistant Lab Coat or Apron | A standard cotton lab coat is not sufficient. A chemical-resistant lab coat, preferably one that is cuffed and snaps securely, is required. For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory Protection | Air-Purifying Respirator with Multi-Gas/Vapor Cartridges | In a well-ventilated fume hood, respiratory protection may not be necessary for small-scale operations. However, for larger quantities, in cases of poor ventilation, or when there is a risk of aerosol generation, an air-purifying respirator is essential. A NIOSH-approved respirator with multi-gas/vapor cartridges (which typically have a yellow and black color code) will provide protection against organic vapors and acid gases, making them suitable for corrosive amines.[8][9][10] |
A Step-by-Step Protocol for Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE: The Critical Decontamination Sequence
-
Inspect and Decontaminate Gloves: Before removing any PPE, inspect your outer gloves for any signs of contamination. If contaminated, wipe them down with an appropriate decontaminating solution.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out as you remove them to trap any residual contamination. Dispose of them in the designated hazardous waste container.
-
Remove Face Shield and Goggles: Handle by the headband or straps, avoiding touching the front surfaces. Place in a designated area for decontamination.
-
Remove Lab Coat: Unsnap the lab coat and roll it outwards, away from your body, to contain any contamination on the exterior. Place it in a designated receptacle for laundering or disposal.
-
Remove Inner Gloves: With your bare hands, carefully peel off the inner gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Wash Hands Thoroughly: Immediately after removing all PPE, wash your hands with soap and water for at least 20 seconds.
Operational Plan: Safe Handling of this compound in the Laboratory
-
Work in a Designated Area: All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Use Secondary Containment: Always place your reaction vessel or container of this compound within a secondary container, such as a plastic tray, to contain any potential spills.
-
Transfer with Care: Use a syringe or cannula for transferring the liquid to minimize the risk of splashing. Avoid pouring directly from the bottle whenever possible.
-
Keep Containers Tightly Sealed: When not in use, ensure the container of this compound is tightly sealed to prevent the release of vapors.[2]
Disposal Plan: Managing this compound Waste
Proper disposal is a critical final step in the safe handling of this compound. Improper disposal can lead to environmental contamination and pose a risk to others.
Waste Segregation and Labeling Workflow
Caption: Step-by-step process for safe waste disposal.
Detailed Disposal Protocol:
-
Segregate Amine Waste: Do not mix this compound waste with other chemical waste streams, especially acids or oxidizing agents, to prevent violent reactions.[7][11]
-
Use a Designated, Compatible Container: Collect all liquid and solid waste contaminated with this compound in a clearly marked, leak-proof container made of a compatible material (e.g., high-density polyethylene). Do not use metal containers.[5]
-
Label Container Clearly: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[12]
-
Store in a Satellite Accumulation Area: Keep the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[11]
A Note on Neutralization: While the neutralization of some chemical waste can be performed in the laboratory, the neutralization of corrosive amines can be a hazardous process that generates heat and potentially harmful byproducts.[13][14] It is strongly recommended that the neutralization of this compound waste be left to trained professionals at a licensed disposal facility.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring that their pursuit of scientific advancement does not come at the cost of personal or environmental safety.
References
- 1. jeiletters.org [jeiletters.org]
- 2. bunzlprocessor.com [bunzlprocessor.com]
- 3. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 4. superiorglove® VI3035-8 Chemstop Viton-Butyl Chemical Resistant Gloves | International Safety [internationalsafety.com]
- 5. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 6. safeopedia.com [safeopedia.com]
- 7. actenviro.com [actenviro.com]
- 8. Best Chemical-Resistant Work Gloves 2024 [workgloves.co.uk]
- 9. Chemical Resistant Gloves | Ansell USA [ansell.com]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
- 11. Viton Chemical Resistant Glove [harshinifire.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Neutralizing Amine | CHIMIART [chimiart.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
